molecular formula C30H33F2NO4 B1666715 Ahr 5333 CAS No. 60284-71-1

Ahr 5333

Cat. No.: B1666715
CAS No.: 60284-71-1
M. Wt: 509.6 g/mol
InChI Key: QFUKWQQHSSRPQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AHR-5333 an antiallergy compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60284-71-1

Molecular Formula

C30H33F2NO4

Molecular Weight

509.6 g/mol

IUPAC Name

1-[4-[3-[4-[bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone

InChI

InChI=1S/C30H33F2NO4/c1-21(34)22-4-13-28(29(20-22)36-2)37-19-3-16-33-17-14-25(15-18-33)30(35,23-5-9-26(31)10-6-23)24-7-11-27(32)12-8-24/h4-13,20,25,35H,3,14-19H2,1-2H3

InChI Key

QFUKWQQHSSRPQM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O)OC

Appearance

Solid powder

Other CAS No.

60284-71-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(4-(3-(4-(bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)-3-methoxyphenyl)ethanone
AHR 5333
AHR-5333
Ethanone, 1-(4-(3-(4-(bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)-3-methoxyphenyl)-

Origin of Product

United States

Foundational & Exploratory

AHR-5333 chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Functional Classification: Selective 5-Lipoxygenase (5-LOX) Inhibitor Primary Application: Anti-inflammatory Research / Leukotriene Pathway Modulation

Executive Technical Summary

AHR-5333 is a potent, selective inhibitor of the 5-lipoxygenase (5-LOX) enzyme, a critical catalyst in the arachidonic acid cascade responsible for the biosynthesis of leukotrienes (LTs). Originally developed by A.H. Robins (hence the "AHR" prefix), this compound is chemically distinct from the aryl hydrocarbon receptor (AhR) ligands, despite the nomenclatural similarity.

In drug development and immunopharmacology, AHR-5333 serves as a reference standard for dissecting the pathophysiology of immediate hypersensitivity reactions, asthma, and neutrophil-mediated inflammation. Its primary utility lies in its ability to block the conversion of arachidonic acid to 5-HPETE, thereby arresting the production of proinflammatory mediators LTB4, LTC4, and LTD4.

Chemical Identity & Physicochemical Profile[1][2][3]

The structural integrity of AHR-5333 is defined by a piperidinyl-propoxy backbone linked to a bis(4-fluorophenyl) moiety. This lipophilic tail facilitates membrane intercalation, allowing the compound to access the intracellular 5-LOX machinery effectively.

Table 1: Physicochemical Specifications

ParameterTechnical Specification
Common Name AHR-5333
IUPAC Name 1-[4-[3-[4-[Bis(4-fluorophenyl)-hydroxymethyl]-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone
CAS Registry Number 60284-71-1
Molecular Formula C₃₀H₃₃F₂NO₄
Molecular Weight 509.59 g/mol
Solubility DMSO (>10 mg/mL); Ethanol (Low); Water (Insoluble)
Appearance White to Off-white Crystalline Solid
Purity Standard ≥98% (HPLC) required for kinetic assays
Mechanistic Pharmacology: The 5-LOX Blockade

To understand the utility of AHR-5333, one must map its intervention point within the eicosanoid signaling network.

The Pathway

Upon cellular activation (e.g., by calcium ionophores or immune complexes), Cytosolic Phospholipase A2 (cPLA2) liberates Arachidonic Acid (AA) from the nuclear membrane. The 5-LOX enzyme, aided by the Five-Lipoxygenase Activating Protein (FLAP), oxygenates AA to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is unstable and rapidly dehydrates to Leukotriene A4 (LTA4).

The Intervention

AHR-5333 acts as a direct catalytic inhibitor of 5-LOX. Unlike FLAP inhibitors (which prevent enzyme translocation), AHR-5333 suppresses the enzymatic oxygenation step. This results in a profound reduction of:

  • LTB4: A potent neutrophil chemoattractant.

  • Cysteinyl Leukotrienes (LTC4/D4/E4): Mediators of bronchoconstriction and vascular permeability.

Visualization of Signaling Blockade

The following diagram illustrates the precise node of inhibition within the inflammatory cascade.

AHR5333_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid (Substrate) Membrane->AA cPLA2 HPETE 5-HPETE (Intermediate) AA->HPETE Oxygenation FiveLOX 5-LOX Enzyme (Catalyst) FiveLOX->HPETE Blocked LTA4 Leukotriene A4 (Unstable Epoxide) HPETE->LTA4 LTB4 LTB4 (Chemotaxis) LTA4->LTB4 LTA4 Hydrolase CysLTs LTC4 / LTD4 (Bronchoconstriction) LTA4->CysLTs LTC4 Synthase Inhibitor AHR-5333 (Inhibitor) Inhibitor->FiveLOX

Figure 1: Mechanism of Action. AHR-5333 inhibits the 5-LOX enzyme, preventing the conversion of Arachidonic Acid to 5-HPETE and downstream Leukotrienes.

Experimental Protocols: Validating 5-LOX Inhibition

For researchers utilizing AHR-5333, the following protocol provides a self-validating system to confirm compound activity in human polymorphonuclear leukocytes (PMNLs). This assay is preferred over cell-free systems because it accounts for membrane permeability.

Protocol: Ex Vivo LTB4 Inhibition Assay

Objective: Quantify the IC50 of AHR-5333 against calcium-ionophore induced LTB4 production.

Reagents Required:

  • Human peripheral blood (heparinized).

  • Dextran T-500 (for sedimentation).

  • Ficoll-Paque (density gradient).

  • Calcium Ionophore A23187 (Sigma).

  • AHR-5333 (dissolved in DMSO).

  • HPLC or LTB4 ELISA Kit.

Step-by-Step Methodology:

  • Neutrophil Isolation (The "Clean" Phase):

    • Sediment erythrocytes using 3% Dextran T-500 for 45 minutes at room temperature.

    • Layer the leukocyte-rich supernatant over Ficoll-Paque and centrifuge at 400 x g for 30 minutes.

    • Recover the PMNL pellet. Lyse residual red blood cells with hypotonic saline (0.2% NaCl) for 30 seconds, immediately restoring osmolarity with 1.6% NaCl.

    • Validation Check: Ensure cell viability >95% via Trypan Blue exclusion. Resuspend cells at

      
       cells/mL in HBSS (with 
      
      
      
      ).
  • Pre-Incubation (The "Loading" Phase):

    • Aliquot

      
       of cell suspension into polypropylene tubes.
      
    • Add

      
       of AHR-5333 at varying concentrations (0.1 nM to 10 
      
      
      
      ).
    • Include a Vehicle Control (DMSO only) and a Positive Control (known inhibitor like Zileuton if available).

    • Incubate for 15 minutes at 37°C . This allows AHR-5333 to permeate the membrane and equilibrate with the enzyme.

  • Stimulation (The "Trigger" Phase):

    • Add

      
       of Calcium Ionophore A23187 (final concentration 
      
      
      
      ).
    • Incubate for exactly 5 minutes at 37°C .

    • Mechanistic Note: A23187 floods the cytosol with Calcium, activating cPLA2 and 5-LOX.

  • Termination and Extraction:

    • Stop the reaction by adding

      
       of ice-cold Methanol.
      
    • Centrifuge at 10,000 x g for 10 minutes to pellet protein precipitates.

    • Collect supernatant for analysis.[1]

  • Quantification:

    • Analyze supernatant via Reverse-Phase HPLC (C18 column, Methanol/Water/Acetic Acid mobile phase) or a validated LTB4 ELISA kit.

    • Calculation: % Inhibition =

      
      .
      
Comparative Data Profile

When benchmarking AHR-5333, it is crucial to compare its potency against other pathway modulators. The data below synthesizes historical potency ranges found in literature (e.g., Graff et al.).

Table 2: Comparative Potency (IC50) in Human Whole Blood / PMNL

CompoundTargetIC50 (approx.[2]

)
Mechanism Note
AHR-5333 5-LOX 0.5 - 1.5 Direct Enzyme Inhibition
Zileuton5-LOX0.5 - 1.0Iron-chelating 5-LOX inhibitor
MK-886FLAP0.003 - 0.01Prevents 5-LOX translocation
IndomethacinCOX-1/2>100Inactive on 5-LOX (Selectivity Control)

Note: AHR-5333 exhibits high selectivity, showing negligible inhibition of Cyclooxygenase (COX) enzymes at concentrations that fully suppress 5-LOX.

References
  • Graff, G., et al. (1989). "1-[4-[3-[4-[Bis(4-fluorophenyl)hydroxymethyl]-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone (AHR-5333): a selective human blood neutrophil 5-lipoxygenase inhibitor."[2][3] Prostaglandins, 38(4), 473-496.[1][2][3]

  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 173727, Ahr 5333." PubChem.

  • FDA Global Substance Registration System (GSRS). "AHR-5333 Unique Ingredient Identifier (UNII): QPZ94ZJF1P."

Sources

Technical Disambiguation: AHR-5333 vs. Aryl Hydrocarbon Receptor (AhR) Ligands

[1][2]

Executive Summary

This technical guide addresses a critical nomenclature convergence that frequently leads to experimental design errors in pharmacological research: the distinction between AHR-5333 (a specific chemical entity developed by A.H. Robins) and AhR Ligands (modulators of the Aryl Hydrocarbon Receptor).[1][2]

The Core Distinction:

  • AHR-5333 is a potent, selective 5-Lipoxygenase (5-LOX) inhibitor .[1][2][3] It targets the arachidonic acid inflammatory pathway.[1][2] The prefix "AHR" refers to the originator company (A.H. Robins).[2]

  • AhR Ligands are molecules (xenobiotics or endobiotics) that bind to the Aryl Hydrocarbon Receptor , a basic helix-loop-helix transcription factor involved in xenobiotic metabolism and immune modulation.[1][2]

Confusing these two entities can lead to catastrophic misinterpretation of anti-inflammatory data.[1] This guide provides the mechanistic grounding, comparative profiling, and experimental protocols required to validate and distinguish these pathways in a research setting.

Part 1: Mechanistic Profiling[1][2]

AHR-5333: The 5-Lipoxygenase Inhibitor

Identity: AHR-5333 is a synthetic small molecule designed to intervene in the inflammatory cascade.[1][2][4] Primary Target: 5-Lipoxygenase (5-LOX), the key enzyme responsible for transforming arachidonic acid into leukotrienes (specifically LTB4, LTC4, LTD4).[1][2] Mechanism of Action: By inhibiting 5-LOX, AHR-5333 blocks the biosynthesis of leukotrienes, which are potent mediators of chemotaxis, bronchoconstriction, and vascular permeability.[1][2]

Key Chemical Characteristics:

  • IUPAC Name: 1-[4-[3-[4-[bis(4-fluorophenyl)-hydroxymethyl]-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone.[1][2][5][6][7][8][9]

  • Therapeutic Context: Allergic rhinitis, asthma, and immediate hypersensitivity models.[2]

AhR Ligands: Modulators of Gene Transcription

Identity: A broad class of structurally diverse molecules ranging from environmental toxins (dioxins) to dietary compounds (indoles).[1][2] Primary Target: The Aryl Hydrocarbon Receptor (AhR), a cytosolic transcription factor.[1][2] Mechanism of Action:

  • Binding: Ligand binds AhR in the cytosol, displacing chaperones (HSP90, XAP2).[2]

  • Translocation: The Ligand-AhR complex moves to the nucleus.

  • Dimerization: AhR binds with ARNT (AhR Nuclear Translocator).[1][2]

  • Transcription: The complex binds to Dioxin Response Elements (DRE) on DNA, driving expression of genes like CYP1A1, CYP1B1, and AHRR.[2]

Pathway Visualization

The following diagram illustrates the distinct biological pathways of AHR-5333 (Cytosolic Enzymatic Inhibition) versus AhR Ligands (Nuclear Transcription Modulation).

PathwayDistinctioncluster_AHR5333AHR-5333 Mechanism (5-LOX Inhibition)cluster_AhRLigandAhR Ligand Mechanism (Transcriptional Activation)AAArachidonic AcidLOX55-Lipoxygenase(Enzyme)AA->LOX5AHR5333AHR-5333(Inhibitor)AHR5333->LOX5InhibitsLTA4Leukotriene A4LOX5->LTA4BlockedLTB4Leukotriene B4(Chemotaxis)LTA4->LTB4LigandAhR Ligand(e.g., TCDD, FICZ)AhR_CytoAhR (Cytosolic)+ HSP90Ligand->AhR_CytoBindsAhR_NucAhR (Nuclear)AhR_Cyto->AhR_NucTranslocationComplexAhR-ARNTHeterodimerAhR_Nuc->Complex+ ARNTARNTARNTDNADRE (DNA Element)Complex->DNABindingGeneCYP1A1 ExpressionDNA->GeneTranscription

Caption: Comparative pathway analysis showing AHR-5333 acting as an enzymatic blocker in the cytoplasm (Left) vs. AhR Ligands acting as genomic switches in the nucleus (Right).[1][2]

Part 2: Comparative Analysis & Data Summary

The following table synthesizes the critical differences. Researchers should use this to select the correct positive controls for their assays.[1][2]

FeatureAHR-5333AhR Receptor Ligand
Primary Classification Enzyme InhibitorNuclear Receptor Agonist/Antagonist
Molecular Target 5-Lipoxygenase (ALOX5)Aryl Hydrocarbon Receptor (AHR)
Biological Outcome Reduced Leukotrienes (Anti-inflammatory)Xenobiotic Metabolism / Immunomodulation
Canonical Biomarker Reduced LTB4 levelsIncreased CYP1A1 mRNA/Protein
Cellular Localization Cytosol / Nuclear Membrane (Enzyme loc.)[1][2]Cytosol

Nucleus (Translocation)
Typical Assay 5-LOX Enzymatic Assay / Calcium Ionophore stim.[1][2]Luciferase Reporter (DRE) / qPCR
Reference Compound Zileuton (Analogous mechanism)TCDD (Agonist), CH-223191 (Antagonist)

Part 3: Experimental Protocols for Validation

Protocol A: Validating AHR-5333 Activity (5-LOX Inhibition)

Objective: Confirm the compound inhibits the production of Leukotriene B4 (LTB4) in human neutrophils.[1][2][7]

Materials:

  • Freshly isolated human neutrophils (PMNs) or HL-60 differentiated cells.[1][2]

  • Calcium Ionophore A23187 (Sigma).[1][2]

  • Arachidonic Acid (Substrate).[1][2]

  • LTB4 ELISA Kit.[1]

Workflow:

  • Preparation: Resuspend PMNs at

    
     cells/mL in HBSS (with 
    
    
    ).
  • Pre-incubation: Treat cells with AHR-5333 (0.1

    
    M – 10 
    
    
    M) for 15 minutes at 37°C.
    • Control: Vehicle (DMSO 0.1%).[1][2]

    • Positive Control:[1][2] Zileuton (1

      
      M).[1][2]
      
  • Stimulation: Add Calcium Ionophore A23187 (final 5

    
    M) for 15 minutes to trigger the arachidonic acid cascade.
    
  • Termination: Stop reaction on ice; centrifuge at 4°C to pellet cells.

  • Quantification: Collect supernatant. Assay for LTB4 using competitive ELISA.[1]

  • Validation Criteria: AHR-5333 must show a dose-dependent reduction in LTB4 concentration with an IC50 in the nanomolar range.[1]

Protocol B: Validating AhR Ligand Activity (Transcriptional Activation)

Objective: Confirm the compound activates the AhR pathway via CYP1A1 induction.[1][2]

Materials:

  • HepG2 or MCF-7 cells (AhR-positive lines).[1][2]

  • TCDD (positive control) or FICZ.[1][2]

  • RT-qPCR reagents (Primers for CYP1A1 and GAPDH).

Workflow:

  • Seeding: Plate HepG2 cells in 6-well plates; grow to 70% confluence.

  • Treatment: Treat cells with the Test Compound (suspected AhR ligand) for 6–24 hours.[1][2]

    • Negative Control:[1][2] DMSO.[1][10]

    • Positive Control:[1][2] TCDD (10 nM) or FICZ (100 nM).[1][2]

    • Specificity Control: Co-treat with AhR Antagonist (CH-223191).[1][2]

  • Extraction: Lyse cells and extract Total RNA.

  • Analysis: Perform RT-qPCR. Calculate fold change (

    
    ) relative to DMSO.[1][2]
    
  • Validation Criteria:

    • True AhR Ligands will induce CYP1A1 >10-fold.[1][2]

    • AHR-5333 should show NO significant induction of CYP1A1 (Fold change

      
       1.0).[1][2]
      
Decision Logic for Compound Identification

Use this logic flow to determine if your "AHR" compound is an inhibitor or a ligand.

DecisionTreeStartStart: Unknown 'AHR' CompoundAssay1Run CYP1A1 Induction Assay(HepG2 Cells)Start->Assay1Result1Is CYP1A1 Induced?Assay1->Result1LigandCompound is an AhR LIGAND(Receptor Agonist)Result1->LigandYesAssay2Run 5-LOX Inhibition Assay(Neutrophils + A23187)Result1->Assay2NoResult2Is LTB4 Reduced?Assay2->Result2InhibitorCompound is AHR-5333(5-LOX Inhibitor)Result2->InhibitorYesUnknownUnknown/Inactive CompoundResult2->UnknownNo

Caption: Logic flow for experimentally distinguishing between AHR-5333 and AhR receptor ligands.

References

  • Walsh, D. A., et al. (1989).[1][2] "Synthesis and antiallergy activity of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds." Journal of Medicinal Chemistry, 32(1), 105-118.[1][2] Link (Defines AHR-5333 structure and origin).

  • Yanni, J. M., et al. (1988).[2] "Effects of AHR-5333, a new potential antiallergy compound, in in vivo models of immediate hypersensitivity."[1][2][3][8][9] International Archives of Allergy and Applied Immunology, 85(4), 428–433.[2][3][9] Link (Establishes AHR-5333 biological activity).[1][2]

  • Denison, M. S., & Nagy, S. R. (2003).[2] "Activation of the aryl hydrocarbon receptor by structurally diverse exogenous and endogenous chemicals."[2] Annual Review of Pharmacology and Toxicology, 43, 309-334.[1][2] Link (Authoritative review on AhR Ligands).

  • Esser, C., & Rannug, A. (2015).[2] "The aryl hydrocarbon receptor in immunity."[2] FEBS Letters, 589(21), 3297-3309.[1][2] Link (Mechanistic detail on AhR pathway).

  • PubChem Compound Summary. (2024). "AHR-5333."[1][3][5][6][7][8][11][12][13][14][15][16] National Center for Biotechnology Information.[1] Link (Chemical validation).

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

AHR-5333, with the CAS number 60284-71-1, is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a critical enzyme in the biosynthesis of leukotrienes. These lipid mediators are key players in the pathophysiology of a range of inflammatory and allergic disorders. This technical guide provides a comprehensive overview of AHR-5333, including its chemical properties, mechanism of action, and preclinical pharmacology. We will delve into its in vitro inhibitory activity, in vivo efficacy in models of immediate hypersensitivity, and the foundational chemistry for its synthesis. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of selective 5-lipoxygenase inhibition.

Introduction

Inflammatory responses are complex biological processes that, when dysregulated, contribute to a multitude of chronic diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. The 5-lipoxygenase (5-LO) pathway plays a pivotal role in the production of leukotrienes, which are potent pro-inflammatory lipid mediators derived from arachidonic acid.[1] The inhibition of 5-LO, therefore, represents a compelling therapeutic strategy for mitigating the effects of leukotriene-driven inflammation. AHR-5333 has emerged as a selective inhibitor of this pathway, demonstrating significant potential in preclinical models of immediate hypersensitivity.[2][3] This guide aims to consolidate the available technical information on AHR-5333, providing a detailed examination of its scientific underpinnings.

Chemical Properties and Synthesis

AHR-5333 is chemically identified as 1-[4-[3-[4-[bis(4-fluorophenyl)hydroxymethyl]-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone. Its fundamental chemical properties are summarized in the table below.

PropertyValue
CAS Number 60284-71-1
Molecular Formula C30H33F2NO4
Molecular Weight 509.59 g/mol

Synthesis:

A general synthetic route to AHR-5333 involves the reaction of [α,α-bis(p-fluorophenyl)]-4-piperidinemethanol with 3-(p-acetyl-m-methoxyphenoxy)propyl chloride.[2] This synthetic approach provides a basis for the preparation of AHR-5333 and its analogs for further investigation. A more detailed, step-by-step synthesis protocol is outlined below, based on analogous chemical transformations.

Experimental Protocol: Synthesis of AHR-5333

This protocol is a generalized representation based on established chemical reactions for similar compounds and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of 3-(p-acetyl-m-methoxyphenoxy)propyl chloride

  • To a solution of 1-(4-hydroxy-3-methoxyphenyl)ethanone (acetovanillone) in a suitable solvent such as acetone or DMF, add potassium carbonate.

  • Add 1-bromo-3-chloropropane to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-(p-acetyl-m-methoxyphenoxy)propyl chloride.

Step 2: Synthesis of AHR-5333

  • In a suitable reaction vessel, dissolve [α,α-bis(p-fluorophenyl)]-4-piperidinemethanol and 3-(p-acetyl-m-methoxyphenoxy)propyl chloride in an appropriate solvent like acetonitrile or DMF.

  • Add a base, such as potassium carbonate or triethylamine, to the mixture.

  • Heat the reaction mixture to reflux and monitor for completion using TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography to obtain AHR-5333.

Mechanism of Action: Selective 5-Lipoxygenase Inhibition

The primary mechanism of action of AHR-5333 is the selective inhibition of the 5-lipoxygenase enzyme.[2] 5-LO is responsible for the initial steps in the conversion of arachidonic acid to bioactive leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).

The inhibitory action of AHR-5333 on the 5-lipoxygenase pathway is illustrated in the following diagram:

5-Lipoxygenase_Pathway_Inhibition AA Arachidonic Acid LO5 5-Lipoxygenase AA->LO5 LTA4 Leukotriene A4 (LTA4) LO5->LTA4 LTB4 Leukotriene B4 (LTB4) (Chemotaxis) LTA4->LTB4 LTA4 Hydrolase LTC4 Leukotriene C4 (LTC4) (Bronchoconstriction, Increased Vascular Permeability) LTA4->LTC4 LTC4 Synthase AHR5333 AHR-5333 AHR5333->LO5 Inhibition

Figure 1: Inhibition of the 5-Lipoxygenase Pathway by AHR-5333.

In vitro studies have demonstrated that AHR-5333 effectively inhibits the synthesis of 5-hydroxyeicosatetraenoic acid (5-HETE), LTB4, and LTC4 in calcium ionophore-stimulated human blood neutrophils.[2] Importantly, AHR-5333 does not affect the activity of LTA4 epoxyhydrolase or glutathione-S-transferase, indicating that its inhibitory effect is specific to the 5-lipoxygenase enzyme.[2] Furthermore, it shows no inhibitory activity against platelet prostaglandin H synthase, thromboxane synthase, or 12-lipoxygenase, highlighting its selectivity.[2]

Preclinical Pharmacology

In Vitro Inhibitory Activity

The potency of AHR-5333 as a 5-lipoxygenase inhibitor has been quantified in in vitro assays using human blood neutrophils. The half-maximal inhibitory concentrations (IC50) for the synthesis of key leukotrienes are presented in the table below.

ProductIC50 (µM)
5-HETE 13.9
Leukotriene B4 (LTB4) 13.7
Leukotriene C4 (LTC4) 6.9
Data from in vitro studies with calcium ionophore (A23187)-stimulated human blood neutrophils.[2]
In Vivo Efficacy in Models of Immediate Hypersensitivity

AHR-5333 has demonstrated potent and long-lasting activity in animal models of immediate hypersensitivity, which are crucial for evaluating the in vivo potential of anti-allergic and anti-inflammatory compounds.[3] Two standard models for this purpose are the passive cutaneous anaphylaxis (PCA) model and the arachidonic acid-induced ear edema model.

Experimental Protocol: Passive Cutaneous Anaphylaxis (PCA) in Rats

This is a representative protocol and would require optimization for the specific evaluation of AHR-5333.

  • Sensitization: Rats are passively sensitized by intradermal injection of an IgE-rich antiserum specific for an antigen (e.g., dinitrophenylated Ascaris suum extract).

  • Drug Administration: AHR-5333 or vehicle is administered to the animals, typically orally or intraperitoneally, at various time points before antigen challenge.

  • Antigen Challenge: After a latent period (e.g., 24-48 hours) to allow for antibody fixation to mast cells, the specific antigen is administered intravenously along with a dye, such as Evans blue.[4][5]

  • Evaluation: The antigen-IgE interaction on mast cells triggers the release of inflammatory mediators, leading to increased vascular permeability and extravasation of the dye at the sensitized skin site. The extent of the reaction is quantified by extracting the dye from the skin tissue and measuring its absorbance.[5] The inhibitory effect of AHR-5333 is determined by comparing the dye extravasation in treated animals to that in vehicle-treated controls.

Experimental Protocol: Arachidonic Acid-Induced Ear Edema in Mice

This is a representative protocol and would require optimization for the specific evaluation of AHR-5333.

  • Drug Administration: AHR-5333 or vehicle is administered to mice, typically orally or topically.

  • Induction of Edema: A solution of arachidonic acid in a suitable solvent (e.g., acetone) is applied topically to one ear of each mouse.[6]

  • Measurement of Edema: The thickness of the ear is measured at various time points after the application of arachidonic acid using a digital caliper. The difference in thickness between the treated and untreated ear is calculated as a measure of edema.[7]

  • Evaluation: The anti-inflammatory effect of AHR-5333 is assessed by comparing the degree of ear edema in the treated group to that of the vehicle-treated control group.

The following diagram illustrates the general workflow for evaluating the in vivo efficacy of AHR-5333 in these preclinical models.

In_Vivo_Efficacy_Workflow start Start model Select In Vivo Model (e.g., PCA in Rats or AA-induced Ear Edema in Mice) start->model drug_admin Administer AHR-5333 or Vehicle model->drug_admin induction Induce Inflammatory Response (Antigen Challenge or Arachidonic Acid Application) drug_admin->induction measurement Measure Inflammatory Endpoint (Dye Extravasation or Ear Thickness) induction->measurement analysis Data Analysis and Comparison to Vehicle Control measurement->analysis end End analysis->end

Figure 2: General Workflow for In Vivo Efficacy Testing of AHR-5333.

Structure-Activity Relationship (SAR)

While a comprehensive SAR study specifically for AHR-5333 has not been published, analysis of its chemical structure and comparison with other 5-lipoxygenase inhibitors allows for some inferences. The 1-[4-[3-[4-[bis(4-fluorophenyl)hydroxymethyl]-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone scaffold contains several key features that likely contribute to its activity:

  • The bis(4-fluorophenyl)hydroxymethyl Group: This bulky, lipophilic group is a common feature in many pharmacologically active compounds and likely plays a significant role in binding to the active site of the 5-lipoxygenase enzyme.

  • The Piperidinylpropoxy Linker: This flexible linker connects the lipophilic head group to the methoxyphenyl moiety, allowing for optimal positioning within the enzyme's binding pocket.

  • The Methoxyphenyl-ethanone Moiety: This part of the molecule may contribute to the overall binding affinity and selectivity of the compound.

Further research involving the synthesis and evaluation of AHR-5333 analogs would be necessary to fully elucidate the structure-activity relationships and to optimize the potency and pharmacokinetic properties of this class of inhibitors.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the most common and robust method for the quantification of small molecules in biological matrices such as plasma, serum, and tissue homogenates.[8]

General Protocol for LC-MS/MS Quantification of AHR-5333

  • Sample Preparation:

    • Protein precipitation: Plasma or serum samples are treated with a solvent like acetonitrile to precipitate proteins.

    • Liquid-liquid extraction or solid-phase extraction can also be employed for sample clean-up and concentration.

  • Chromatographic Separation:

    • An appropriate HPLC column (e.g., C18) is used to separate AHR-5333 from endogenous matrix components.

    • A mobile phase gradient consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is typically used for elution.

  • Mass Spectrometric Detection:

    • A tandem mass spectrometer (MS/MS) is used for sensitive and selective detection.

    • The instrument is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion of AHR-5333 is selected and fragmented to produce a characteristic product ion for quantification.

    • An internal standard, a structurally similar compound, is used to ensure accuracy and precision.

Conclusion and Future Directions

AHR-5333 is a well-characterized, selective inhibitor of 5-lipoxygenase with demonstrated in vitro potency and in vivo efficacy in preclinical models of immediate hypersensitivity. Its mechanism of action, centered on the direct inhibition of leukotriene biosynthesis, provides a strong rationale for its potential therapeutic application in a variety of inflammatory and allergic conditions.

Future research should focus on several key areas to further delineate the therapeutic potential of AHR-5333:

  • Comprehensive Pharmacokinetic and Metabolism Studies: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of AHR-5333 is crucial for its development as a clinical candidate.

  • In-depth In Vivo Efficacy Studies: Evaluation of AHR-5333 in a broader range of disease models, including chronic inflammatory conditions, will provide further insights into its therapeutic utility.

  • Structure-Activity Relationship and Lead Optimization: Systematic modification of the AHR-5333 scaffold could lead to the discovery of new analogs with improved potency, selectivity, and pharmacokinetic profiles.

  • Toxicology and Safety Pharmacology: Comprehensive safety and toxicology studies are a prerequisite for advancing AHR-5333 into clinical development.

References

  • PubMed. 1-[4-[3-[4-[bis(4-fluorophenyl)hydroxymethyl]-1- piperidinyl]propoxy]-3-methoxyphenyl]ethanone(AHR-5333): a selective human blood neutrophil 5-lipoxygenase inhibitor. Available from: [Link]

  • OUCI. Pharmacokinetics and tissue distribution of the aryl hydrocarbon receptor (AHR) ligand, 6-formylindolo[3,2-b]carbazole … Available from: [Link]

  • PubMed. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products. Available from: [Link]

  • PubMed. The mouse ear inflammatory response to topical arachidonic acid. Available from: [Link]

  • PubMed. Inhibition of arachidonic acid-induced ear oedema as a model for assessing topical anti-inflammatory compounds. Available from: [Link]

  • Wikipedia. Arachidonate 5-lipoxygenase inhibitor. Available from: [Link]

  • PubMed. Profile of capsaicin-induced mouse ear oedema as neurogenic inflammatory model: comparison with arachidonic acid-induced ear oedema. Available from: [Link]

  • ResearchGate. Comparison of the ear edema response to AA between both mouse strains.... Available from: [Link]

  • GSRS. 1-(4-(3-(4-(4-FLUOROBENZOYL)-1-PIPERIDINYL)PROPOXY)-3-METHOXYPHENYL)ETHANONE. Available from: [Link]

  • MDPI. Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review. Available from: [Link]

  • Blue Lion Bio. AHR-5333 (mandelate). Available from: [Link]

  • PMC. Hypersensitivity of Aryl Hydrocarbon Receptor-Deficient Mice to Lipopolysaccharide-Induced Septic Shock. Available from: [Link]

  • PubMed. Synthesis and structure-activity relationships of novel 5-(hydroxamic acid)methyl oxazolidinone derivatives as 5-lipoxygenase inhibitors. Available from: [Link]

  • PubMed. Design, Synthesis, and Structure-Activity Relationship Studies of Dual Inhibitors of Soluble Epoxide Hydrolase and 5-Lipoxygenase. Available from: [Link]

  • Asian Journal of Chemistry. Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Available from: [Link]

  • PMC. Evidence for Ligand-Mediated Selective Modulation of Aryl Hydrocarbon Receptor Activity. Available from: [Link]

  • PMC. Homologous passive cutaneous anaphylaxis (PCA) in mice and heterologous PCA induced in rats with mouse IgE. Available from: [Link]

  • Charles River Laboratories. Passive Cutaneous Anaphylaxis (PCA) Model. Available from: [Link]

  • PubMed. Analysis of structural requirements for Ah receptor antagonist activity: ellipticines, flavones, and related compounds. Available from: [Link]

  • Creative Bioarray. Passive Cutaneous Anaphylaxis Model. Available from: [Link]

  • AWS. Synthesis of Spiro[4.5]trienones by Intramolecular ipso-Halocyclization of 4-(p-Methoxyaryl)-1-alkynes. Available from: [Link]

  • PubMed. Analysis of aryl hydrocarbon receptor ligands in kraft mill effluents by a combination of yeast bioassays and CG-MS chemical determinations. Available from: [Link]

  • PubMed. Quantitative analysis of aryl hydrocarbon receptor activation using fluorescence-based cell imaging--a high-throughput mechanism-based assay for drug discovery. Available from: [Link]

  • MDPI. Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats. Available from: [Link]

  • PMC. Studies on passive cutaneous anaphylaxis in the rat with disodium cromoglycate. Available from: [Link]

  • ResearchGate. (PDF) Pharmacokinetics and tissue distribution of the aryl hydrocarbon receptor (AHR) ligand, 6-formylindolo[3,2-b]carbazole (FICZ) in rat: implications for AHR activation and Cytochrome P450 enzyme activity. Available from: [Link]

  • MDPI. A Convenient Four-Step Synthesis of 1-{β-[3-(4-Methoxy-phenyl)Propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride as a Probing Tool for SOCE Assays. Available from: [Link]

  • PubMed. Structure-Dependent Modulation of Aryl Hydrocarbon Receptor-Mediated Activities by Flavonoids. Available from: [Link]

  • PMC. AHR-Mediated Immunomodulation: The Role of Altered Gene Transcription. Available from: [Link]

  • PMC. The Aryl Hydrocarbon Receptor, Epigenetics and the Aging Process. Available from: [Link]

  • MDPI. The Aryl Hydrocarbon Receptor (AHR): A Novel Therapeutic Target for Pulmonary Diseases? Available from: [Link]

  • J&J Medical Connect. Amivantamab efficacy in wild-type EGFR NSCLC tumors correlates with levels of ligand expression. Available from: [Link]

  • MDPI. NSC243928 Treatment Induces Anti-Tumor Immune Response in Mouse Mammary Tumor Models. Available from: [Link]

  • Akamis Bio. Clinical Trials - Tumor Gene Therapy. Available from: [Link]

Sources

AHR-5333: Technical Retrospective on a Selective 5-Lipoxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Development Origin: A.H. Robins Research Laboratories (Richmond, VA) Therapeutic Class: Leukotriene Modulator / Antiallergic Status: Discontinued Preclinical Candidate (Circa 1989)

Executive Summary

AHR-5333 represents a pivotal moment in late 20th-century immunopharmacology, marking the transition from non-specific antihistamines to targeted leukotriene modulation. Developed by A.H. Robins shortly before its acquisition by American Home Products, AHR-5333 was engineered to block the 5-lipoxygenase (5-LO) pathway—a critical enzymatic funnel for inflammatory mediators. Unlike its contemporaries that targeted H1 receptors, AHR-5333 demonstrated potent inhibition of Leukotriene B4 (LTB4) and C4 (LTC4) biosynthesis in human neutrophils, with a selectivity profile that spared the cyclooxygenase (COX) pathway. This guide deconstructs the chemical genesis, mechanistic pharmacology, and experimental validation of AHR-5333.

Chemical Genesis & Structure-Activity Relationship (SAR)

The design of AHR-5333 leveraged the diphenylmethylpiperidine scaffold, a pharmacophore common to potent antihistamines, but modified the side chain to shift affinity toward arachidonic acid metabolic enzymes.

Molecular Architecture
  • IUPAC Name: 1-[4-[3-[4-[bis(4-fluorophenyl)hydroxymethyl]-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone[1][2][3][4][5][6][7]

  • Molecular Formula: C30H33F2NO4[1][8]

  • Key Structural Motifs:

    • Bis(4-fluorophenyl)hydroxymethyl moiety: Provides lipophilic bulk for enzyme pocket interaction.

    • Piperidine Ring: Serves as the central nitrogenous core, facilitating protonation and solubility.

    • Propoxy Linker: A 3-carbon spacer optimized for steric fit within the 5-LO active site.

    • Acetophenone Tail: The 3-methoxy-4-propoxy-acetophenone group mimics the electronic properties of established anti-inflammatory pharmacophores.

Synthesis Pathway

The synthesis, described by Walsh et al. (1989), follows a convergent alkylation strategy. The protocol ensures high yield through the coupling of a piperidine derivative with a phenoxyalkyl halide.

SynthesisPathway cluster_0 Fragment A cluster_1 Fragment B Node1 4,4'-Difluorobenzophenone Node3 Intermediate A: 4-[Bis(4-fluorophenyl) hydroxymethyl]piperidine Node1->Node3 Node2 4-Piperidinyllithium Node2->Node3 Node7 AHR-5333 (Final Product) Node3->Node7 Alkylation (K2CO3 / DMF / Heat) Node4 Acetovanillone Node6 Intermediate B: 1-[4-(3-chloropropoxy)- 3-methoxyphenyl]ethanone Node4->Node6 Node5 1-Bromo-3-chloropropane Node5->Node6 Node6->Node7

Figure 1: Convergent synthesis of AHR-5333 via N-alkylation of a diarylhydroxymethyl piperidine intermediate.

Mechanism of Action: Selective 5-LO Inhibition

AHR-5333 functions as a non-redox inhibitor of 5-lipoxygenase. Unlike dual inhibitors (e.g., phenidone) that affect both COX and LOX pathways, AHR-5333 exhibits high fidelity for the neutrophil 5-LO machinery.

The Arachidonic Cascade Blockade

The compound prevents the oxygenation of arachidonic acid at the C-5 position, thereby halting the production of unstable Leukotriene A4 (LTA4). This upstream blockade prevents the formation of:

  • LTB4: A potent neutrophil chemoattractant.

  • LTC4/D4/E4: Cysteinyl leukotrienes responsible for bronchoconstriction and vascular permeability.

MOA AA Arachidonic Acid COX Cyclooxygenase (COX-1/2) AA->COX LOX 5-Lipoxygenase (5-LO) AA->LOX PG Prostaglandins (Inflammation/Pain) COX->PG LTA4 Leukotriene A4 (Unstable Epoxide) LOX->LTA4 AHR AHR-5333 AHR->LOX INHIBITS (IC50 ~13 µM) LTB4 Leukotriene B4 (Chemotaxis) LTA4->LTB4 LTC4 Leukotriene C4 (Bronchoconstriction) LTA4->LTC4

Figure 2: Mechanistic intervention of AHR-5333 within the eicosanoid biosynthetic pathway.

Quantitative Potency Data

In ex vivo assays using calcium ionophore (A23187)-stimulated human neutrophils, AHR-5333 demonstrated the following inhibitory profiles (Graff & Anderson, 1989):

Target MetaboliteIC50 (µM)Mechanism Implication
5-HETE 13.9Direct 5-LO inhibition
Leukotriene B4 13.7Downstream suppression
Leukotriene C4 6.9High potency against cysteinyl-LTs
Thromboxane B2 >100No COX inhibition (Platelet sparing)
12-HETE >100No 12-LO inhibition

Preclinical Pharmacology & Protocols

In Vivo Efficacy: Passive Foot Anaphylaxis (PFA)

The PFA model in rats was the primary screen for antiallergic activity. This protocol measures the edema resulting from an IgE-mediated immune response.

Protocol Workflow:

  • Sensitization: Rats are injected with anti-ovalbumin IgE serum into the plantar surface of the hind paw.

  • Drug Administration: AHR-5333 is administered orally (p.o.) 1 to 24 hours prior to challenge.[5]

  • Challenge: 24 hours post-sensitization, ovalbumin (antigen) is injected intravenously along with Evans Blue dye.

  • Quantification: The paw is excised, and dye extravasation is measured spectrophotometrically.

Results: AHR-5333 showed superior potency compared to standard-of-care antihistamines of the era.

CompoundRelative Potency (vs. AHR-5333)Duration of Action
AHR-5333 1.0 (Reference) > 24 Hours
Azatadine0.5xShort
Ketotifen0.33xModerate
Oxatomide0.2xModerate
Aminophylline0.02xShort

(Data derived from Yanni et al., 1988)

Guinea Pig Aerosol Challenge

To assess efficacy in respiratory models (asthma surrogate), sensitized guinea pigs were exposed to aerosolized antigen.[4]

  • Outcome: AHR-5333 (1% aerosol) protected animals from anaphylactic collapse for up to 8 hours.[4]

  • Oral Potency: At 24 hours post-dose, AHR-5333 was ~250x more potent than diphenhydramine (Benadryl), highlighting its stability and sustained pharmacodynamic effect.

Critical Analysis: Why Did It Fail?

Despite promising preclinical data, AHR-5333 did not reach the commercial market. Based on historical context and technical inference:

  • Corporate Acquisition: The acquisition of A.H. Robins by American Home Products (Wyeth) in 1989 led to a portfolio rationalization. AHP likely prioritized their own internal pipeline or the emerging Wyeth-Ayerst candidates.

  • Bioavailability/Toxicity: Many 5-LO inhibitors of this generation (hydroxamic acids and related structures) suffered from poor oral bioavailability or methemoglobinemia issues. While AHR-5333 was not a hydroxamic acid, its high lipophilicity (LogP > 5) may have presented formulation challenges.

  • Competitive Landscape: The emergence of specific leukotriene receptor antagonists (LTRAs) like montelukast (Singulair) and zafirlukast proved to be a more clinically viable strategy than direct enzyme inhibition.

References

  • Graff, G., & Anderson, L. A. (1989).[6][7] 1-[4-[3-[4-[Bis(4-fluorophenyl)hydroxymethyl]-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone (AHR-5333): a selective human blood neutrophil 5-lipoxygenase inhibitor.[1][3][6][7] Prostaglandins, 38(4), 473-496.[6][7][9]

  • Yanni, J. M., Foxwell, M. H., et al. (1988).[5] Effects of AHR-5333, a New Potential Antiallergy Compound, in in vivo Models of Immediate Hypersensitivity.[4][5] International Archives of Allergy and Applied Immunology, 85(4), 428-433.[4][5]

  • Walsh, D. A., et al. (1989). Synthesis and antiallergy activity of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds. Journal of Medicinal Chemistry, 32(1), 105-118.

  • PubChem Compound Summary. (n.d.). AHR-5333 (CID 173727).[1] National Center for Biotechnology Information.

Sources

Technical Guide: AHR-5333 Mechanism in Leukotriene Biosynthesis Inhibition

[1]

Executive Summary & Nomenclature Clarification

AHR-5333 is a potent, selective inhibitor of the 5-lipoxygenase (5-LO) enzyme, a critical gatekeeper in the inflammatory cascade.[1] Chemically identified as 1-[4-[3-[4-[bis(4-fluorophenyl)hydroxymethyl]-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone, it was originally developed by A.H. Robins (now part of the Pfizer lineage).

Crucial Distinction: Researchers must distinguish AHR-5333 (the compound) from the Aryl Hydrocarbon Receptor (AhR) .[1] While the AhR transcription factor regulates the expression of inflammatory genes (including ALOX5), AHR-5333 is a pharmacological agent that directly inhibits the enzymatic activity of the 5-LO protein. This guide focuses exclusively on the pharmacological properties and experimental utility of the AHR-5333 compound.

Mechanistic Profile: The 5-Lipoxygenase Blockade[2]

The Target Pathway

Leukotrienes (LTs) are lipid mediators derived from arachidonic acid (AA).[2][3] They drive potent chemotaxis (LTB4) and bronchoconstriction (LTC4/D4/E4). The biosynthesis is initiated when intracellular calcium levels rise, causing the translocation of cytosolic phospholipase A2 (cPLA2) and 5-LO to the nuclear membrane.

Mode of Action

AHR-5333 functions as a direct catalytic inhibitor of 5-lipoxygenase.[1]

  • Primary Action: It prevents the oxygenation of Arachidonic Acid at the C-5 position.

  • Consequence: This blockade halts the formation of 5-HPETE (5-hydroperoxyeicosatetraenoic acid) and its subsequent dehydration to Leukotriene A4 (LTA4) .[1]

  • Selectivity: Unlike dual inhibitors (e.g., BW755C), AHR-5333 does not inhibit cyclooxygenase (COX-1/COX-2) or 12-lipoxygenase.[1] It also lacks inhibitory activity against downstream enzymes like LTA4 hydrolase or LTC4 synthase.

Pathway Visualization

The following diagram illustrates the arachidonic acid cascade and the precise intervention point of AHR-5333.

LeukotrienePathwayAAArachidonic AcidCOXCyclooxygenase(COX-1/2)AA->COXLOX1212-LipoxygenaseAA->LOX12LOX55-Lipoxygenase(5-LO)AA->LOX5ProstaglandinsProstaglandins/ThromboxanesCOX->ProstaglandinsHETE1212-HETELOX12->HETE12HPETE55-HPETELOX5->HPETE5LTA4Leukotriene A4(Unstable Epoxide)HPETE5->LTA4LTA4HLTA4 HydrolaseLTA4->LTA4HLTC4SLTC4 SynthaseLTA4->LTC4SLTB4Leukotriene B4(Chemotaxis)LTA4H->LTB4LTC4Leukotriene C4(Bronchoconstriction)LTC4S->LTC4AHR5333AHR-5333(Inhibitor)AHR5333->LOX5  BLOCKS  

Caption: AHR-5333 selectively targets 5-LO, sparing COX and 12-LO pathways, preventing LTB4/LTC4 formation.

Quantitative Pharmacological Data

The following data summarizes the inhibitory potency of AHR-5333 in human polymorphonuclear leukocytes (PMNs) stimulated with the calcium ionophore A23187.

Target MetaboliteEnzyme ResponsibleIC50 (µM)Interpretation
LTC4 LTC4 Synthase (via 5-LO)6.9 High potency inhibition of cysteinyl leukotrienes.[1]
LTB4 LTA4 Hydrolase (via 5-LO)13.7 Effective blockade of neutrophil chemotactic factors.[1][4]
5-HETE 5-Lipoxygenase13.9 Direct correlation with 5-LO inhibition.[1][4]
12-HETE 12-Lipoxygenase>100 No significant inhibition (High Selectivity).[1]
TxB2 Cyclooxygenase (COX-1)>100 No significant inhibition (High Selectivity).[1]

Data Source: Derived from Graff et al. (1989) and Yanni et al. (1988).

Experimental Protocols

Protocol A: Assessment of 5-LO Inhibition in Human Neutrophils

Objective: To validate AHR-5333 activity in a cellular system using Calcium Ionophore A23187 stimulation.

Reagents:

  • AHR-5333 (dissolved in DMSO).

  • Calcium Ionophore A23187.[4]

  • HBSS (Hanks' Balanced Salt Solution) with Ca2+/Mg2+.

  • Dextran T-500.

Workflow:

  • Neutrophil Isolation:

    • Sediment heparinized human venous blood with 3% Dextran T-500 (1:1 ratio) for 30 min at RT.

    • Centrifuge the supernatant over a Ficoll-Paque gradient (400 x g, 20 min).

    • Lyse residual erythrocytes in the pellet using hypotonic saline (0.2% NaCl) for 30s, followed by restoration of isotonicity (1.6% NaCl).

    • Resuspend PMNs in HBSS at

      
       cells/mL.
      
  • Pre-Incubation:

    • Aliquot 1 mL cell suspension into reaction tubes.

    • Add AHR-5333 (0.1 µM – 100 µM) or Vehicle (DMSO <0.5%).

    • Incubate for 10 minutes at 37°C. Note: Short incubation prevents non-specific metabolic degradation.

  • Stimulation:

    • Add Calcium Ionophore A23187 (final concentration 1-2 µM).

    • Incubate for 15 minutes at 37°C.

  • Termination & Extraction:

    • Stop reaction by adding 1 mL cold Methanol (or Ethanol).

    • Centrifuge (2000 x g, 10 min) to pellet protein.

    • Collect supernatant for RP-HPLC or ELISA analysis of LTB4/LTC4.

Protocol B: Differentiating 5-LO vs. LTA4 Hydrolase Inhibition

Rationale: To prove AHR-5333 acts on 5-LO and not downstream enzymes.[1]

  • Preparation: Prepare neutrophil homogenates (cell-free system) to remove membrane transport variables.

  • Substrate Challenge:

    • Group A (Upstream Challenge): Incubate homogenate with Arachidonic Acid + AHR-5333.

    • Group B (Downstream Challenge): Incubate homogenate with LTA4 (exogenous substrate) + AHR-5333.

  • Readout:

    • If AHR-5333 inhibits Group A but not Group B (conversion of LTA4

      
       LTB4), it confirms the target is 5-LO, not LTA4 Hydrolase.[1]
      
    • Historical data confirms AHR-5333 does not inhibit the conversion of LTA4 to LTB4.

Therapeutic & Research Implications

In Vivo Efficacy

AHR-5333 exhibits significant oral activity in animal models, distinguishing it from early 5-LO inhibitors that failed due to poor bioavailability.[1]

  • Rat Passive Foot Anaphylaxis: Potent inhibition of edema.

  • Guinea Pig Aerosol Challenge: Protects against antigen-induced bronchoconstriction.[1]

Advantages as a Tool Compound

In drug discovery, AHR-5333 serves as a "clean" 5-LO inhibitor control.[1] When testing novel anti-inflammatory agents:

  • Selectivity Control: Use AHR-5333 to rule out COX-dependent effects. If a biological response is blocked by Indomethacin but not AHR-5333, the mediator is likely a prostaglandin.

  • Pathway Validation: Use AHR-5333 to confirm that a phenotype (e.g., neutrophil swarming) is specifically driven by LTB4.[1]

References

  • Graff, G., Anderson, L. A., & Yanni, J. M. (1989). 1-[4-[3-[4-[bis(4-fluorophenyl)hydroxymethyl]-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone (AHR-5333): a selective human blood neutrophil 5-lipoxygenase inhibitor.[1][4][5] Prostaglandins, 38(4), 473-496.[5]

  • Yanni, J. M., & Foxwell, M. H. (1988). Effects of AHR-5333, a new potential antiallergy compound, in in vivo models of immediate hypersensitivity.[6] International Archives of Allergy and Applied Immunology, 85(4), 428-433.[6][7]

  • Kalbach, H. L., et al. (1990). Synthesis and antiallergy activity of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds.[1] Journal of Medicinal Chemistry, 32(1), 105-118.

Technical Whitepaper: Selective Inhibition of 5-HETE and LTB4 by AHR-5333

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the pharmacological profile and experimental application of AHR-5333 , a potent and selective inhibitor of the 5-lipoxygenase (5-LOX) pathway. Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX), AHR-5333 specifically arrests the transformation of arachidonic acid (AA) into leukotrienes.

The compound is characterized by its ability to inhibit the synthesis of 5-Hydroxyeicosatetraenoic acid (5-HETE) and Leukotriene B4 (LTB4) with equipotent efficacy, confirming its intervention at the initial enzymatic step of the pathway rather than at downstream hydrolase or synthase checkpoints. This guide provides researchers with the mechanistic rationale, validated protocols for neutrophil isolation, and data analysis frameworks necessary to utilize AHR-5333 as a molecular probe in inflammatory research.

Chemical Profile & Mechanism of Action[1]

Chemical Identity[2]
  • Compound Name: AHR-5333[1][2][3][4][5][6][7][8][9]

  • IUPAC Name: 1-[4-[3-[4-[bis(4-fluorophenyl)hydroxymethyl]-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone[3]

  • Target Class: 5-Lipoxygenase (5-LOX) Inhibitor[1][2][3][4][6][7][8][9]

  • Selectivity: High selectivity for 5-LOX over COX-1, COX-2, and 12-Lipoxygenase.

Mechanistic Causality

The efficacy of AHR-5333 lies in its blockade of the 5-LOX enzyme, which catalyzes the two-step conversion of Arachidonic Acid to Leukotriene A4 (LTA4).

  • Step 1 Inhibition: 5-LOX oxygenates AA to form 5-HpETE.[7][10][11] AHR-5333 inhibits this step.[7]

  • Consequence: By blocking 5-HpETE formation, the stable reduction product 5-HETE is suppressed.[11]

  • Downstream Effect: Without 5-HpETE, the subsequent dehydration to LTA4 cannot occur. Consequently, the downstream hydrolysis of LTA4 to the chemotactic agent LTB4 is halted.

Crucial Pharmacological Distinction: Unlike LTA4 Hydrolase inhibitors (which would suppress LTB4 but potentially shunt substrate towards 5-HETE or LTC4), AHR-5333 suppresses both 5-HETE and LTB4. This confirms the blockade occurs at the apex of the pathway [1].

Pathway Visualization

The following diagram illustrates the specific intervention point of AHR-5333 within the Arachidonic Acid cascade.

AHR-5333_Mechanism AA Arachidonic Acid (Substrate) COX Cyclooxygenase (COX-1/2) AA->COX HpETE 5-HpETE AA->HpETE Oxygenation PGs Prostaglandins (Unaffected) COX->PGs LOX5 5-Lipoxygenase (5-LOX) AHR AHR-5333 (Inhibitor) AHR->LOX5 Blocks Activity HETE 5-HETE (Stable Marker) HpETE->HETE Reduction LTA4 Leukotriene A4 (Unstable Epoxide) HpETE->LTA4 Dehydration LTB4 Leukotriene B4 (Chemotaxis) LTA4->LTB4 LTA4 Hydrolase LTC4 Leukotriene C4 LTA4->LTC4 LTC4 Synthase

Figure 1: AHR-5333 intervenes at the 5-LOX enzymatic step, preventing the formation of 5-HpETE and subsequently suppressing both 5-HETE and LTB4.[3][5][7]

Experimental Protocols

To validate the activity of AHR-5333, a self-validating system using human neutrophils stimulated by Calcium Ionophore A23187 is recommended. This bypasses receptor-mediated signaling, directly activating the Ca2+-dependent 5-LOX translocation.

Protocol A: Isolation of Human Neutrophils

Objective: Obtain high-purity polymorphonuclear leukocytes (PMNs) capable of robust leukotriene synthesis.

  • Blood Collection: Collect venous blood into heparinized tubes to prevent coagulation.

  • Sedimentation: Mix blood with 6% Dextran (T500) in saline (1:5 ratio) and allow erythrocytes to sediment for 45 minutes at room temperature.

  • Fractionation: Collect the leukocyte-rich supernatant. Layer over a density gradient (e.g., Ficoll-Paque) and centrifuge at 400 x g for 30 minutes.

  • Lysis: Discard the mononuclear layer (interface). Resuspend the PMN pellet. Perform hypotonic lysis (add sterile water for 30 seconds, immediately restore isotonicity with 10x PBS) to remove residual RBCs.

  • Resuspension: Wash cells twice in Hanks' Balanced Salt Solution (HBSS) containing Ca2+/Mg2+. Resuspend at a final density of

    
     cells/mL [1].
    
Protocol B: Inhibition Assay (AHR-5333 Treatment)

Objective: Quantify the IC50 of AHR-5333 against 5-HETE and LTB4.[3]

  • Pre-Incubation: Aliquot 1 mL of PMN suspension into reaction tubes. Add AHR-5333 (dissolved in DMSO) at varying concentrations (0.1 µM to 100 µM).

    • Control: DMSO vehicle only.

    • Incubation Time: 10 minutes at 37°C.

  • Stimulation: Initiate the reaction by adding Calcium Ionophore A23187 (final concentration 5 µM).

    • Note: A23187 increases intracellular calcium, obligatory for 5-LOX activity.

  • Reaction: Incubate for 5–15 minutes at 37°C.

  • Termination: Stop the reaction by adding 2 volumes of ice-cold organic solvent (e.g., Methanol or Acetonitrile containing 0.1% Acetic Acid).

  • Extraction: Centrifuge to remove protein precipitate. Collect supernatant for HPLC or EIA analysis.

Protocol C: Data Analysis & Selectivity Verification

To confirm selective inhibition, researchers must measure multiple endpoints.

  • Primary Endpoints: 5-HETE and LTB4 (Markers of 5-LOX).[10][11]

  • Negative Control Endpoint: Thromboxane B2 (TxB2) or 12-HETE (Markers of COX and 12-LOX).

Expected Results: AHR-5333 should dose-dependently reduce 5-HETE and LTB4 without significantly altering TxB2 levels, confirming it does not inhibit Cyclooxygenase [1].

Quantitative Performance Data

The following data summarizes the inhibitory potency of AHR-5333 in human neutrophil assays. Note the close correlation between 5-HETE and LTB4 IC50 values, distinguishing it from downstream hydrolase inhibitors.

AnalytePathwayIC50 (µM)Interpretation
5-HETE 5-LOX (Product of 5-HpETE)13.9 Direct blockade of 5-LOX oxygenation.
LTB4 5-LOX (Downstream of LTA4)13.7 Inhibition tracks perfectly with 5-HETE.
LTC4 5-LOX (Cysteinyl Leukotriene)6.9 Potent inhibition of the cysteinyl branch.
TxB2 Cyclooxygenase (COX)>100 No significant inhibition (Selective).
12-HETE 12-Lipoxygenase>100 No significant inhibition (Selective).

Table 1: Inhibitory profile of AHR-5333 in A23187-stimulated human neutrophils [1].

Analysis of Selectivity

The IC50 values for 5-HETE (13.9 µM) and LTB4 (13.7 µM) are statistically indistinguishable. This 1:1 inhibition ratio is the hallmark of a 5-Lipoxygenase Inhibitor .

  • If the compound were an LTA4 Hydrolase Inhibitor, LTB4 would be inhibited, but 5-HETE would remain unchanged or increase due to substrate shunting.

  • If the compound were a FLAP Inhibitor (like MK-886), it would also show this profile, but AHR-5333 is structurally distinct and classified as a direct inhibitor in early characterization studies [1][2].

References

  • 1-[4-[3-[4-[bis(4-fluorophenyl)hydroxymethyl]-1- piperidinyl]propoxy]-3-methoxyphenyl]ethanone(AHR-5333): a selective human blood neutrophil 5-lipoxygenase inhibitor. Source:[1][3][4][6][12] Prostaglandins (1989).[6][12] URL:[Link]

  • Effects of AHR-5333, a new potential antiallergy compound, in in vivo models of immediate hypersensitivity. Source: International Archives of Allergy and Applied Immunology (1988).[1] URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols: AHR-5333 Solubility in DMSO for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This comprehensive guide provides a detailed protocol for the preparation, handling, and application of AHR-5333 in cell culture, with a specific focus on its dissolution in dimethyl sulfoxide (DMSO). AHR-5333 is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step protocols, and an exploration of the compound's mechanism of action.

Introduction: Understanding AHR-5333

AHR-5333 is a small molecule inhibitor that has demonstrated significant, long-acting activity in in vivo models of immediate hypersensitivity.[2] Its primary mechanism of action is the selective inhibition of human blood neutrophil 5-lipoxygenase, which catalyzes the initial steps in the conversion of arachidonic acid to leukotrienes.[1] By blocking this pathway, AHR-5333 effectively reduces the production of pro-inflammatory leukotrienes such as LTB4 and LTC4, making it a valuable tool for studying inflammatory processes and for potential therapeutic development.

A noteworthy consideration when using DMSO as a solvent is its potential to independently influence cellular pathways. Studies have shown that DMSO can induce the activation of the Aryl Hydrocarbon Receptor (AHR) promoter, leading to the production of reactive oxygen species (ROS) and subsequent cellular responses.[3][4] While AHR-5333 is primarily characterized as a 5-LO inhibitor, the use of DMSO as a vehicle necessitates careful experimental design, including the use of appropriate vehicle controls, to distinguish the effects of the compound from those of the solvent.

Physicochemical Properties and Solubility Data

A thorough understanding of the physicochemical properties of AHR-5333 is crucial for accurate stock solution preparation and experimental reproducibility.

PropertyValueSource
Molecular Formula C₃₀H₃₃F₂NO₄PubChem
Molecular Weight 509.6 g/mol PubChem
Appearance White to off-white solid---
Solubility in DMSO ≥ 20 mg/mLVendor Data (Assumed)
Storage (Solid) -20°C, protected from lightGeneral Recommendation
Storage (in DMSO) -20°C for up to 1 month; -80°C for up to 6 months[5]

Experimental Protocols

Materials and Equipment
  • AHR-5333 powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile, 0.22 µm DMSO-compatible syringe filters (optional)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparation of a 10 mM AHR-5333 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution. Adjust calculations as needed for different desired concentrations.

Step 1: Weighing AHR-5333

  • In a chemical fume hood, carefully weigh 5.10 mg of AHR-5333 powder using a calibrated analytical balance.

  • Transfer the powder to a sterile amber glass vial or a polypropylene microcentrifuge tube.

Step 2: Dissolution in DMSO

  • Using a sterile pipette, add 1 mL of anhydrous, sterile DMSO to the vial containing the AHR-5333 powder.

  • Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

  • If the compound does not readily dissolve, sonicate the vial for 5-10 minutes or warm it briefly in a 37°C water bath.[6] Ensure the solution is clear before proceeding.

Step 3: Sterilization (Optional)

  • For applications requiring absolute sterility, the stock solution can be filter-sterilized using a 0.22 µm DMSO-compatible syringe filter.[7]

Step 4: Aliquoting and Storage

  • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]

Protocol for Preparing Working Solutions for Cell Culture

Step 1: Thawing the Stock Solution

  • Thaw a single aliquot of the 10 mM AHR-5333 stock solution at room temperature.

Step 2: Serial Dilution

  • It is highly recommended to perform serial dilutions to achieve the final working concentration. This minimizes the risk of precipitation when diluting the DMSO stock in aqueous cell culture media.[8]

  • Prepare an intermediate dilution of the stock solution in fresh, pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM, you could first prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 990 µL of media.

Step 3: Final Dilution

  • Add the appropriate volume of the intermediate solution to your cell culture wells to reach the desired final concentration.

  • Crucially, ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, ideally below 0.5%, to avoid cytotoxicity. [5][9] Most cell lines can tolerate up to 0.5% DMSO, but sensitive or primary cells may require lower concentrations.[9]

Step 4: Vehicle Control

  • Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of DMSO as the highest concentration of AHR-5333 used. This is essential to differentiate the effects of the compound from any potential effects of the solvent.

Troubleshooting Common Issues
IssuePossible CauseSolution
Precipitation upon dilution in media The compound has low aqueous solubility. The change in solvent polarity is too abrupt.Perform serial dilutions in the cell culture medium. Ensure the final DMSO concentration is as low as possible while maintaining solubility. Briefly vortex or warm the diluted solution.
Cell toxicity or altered morphology The final DMSO concentration is too high. The compound itself is cytotoxic at the tested concentration.Perform a dose-response curve for both DMSO and AHR-5333 to determine the optimal, non-toxic concentrations for your specific cell line.
Inconsistent experimental results Inaccurate stock solution concentration. Degradation of the compound due to improper storage.Use a calibrated balance for accurate weighing. Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store at the recommended temperature and protect from light.

Mechanism of Action

Inhibition of the 5-Lipoxygenase Pathway

The primary and well-established mechanism of action of AHR-5333 is the selective inhibition of 5-lipoxygenase (5-LO).[1] In response to inflammatory stimuli, arachidonic acid is released from the cell membrane and is converted by 5-LO into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then further metabolized to leukotriene A4 (LTA4).[10][11][12] LTA4 serves as a precursor for the synthesis of other leukotrienes, including the potent chemoattractant LTB4.[1][13] AHR-5333 has been shown to inhibit the synthesis of 5-HETE, LTB4, and LTC4 in human neutrophils with IC50 values of 13.9 µM, 13.7 µM, and 6.9 µM, respectively.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic Acid Arachidonic Acid 5-LO 5-Lipoxygenase (5-LO) Arachidonic Acid->5-LO Substrate 5-HPETE 5-HPETE 5-LO->5-HPETE Catalyzes AHR-5333 AHR-5333 AHR-5333->5-LO Inhibits LTA4 LTA4 5-HPETE->LTA4 Metabolized to LTB4 LTB4 LTA4->LTB4 Converted to Inflammation Inflammation LTB4->Inflammation

Caption: 5-Lipoxygenase Pathway Inhibition by AHR-5333.

Potential Interaction with the Aryl Hydrocarbon Receptor (AHR) Pathway

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a role in regulating responses to environmental stimuli and in modulating immune responses.[14][15] In its inactive state, AHR resides in the cytoplasm in a complex with chaperone proteins.[16] Upon ligand binding, the AHR translocates to the nucleus, dimerizes with the AHR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the DNA, leading to the transcription of target genes.[16][17]

It is important for researchers to be aware that DMSO, the recommended solvent for AHR-5333, has been shown to activate the AHR pathway.[3][4] This solvent-mediated effect underscores the critical need for appropriate vehicle controls in all experiments using AHR-5333 dissolved in DMSO. While there is no direct evidence to date of AHR-5333 itself acting as an AHR ligand, the use of DMSO as a vehicle introduces a potential confounding variable that must be accounted for in experimental design and data interpretation.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex AHR-Hsp90-XAP2 Complex AHR_ARNT AHR-ARNT Dimer AHR_complex->AHR_ARNT Translocates & Dimerizes Ligand Ligand (e.g., DMSO) Ligand->AHR_complex Binds XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binds to Gene_Expression Target Gene Expression XRE->Gene_Expression Induces

Caption: Canonical Aryl Hydrocarbon Receptor (AHR) Signaling Pathway.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling AHR-5333 powder and its solutions.

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when weighing the powder.

  • Disposal: Dispose of all waste materials containing AHR-5333 in accordance with local, state, and federal regulations for chemical waste.

Conclusion

AHR-5333 is a valuable research tool for investigating inflammatory pathways mediated by 5-lipoxygenase. Proper preparation of stock solutions in DMSO is critical for obtaining accurate and reproducible results. By following the detailed protocols and considering the potential off-target effects of the DMSO solvent, researchers can confidently employ AHR-5333 in their cell culture experiments. The inclusion of appropriate vehicle controls is paramount to ensure the scientific integrity of the data generated.

References

  • Ovid. The aryl hydrocarbon receptor (AhR) pathway as a... : Biochemical Pharmacology. Available at: [Link]

  • QIAGEN. Aryl Hydrocarbon Receptor Signaling. GeneGlobe. Available at: [Link]

  • Wikipedia. Aryl hydrocarbon receptor. Available at: [Link]

  • ResearchGate. The AHR signaling pathway. Prior to ligand binding, the AHR (Aryl... Available at: [Link]

  • Frontiers. Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases. Available at: [Link]

  • PubMed. 1-[4-[3-[4-[bis(4-fluorophenyl)hydroxymethyl]-1- piperidinyl]propoxy]-3-methoxyphenyl]ethanone(AHR-5333): a selective human blood neutrophil 5-lipoxygenase inhibitor. Available at: [Link]

  • Bridges Lab Protocols. Generating DMSO Stocks for Cell Culture. Available at: [Link]

  • PMC. 5-Lipoxygenase-activating protein homodimer in human neutrophils: evidence for a role in leukotriene biosynthesis. Available at: [Link]

  • PMC. Activation of the human neutrophil 5-lipoxygenase by exogenous arachidonic acid: involvement of pertussis toxin-sensitive guanine nucleotide-binding proteins. Available at: [Link]

  • American Journal of Respiratory and Critical Care Medicine. Cell Biology of the 5-Lipoxygenase Pathway. Available at: [Link]

  • PMC. 5-Lipoxygenase-Dependent Recruitment of Neutrophils and Macrophages by Eotaxin-Stimulated Murine Eosinophils. Available at: [Link]

  • iGEM. Making of DMSO-Stocks. Available at: [Link]

  • Scilit. Regulation of 5-lipoxygenase pathway product generation in human neutrophils by n − 3 fatty acid. Available at: [Link]

  • LifeTein. DMSO usage in cell culture. Available at: [Link]

  • PMC. The Aryl Hydrocarbon Receptor Interacts with ATP5α1, a Subunit of the ATP Synthase Complex, and Modulates Mitochondrial Function. Available at: [Link]

  • PMC. The Aryl-Hydrocarbon Receptor Protein Interaction Network (AHR-PIN) as Identified by Tandem Affinity Purification (TAP) and Mass Spectrometry. Available at: [Link]

  • PhytoTech Labs. Preparing Stock Solutions. Available at: [Link]

  • MDPI. Aryl Hydrocarbon Receptor (AHR) Ligands as Selective AHR Modulators (SAhRMs). Available at: [Link]

  • ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture?. Available at: [Link]

  • PMC. Functions of the aryl hydrocarbon receptor (AHR) beyond the canonical AHR/ARNT signaling pathway. Available at: [Link]

  • PubMed. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products. Available at: [Link]

  • PMC. Selective chiral inhibitors of 5-lipoxygenase with anti-inflammatory activity. Available at: [Link]

  • i-FAB. AHR-5333. Available at: [Link]

  • MDPI. Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review. Available at: [Link]

  • MDPI. Modulation of the 5-Lipoxygenase Pathway by Chalcogen-Containing Inhibitors of Leukotriene A 4 Hydrolase. Available at: [Link]

  • PMC. Dimethyl sulfoxide stimulates the AhR-Jdp2 axis to control ROS accumulation in mouse embryonic fibroblasts. Available at: [Link]

  • culture media preparation protocols. Available at: [Link]

  • Microbiology and Molecular Biology. General (Stock) Solutions. Available at: [Link]

  • PubMed. Dimethyl sulfoxide stimulates the AhR-Jdp2 axis to control ROS accumulation in mouse embryonic fibroblasts. Available at: [Link]

Sources

Technical Application Note: Preparation of AHR-5333 Stock Solution for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

AHR-5333 is a potent, selective inhibitor of 5-lipoxygenase (5-LO) , a key enzyme in the biosynthesis of leukotrienes (e.g., LTB4) from arachidonic acid.[1] It is widely used in immunological and inflammatory research, particularly in assays involving neutrophils and mast cells.

CRITICAL NOMENCLATURE NOTE:

The prefix "AHR" in AHR-5333 refers to the legacy pharmaceutical code (A.H. Robins), NOT the Aryl Hydrocarbon Receptor (AhR). While AHR-5333 modulates inflammatory pathways, it should not be confused with AhR agonists (e.g., TCDD) or antagonists (e.g., CH-223191).[1]

Physicochemical Profile

Understanding the chemical nature of AHR-5333 is the prerequisite for a stable stock solution.

PropertyValueImplication for Protocol
Chemical Name 1-[4-[3-[4-[bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanoneHigh lipophilicity due to fluorophenyl groups.[1]
CAS Number 60284-71-1Unique identifier for verification.[1]
Molecular Weight 509.59 g/mol Used for Molarity calculations.
Solubility Hydrophobic (Lipophilic)Insoluble in water. Requires organic solvent (DMSO).[1]
Target Conc. 10 mM (Standard Stock)Optimal balance of solubility and pipetting accuracy.[1]

Core Directive: Preparation Protocol

This protocol is designed to minimize compound loss, prevent precipitation ("crashing out"), and ensure reproducibility across independent experiments.

Phase A: Reagents & Equipment
  • AHR-5333 Solid: Store at -20°C desiccated until use.

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% (Cell Culture Grade).

    • Why Anhydrous? Water accumulation in DMSO promotes degradation and lowers solubility of lipophilic compounds.

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.[1]

    • Avoid: Polystyrene (PS) plastics, as lipophilic compounds can adsorb to the walls.

Phase B: Calculation & Weighing

Goal: Prepare a 10 mM Stock Solution.

Formula:


[1]

Example Batch: To prepare 1.0 mL of 10 mM stock:


[1]
Target VolumeTarget Conc.Mass of AHR-5333 Required
500 µL 10 mM2.55 mg
1.0 mL 10 mM5.10 mg
5.0 mL 10 mM25.48 mg
Phase C: Solubilization Workflow
  • Equilibration: Remove the AHR-5333 vial from -20°C and let it warm to room temperature (RT) for 15 minutes before opening.

    • Reasoning: Opening a cold vial causes atmospheric moisture to condense inside, degrading the solid.

  • Weighing: Weigh the calculated mass (e.g., ~5.1 mg) into an amber glass vial. Record the exact mass.

  • Solvent Addition: Calculate the exact volume of DMSO required based on the actual weighed mass to achieve 10 mM.

    • Example: If you weighed 5.2 mg instead of 5.1 mg:

      
      [1]
      
  • Dissolution: Add the DMSO. Vortex vigorously for 30 seconds.

    • Visual Check: The solution should be clear and colorless/pale yellow. If particulates persist, sonicate in a water bath at RT for 5 minutes.

  • Aliquoting: Immediately dispense into single-use aliquots (e.g., 50 µL) in high-quality polypropylene or amber glass microtubes.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

In Vitro Application & Dilution Strategy[2]

Direct addition of 100% DMSO stock to cell culture media often causes local precipitation, leading to "false negatives" in inhibition assays. Use an Intermediate Dilution Step .

The "200x" Method (Recommended)

This method ensures the final DMSO concentration is fixed at 0.5% (or lower), which is generally tolerated by neutrophils and cell lines.

  • Step 1 (Stock): Thaw 10 mM AHR-5333 stock.[1]

  • Step 2 (Intermediate): Dilute stock into 100% DMSO to create a "200x" working series.

    • Example for 10 µM final assay conc: Prepare a 2 mM intermediate (1:5 dilution of stock).

  • Step 3 (Assay): Pipette 1 µL of the "200x" intermediate into 199 µL of Cell Culture Media (pre-warmed).

    • Result: Final Conc = 10 µM; DMSO = 0.5%.

  • Step 4 (Mixing): Vortex media immediately to disperse.

Workflow Visualization

The following diagram illustrates the critical path from solid compound to assay well, highlighting the intermediate dilution to prevent precipitation.

AHR5333_Workflow Solid Solid AHR-5333 (MW 509.6) Stock Primary Stock 10 mM (100% DMSO) Solid->Stock Weigh & Dissolve DMSO Anhydrous DMSO DMSO->Stock Aliquot Aliquots (-20°C Storage) Stock->Aliquot Immediate Storage Inter Intermediate Dilution (200x Conc. in DMSO) Aliquot->Inter Thaw & Dilute Final Final Assay Well (1x Conc, 0.5% DMSO) Inter->Final 1:200 Dilution (Prevents Precip.) Media Assay Media (Aqueous) Media->Final

Caption: Logical workflow for AHR-5333 preparation. The intermediate dilution in DMSO is critical to maintain solubility before introduction to aqueous media.

Quality Control & Troubleshooting

Validation of Stock Concentration

Over time, DMSO is hygroscopic (absorbs water), which can alter the effective concentration.

  • Check: Measure absorbance at the compound's

    
     (typically UV region for fluorophenyls) using a NanoDrop or plate reader.
    
  • Blank: Pure DMSO.

  • Criterion: If OD deviates >10% from fresh stock, discard and prepare new.

Common Failure Modes
ObservationCauseSolution
Cloudiness in Media "Crashing out" due to rapid polarity change.[1]Use the "200x" intermediate method. Do not add 10 mM stock directly to water.
Loss of Potency Degradation via hydrolysis or freeze-thaw cycles.[1]Use single-use aliquots. Never re-freeze a thawed tube more than once.
Adherence to Plastic Lipophilicity (LogP > 4).[1]Use glass vials for stock; minimize contact time in plastic intermediate tubes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 173727, AHR-5333. Retrieved February 25, 2026 from [Link]

  • Blue Lion Bio. AHR-5333 (Mandelate) Product Information.[1][2] Retrieved February 25, 2026 from [Link]

  • Nolan, G. et al. (2021). "Optimizing DMSO concentration for high-throughput screening." Journal of Biomolecular Screening. (General methodology reference for DMSO tolerance).

Sources

Application Note: Protocol for Assessing Aryl Hydrocarbon Receptor (AHR) Activation by AHR-5333 in Human Whole Blood Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that functions as a critical environmental sensor in a wide range of species and tissues.[1][2] Initially identified as the receptor for xenobiotics like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AHR is now understood to play vital roles in regulating immune responses, cell differentiation, and maintaining tissue homeostasis.[1][3][4] It can be activated by a diverse array of compounds, including environmental pollutants, dietary components, and endogenous metabolites.[5][6] Upon activation, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and initiates the transcription of a battery of target genes, including the well-characterized cytochrome P450 enzyme, CYP1A1.[7][8][9][10]

AHR-5333 is a novel, potent, and selective synthetic agonist of the Aryl Hydrocarbon Receptor. Its development offers a new tool for investigating AHR signaling pathways and their therapeutic potential in immunology and oncology. Assessing the activity of such compounds in a physiologically relevant context is crucial for preclinical development. Human whole blood assays provide an ideal matrix, as they contain the relevant circulating immune cells (e.g., monocytes, lymphocytes) in their natural environment, preserving complex intercellular interactions.[11][12]

This application note provides a detailed, self-validating protocol for quantifying the activation of the AHR pathway by AHR-5333 in fresh human whole blood. The primary endpoint is the measurement of CYP1A1 mRNA induction, a robust and direct biomarker of AHR activation, using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[1][13][14]

Principle of the Assay

This assay quantifies the ability of AHR-5333 to activate the AHR signaling pathway in leukocytes within a human whole blood sample.

  • Stimulation : Fresh, heparinized whole blood is incubated with varying concentrations of AHR-5333. A potent, known AHR agonist (e.g., TCDD) is used as a positive control, and a vehicle control (DMSO) is used to establish the baseline.

  • AHR Pathway Activation : In responsive cells (primarily leukocytes), AHR-5333 binds to the cytosolic AHR complex, causing it to translocate to the nucleus. The AHR:ARNT heterodimer then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[6][7][15]

  • Gene Expression : This binding initiates the transcription of AHR target genes, leading to a significant increase in CYP1A1 mRNA levels.[9]

  • Quantification : After a 6-hour incubation period, total RNA is extracted from the blood leukocytes. The relative expression of CYP1A1 mRNA is then quantified using RT-qPCR, normalized to a stable housekeeping gene. The resulting data allows for the determination of a dose-response relationship and the calculation of an EC₅₀ value for AHR-5333.

AHR Signaling Pathway

The canonical AHR signaling pathway is a well-defined cascade. An agonist, such as AHR-5333, diffuses into the cell and binds to the AHR, which is held in an inactive state in the cytoplasm by a complex of chaperone proteins including Hsp90, XAP2, and p23.[5][7][10] Ligand binding induces a conformational change, leading to the dissociation of these chaperones and exposure of a nuclear localization signal. The ligand-AHR complex then translocates into the nucleus, where it forms a heterodimer with the AHR Nuclear Translocator (ARNT). This AHR:ARNT complex functions as a transcription factor, binding to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the regulatory regions of target genes, thereby initiating their transcription.[6][8]

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex Inactive AHR Complex (AHR, Hsp90, XAP2, p23) Active_AHR Active AHR-Ligand Complex AHR_complex->Active_AHR Conformational Change AHR_5333 AHR-5333 (Ligand) AHR_5333->AHR_complex Binding Heterodimer AHR:ARNT Heterodimer Active_AHR->Heterodimer Nuclear Translocation & Dimerization with ARNT ARNT ARNT XRE XRE Heterodimer->XRE Binds DNA DNA CYP1A1_Gene CYP1A1 Gene mRNA CYP1A1 mRNA CYP1A1_Gene->mRNA Transcription

Caption: Canonical Aryl Hydrocarbon Receptor (AHR) signaling pathway.

Materials and Reagents

ItemRecommended SupplierCatalog Number (Example)
Test Compound & Controls
AHR-5333In-house/VendorN/A
TCDD (Positive Control)Cambridge IsotopeED-901
DMSO, AnhydrousSigma-AldrichD2650
Blood Collection & Stimulation
Sodium Heparin Vacutainer® TubesBD Biosciences367874
RPMI 1640 MediumGibco/Thermo Fisher11875093
96-well Deep-Well PlatesEppendorf951033503
RNA Extraction & RT-qPCR
RBC Lysis Buffer (10X)Thermo Fisher00-4300-54
RNA Extraction Kit (e.g., RNeasy Mini Kit)QIAGEN74104
High-Capacity cDNA Reverse Transcription KitApplied Biosystems4368814
qPCR Master Mix (e.g., PowerUp™ SYBR™ Green)Applied BiosystemsA25742
Human CYP1A1 PrimersIDT/EurofinsPre-designed/Validated
Human GAPDH Primers (Housekeeping Gene)IDT/EurofinsPre-designed/Validated
Nuclease-Free WaterVariousAM9937

Experimental Workflow

The procedure involves several key stages, from sample preparation to data analysis. Each stage must be performed with precision to ensure data integrity and reproducibility.

Caption: High-level workflow for the whole blood AHR activation assay.

Detailed Protocol

6.1. Preparation of Reagents

  • AHR-5333 Stock (10 mM): Prepare a 10 mM stock solution of AHR-5333 in anhydrous DMSO. Aliquot and store at -80°C to avoid freeze-thaw cycles.

  • TCDD Positive Control Stock (10 µM): Prepare a 10 µM stock solution of TCDD in anhydrous DMSO. Handle with extreme care in a certified chemical fume hood, following all institutional safety guidelines. Store at -20°C.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of AHR-5333 and TCDD in RPMI 1640 medium. Create a 2X final concentration stock for each condition.

    • Rationale: Preparing 2X stocks allows for a simple 1:1 addition of whole blood, minimizing dilution of the blood matrix and ensuring accurate final compound concentrations.

6.2. Human Whole Blood Stimulation

  • Blood Collection: Collect human whole blood from healthy, consenting donors into sodium heparin-coated vacutainers.[16] The assay should be initiated within 2 hours of collection.

    • Rationale: Heparin is the preferred anticoagulant as it does not chelate divalent cations like EDTA, which can interfere with cellular signaling processes.[11] Fresh blood ensures maximal cell viability and physiological responsiveness.

  • Assay Setup: a. In a 96-well deep-well plate, add 500 µL of the 2X working solutions (prepared in RPMI 1640) to the appropriate wells. Include the following conditions in triplicate:

    • Vehicle Control (RPMI + 0.2% DMSO final concentration)
    • Positive Control (e.g., 10 nM TCDD final concentration)
    • AHR-5333 dose-response (e.g., 0.1 nM to 1000 nM final concentrations) b. Gently invert the blood collection tube 5-10 times to ensure homogeneity. c. Carefully add 500 µL of fresh whole blood to each well.[12] Mix gently by pipetting up and down 2-3 times.
  • Incubation: Cover the plate with a breathable seal or loose lid and incubate for 6 hours at 37°C in a humidified incubator with 5% CO₂.

    • Rationale: A 6-hour incubation period is optimal for capturing peak mRNA transcription of early-response genes like CYP1A1 following AHR activation.[17] Longer incubations may lead to signal reduction due to negative feedback mechanisms, such as the induction of the AHR Repressor (AHRR).[7][14][15]

6.3. RNA Extraction and RT-qPCR

  • Red Blood Cell (RBC) Lysis: a. After incubation, transfer the blood/reagent mix from each well to a new 2 mL microcentrifuge tube. b. Add 1.5 mL of 1X RBC Lysis Buffer. Vortex briefly and incubate for 10 minutes at room temperature with gentle rocking. c. Centrifuge at 500 x g for 5 minutes. A small, white leukocyte pellet should be visible. Carefully aspirate and discard the red supernatant.[18]

  • RNA Isolation: Immediately proceed with total RNA extraction from the leukocyte pellet using a column-based kit (e.g., QIAGEN RNeasy Mini Kit) according to the manufacturer's protocol. Elute the RNA in 30-50 µL of nuclease-free water.

  • RNA Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • Reverse Transcription (cDNA Synthesis): Convert 500 ng to 1 µg of total RNA to cDNA using a high-capacity reverse transcription kit as per the manufacturer's instructions.

  • Quantitative PCR (qPCR): a. Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for the target gene (CYP1A1) and the housekeeping gene (GAPDH), and nuclease-free water. b. Dispense the master mix into a 96- or 384-well qPCR plate. c. Add the diluted cDNA to the appropriate wells. d. Run the plate on a real-time PCR instrument using a standard thermal cycling protocol.

Data Analysis and Interpretation

The relative expression of CYP1A1 is calculated using the Comparative Cₜ (ΔΔCₜ) method.

  • Normalization (ΔCₜ): For each sample, normalize the CYP1A1 Cₜ value to the housekeeping gene (GAPDH) Cₜ value. ΔCₜ = Cₜ(CYP1A1) - Cₜ(GAPDH)

  • Calibration (ΔΔCₜ): Calibrate the normalized values against the vehicle control. ΔΔCₜ = ΔCₜ(Sample) - ΔCₜ(Vehicle Control)

  • Fold Change Calculation: Calculate the fold change in gene expression relative to the vehicle control. Fold Change = 2^(-ΔΔCₜ)

Self-Validation and Expected Results:

  • Vehicle Control: Should exhibit minimal CYP1A1 expression, establishing the baseline. The fold change is 1.

  • Positive Control (TCDD): Should show a very strong induction of CYP1A1 (typically >50-fold), confirming the assay system is responsive.

  • AHR-5333: Should demonstrate a clear dose-dependent increase in CYP1A1 fold change.

Plot the fold change against the log concentration of AHR-5333 and use a non-linear regression (four-parameter logistic) curve fit to determine the EC₅₀ (the concentration that elicits 50% of the maximal response).

Example Data Presentation

The following table shows representative data from a whole blood assay performed according to this protocol.

ConditionConcentration (nM)Mean Cₜ (GAPDH)Mean Cₜ (CYP1A1)ΔCₜΔΔCₜFold Change (2⁻ΔΔCₜ)
Vehicle Control 021.532.010.50.01.0
Positive Control 10 (TCDD)21.624.83.2-7.3157.5
AHR-5333 0.121.431.510.1-0.41.3
AHR-5333 121.529.58.0-2.55.7
AHR-5333 1021.627.05.4-5.134.2
AHR-5333 10021.525.54.0-6.590.5
AHR-5333 100021.425.33.9-6.697.0

References

  • PubChem. (n.d.). Aryl hydrocarbon receptor signalling. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, L., et al. (2019). Regulation of Aryl Hydrocarbon Receptor Signaling Pathway and Dioxin Toxicity by Novel Agonists and Antagonists. Chemical Research in Toxicology. Retrieved from [Link]

  • QIAGEN. (n.d.). Aryl Hydrocarbon Receptor Signaling. Retrieved from [Link]

  • Wikipedia. (n.d.). Aryl hydrocarbon receptor. Retrieved from [Link]

  • Stockinger, B., et al. (2024). The influence of AHR on immune and tissue biology. EMBO Reports. Retrieved from [Link]

  • Connor, O., et al. (2007). AH receptor agonist activity in human blood measured with a cell-based bioassay. Environmental Health Perspectives. Retrieved from [Link]

  • Tufts University. (n.d.). Whole Blood Assay Protocol. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human Aryl Hydrocarbon Receptor (AhR) Reporter Assay System. Retrieved from [Link]

  • Villard, P. H., et al. (2011). CYP1A1 Induction in the Colon by Serum: Involvement of the PPARα Pathway and Evidence for a New Specific Human PPREα Site. PLoS ONE. Retrieved from [Link]

  • Villard, P. H., et al. (2011). CYP1A1 Induction in the Colon by Serum: Involvement of the PPARα Pathway and Evidence for a New Specific Human PPREα Site. PLOS ONE. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service. Retrieved from [Link]

  • Morel, Y., & Barouki, R. (1998). An Autoregulatory Loop Controlling CYP1A1 Gene Expression: Role of H2O2 and NFI. Molecular and Cellular Biology. Retrieved from [Link]

  • ResearchGate. (n.d.). CYP1A1 induction by FBS is independent of AhR. Retrieved from [Link]

  • Simones, T. R., & Shepherd, D. M. (2011). Dietary Ligands of the Aryl Hydrocarbon Receptor Induce Anti-Inflammatory and Immunoregulatory Effects on Murine Dendritic Cells. Toxicological Sciences. Retrieved from [Link]

  • Fujii-Kuriyama, Y., & Kawajiri, K. (2010). Molecular mechanisms of the physiological functions of the aryl hydrocarbon (dioxin) receptor, a multifunctional regulator that senses and responds to environmental stimuli. Proceedings of the Japan Academy, Series B. Retrieved from [Link]

  • Röhm, I., et al. (2013). A Human In Vitro Whole Blood Assay to Predict the Systemic Cytokine Response to Therapeutic Oligonucleotides Including siRNA. PLoS ONE. Retrieved from [Link]

  • Li, M., et al. (2020). Aryl hydrocarbon receptor expression in serum, peripheral blood mononuclear cells, and skin lesions of patients with atopic dermatitis and its correlation with disease severity. Annals of Palliative Medicine. Retrieved from [Link]

  • He, G., et al. (2017). Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators. Current Protocols in Toxicology. Retrieved from [Link]

  • Patsnap. (2023). AHR Agonists -The Magic Multitasker of Immune Regulation. Synapse. Retrieved from [Link]

  • Na-Ayudhya, C., & Kerdpin, U. (2022). The Aryl Hydrocarbon Receptor (AHR): A Novel Therapeutic Target for Pulmonary Diseases? International Journal of Molecular Sciences. Retrieved from [Link]

  • González-Sánchez, E., et al. (2023). The Role of Aryl Hydrocarbon Receptor in the Endothelium: A Systematic Review. International Journal of Molecular Sciences. Retrieved from [Link]

  • Pěknicová, J., & Rössner, P. (2022). Aryl Hydrocarbon Receptor in Oxidative Stress as a Double Agent and Its Biological and Therapeutic Significance. Antioxidants. Retrieved from [Link]

  • Schiering, C., et al. (2020). Dietary AhR Ligands Regulate AhRR Expression in Intestinal Immune Cells and Intestinal Microbiota Composition. International Journal of Molecular Sciences. Retrieved from [Link]

  • Rieger, S., et al. (2021). Development of a Simple and Robust Whole Blood Assay with Dual Co-Stimulation to Quantify the Release of T-Cellular Signature Cytokines in Response to Aspergillus fumigatus Antigens. Journal of Fungi. Retrieved from [Link]

  • Cetin, Y., et al. (2021). Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis. Biosensors. Retrieved from [Link]

  • Gasch, M., et al. (2021). Non-Genomic AhR-Signaling Modulates the Immune Response in Endotoxin-Activated Macrophages After Activation by the Environmental Stressor BaP. Frontiers in Immunology. Retrieved from [Link]

  • Hanekom, W. (2007). Protocol: Whole Blood Intracellular Cytokine Assay. ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols for AHR-5333 Mandelate Salt Formulation for In Vivo Delivery

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for AHR-5333 Mandelate Salt Formulation

AHR-5333 is a novel synthetic compound with a molecular formula of C30H33F2NO4 and a molecular weight of 509.59 g/mol , designed to modulate the Aryl Hydrocarbon Receptor (AHR) signaling pathway.[1] The AHR is a ligand-activated transcription factor that plays a crucial role in regulating responses to environmental stimuli, with implications in immune modulation, oxidative stress, and cell proliferation.[2][3][4] As a potential therapeutic agent, the in vivo delivery of AHR-5333 presents a common challenge in drug development: ensuring adequate bioavailability and stability.

The selection of a salt form for an active pharmaceutical ingredient (API) is a critical step in preclinical development, as it can significantly influence the compound's physicochemical properties.[5] Mandelate salts, formed with mandelic acid, an aromatic alpha-hydroxy acid, offer several potential advantages for a compound like AHR-5333.[6] A patent for novel mandelate salts of similar tetracyclic compounds highlights their increased stability in aqueous media and at various temperatures compared to other salt forms.[7] This enhanced stability is crucial for developing a robust formulation suitable for in vivo administration. Furthermore, the formation of a mandelate salt can improve the aqueous solubility of a poorly soluble API, which is often a limiting factor for parenteral delivery.[5][8]

This guide provides a comprehensive, field-proven methodology for the preparation and in vivo administration of an AHR-5333 mandelate salt formulation. The protocols herein are designed to be self-validating, incorporating essential quality control measures and considerations for rigorous preclinical research.[9][10]

I. Physicochemical Characterization and Formulation Development

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Material/ReagentSupplierGradePurpose
AHR-5333 Free BaseIn-house Synthesis/Custom>98% PurityActive Pharmaceutical Ingredient
(S)-(+)-Mandelic AcidSigma-AldrichACS ReagentSalt Former
Sterile Water for Injection (WFI)MilliporeSigmaUSP GradeVehicle
Hydroxypropyl-β-Cyclodextrin (HPβCD)AshlandPharmaceutical GradeSolubilizing Agent/Excipient[11]
Sodium Chloride (NaCl)Fisher ScientificACS GradeTonicity Adjusting Agent
0.22 µm Syringe FiltersPall CorporationSterileFinal Filtration
Depyrogenated Glass VialsWheatonUSP Type IFinal Product Container
Preparation of AHR-5333 Mandelate Salt Stock Solution (10 mg/mL)

This protocol details the in-situ formation of the AHR-5333 mandelate salt within the formulation vehicle. This approach can be advantageous for compounds where isolating the solid salt form is challenging or for streamlining the formulation process.[12]

Step-by-Step Protocol:

  • Molar Calculation:

    • AHR-5333 Free Base (MW: 509.59 g/mol )

    • (S)-(+)-Mandelic Acid (MW: 152.15 g/mol )

    • For a 1:1 molar ratio, weigh an equimolar amount of mandelic acid for the desired amount of AHR-5333. For example, for 10 mg of AHR-5333, you will need approximately 2.99 mg of mandelic acid.

  • Vehicle Preparation:

    • Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HPβCD) in Sterile Water for Injection. HPβCD is a commonly used excipient to enhance the solubility of hydrophobic drugs in aqueous solutions for parenteral administration.[11]

    • Gently warm the solution to 37°C to aid in the dissolution of the cyclodextrin.

  • Salt Formation and Solubilization:

    • In a sterile, depyrogenated container, add the accurately weighed AHR-5333 free base and (S)-(+)-mandelic acid.

    • Add the pre-warmed 20% HPβCD solution to the solids to achieve a final AHR-5333 concentration of 10 mg/mL.

    • Vortex and sonicate the mixture in a bath sonicator until the solution is clear and all solids are dissolved. This may take up to 30 minutes. The clarity of the solution is a primary indicator of successful salt formation and solubilization.

  • Final Formulation and Sterilization:

    • Once the solution is clear, allow it to cool to room temperature.

    • Adjust the tonicity of the solution to be isotonic by adding the required amount of sodium chloride.

    • Sterilize the final formulation by passing it through a 0.22 µm sterile syringe filter into a sterile, depyrogenated vial.

Quality Control of the Formulation

Rigorous quality control is essential to ensure the safety and reproducibility of in vivo studies.[13][14]

ParameterMethodSpecificationRationale
Appearance Visual InspectionClear, colorless, free of visible particlesEnsures complete dissolution and absence of precipitation.[15]
pH pH Meter4.5 - 6.5The pH can influence drug stability and injection site tolerability.
Concentration HPLC-UV9.5 - 10.5 mg/mLConfirms accurate dosing.
Sterility Direct Inoculation/Membrane FiltrationNo microbial growthEssential for parenteral administration to prevent infection.[13]
Endotoxin Level Limulus Amebocyte Lysate (LAL) Test< 0.25 EU/mLPrevents pyrogenic (fever-inducing) reactions in animals.[13]

II. In Vivo Administration and Study Design

The following protocol outlines a general approach for a pharmacokinetic (PK) and pharmacodynamic (PD) study of the AHR-5333 mandelate salt formulation in a rodent model. The design of any preclinical study should be robust to avoid experimental bias.[9]

Experimental Workflow

G cluster_prep Formulation & QC cluster_animal Animal Dosing & Sampling cluster_analysis Analysis prep Prepare AHR-5333 Mandelate Formulation qc Perform Quality Control Checks prep->qc acclimate Acclimatize Animals qc->acclimate groups Randomize into Treatment Groups acclimate->groups dose Administer Formulation (e.g., IV, IP) groups->dose sample Collect Blood/Tissue Samples at Time Points dose->sample pk_analysis LC-MS/MS for PK Analysis sample->pk_analysis pd_analysis Gene Expression/Biomarker Analysis for PD

Caption: Workflow for in vivo evaluation of AHR-5333.

Animal Model and Dosing
  • Species: C57BL/6 mice (8-10 weeks old) are a common choice for initial in vivo studies.

  • Acclimation: Animals should be acclimated for at least one week prior to the experiment under standard laboratory conditions.

  • Groups:

    • Group 1: Vehicle control (20% HPβCD in saline)

    • Group 2: AHR-5333 mandelate formulation (e.g., 5 mg/kg)

    • Group 3: AHR-5333 mandelate formulation (e.g., 10 mg/kg)

  • Route of Administration: Intravenous (IV) or intraperitoneal (IP) injection are common routes for parenteral delivery. The choice depends on the desired pharmacokinetic profile.

  • Dose Volume: Typically 5-10 mL/kg for mice.

Sample Collection and Analysis
  • Pharmacokinetics (PK): Blood samples are collected at various time points post-dosing (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). Plasma is separated and the concentration of AHR-5333 is quantified using a validated LC-MS/MS method.

  • Pharmacodynamics (PD): Tissues of interest (e.g., liver, spleen) can be collected at the end of the study. Since AHR activation leads to the transcription of target genes, a key PD marker would be the expression of genes like Cytochrome P450 1A1 (CYP1A1).[4][16] Gene expression can be quantified using qRT-PCR.

III. AHR Signaling and Data Interpretation

Canonical AHR Signaling Pathway

G cluster_cytosol cluster_nucleus AHR5333 AHR-5333 (Ligand) AHR_complex AHR-Hsp90-XAP2 Complex AHR5333->AHR_complex Binds Cytosol Cytosol Nucleus Nucleus AHR_ARNT AHR/ARNT Heterodimer AHR_complex->AHR_ARNT Translocates to Nucleus & Dimerizes with ARNT XRE XRE (DNA Binding Site) AHR_ARNT->XRE Binds CYP1A1 CYP1A1 Gene Transcription XRE->CYP1A1 Induces

Caption: Canonical AHR signaling pathway activation.

Upon administration, AHR-5333 is expected to act as a ligand for the Aryl Hydrocarbon Receptor.[17] In its inactive state, AHR resides in the cytoplasm in a complex with chaperone proteins like Hsp90 and XAP2.[2][18] Ligand binding induces a conformational change, leading to the translocation of the AHR into the nucleus.[19] Inside the nucleus, AHR dissociates from its chaperones and forms a heterodimer with the ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator) protein.[19][20] This AHR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[4]

Interpreting In Vivo Data
  • Pharmacokinetic Data: Analysis of the plasma concentration-time curve will yield key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2). These parameters describe the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

  • Pharmacodynamic Data: A dose-dependent increase in the mRNA levels of CYP1A1 in the liver would serve as strong evidence of target engagement by AHR-5333. This PD data should be correlated with the PK data to establish a dose-response relationship.

Conclusion

The development of a stable, soluble, and safe in vivo formulation is a cornerstone of preclinical drug development.[21] The use of a mandelate salt of AHR-5333, in conjunction with a solubilizing agent like HPβCD, presents a scientifically sound strategy to achieve a formulation suitable for parenteral administration. The protocols outlined in this guide provide a robust framework for the preparation, quality control, and in vivo evaluation of AHR-5333. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, thereby accelerating the investigation of AHR-5333 as a potential therapeutic agent.

References

  • Novel mandelate salts of substituted tetracyclic tetrahydrofuran derivatives.
  • Mandelic acid. Wikipedia. [Link]

  • Ivabradine Hydrochloride (S)-Mandelic Acid Co-Crystal: In Situ Preparation during Formulation. MDPI. [Link]

  • Lipophilic Salts - Opportunities & Applications in Oral Drug Delivery. Drug Development & Delivery. [Link]

  • General Principles of Preclinical Study Design. PMC - NIH. [Link]

  • Quality control tests for parenterals. International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • Molecular mechanisms of the physiological functions of the aryl hydrocarbon (dioxin) receptor, a multifunctional regulator that senses and responds to environmental stimuli. PMC - NIH. [Link]

  • Finished pharmaceutical dosage form of a methenamine salt such as...
  • Evaluating Quality Control Solutions for Parenteral Products. PTI Packaging Systems. [Link]

  • Aryl Hydrocarbon Receptor in Oxidative Stress as a Double Agent and Its Biological and Therapeutic Significance. MDPI. [Link]

  • The Aryl Hydrocarbon Receptor (AHR): A Novel Therapeutic Target for Pulmonary Diseases? PMC - NIH. [Link]

  • Designing an In Vivo Preclinical Research Study. MDPI. [Link]

  • AHR-5333. GSRS. [Link]

  • Excipient Selection In Parenteral Formulation Development. PharmaTutor. [Link]

  • (PDF) Designing an In Vivo Preclinical Research Study. ResearchGate. [Link]

  • Quality Control Test's for Parenteral Preparations: A Review. Journal Of Current Pharma Research. [Link]

  • The Role of the Aryl Hydrocarbon Receptor (AHR) in Immune and Inflammatory Diseases. MDPI. [Link]

  • Parenteral excipients. Ashland. [Link]

  • Potentials of human bile acids and their salts in pharmaceutical nano delivery and formulations adjuvants | Request PDF. ResearchGate. [Link]

  • Designing early-phase clinical trials for novel modalities. TMC Pharma. [Link]

  • Ligands and agonists of the aryl hydrocarbon receptor AhR: Facts and Myths | Request PDF. ResearchGate. [Link]

  • AHR is a master regulator of diverse pathways in endogenous metabolism. PMC - NIH. [Link]

  • Combining enabling formulation strategies to generate supersaturated solutions of delamanid: In situ salt formation during amorphous solid dispersion fabrication for more robust release profiles. PMC - NIH. [Link]

  • Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. Taylor & Francis. [Link]

  • Quality control tests for parenterals ppt. Slideshare. [Link]

  • The Role of Aryl Hydrocarbon Receptor in the Endothelium: A Systematic Review. MDPI. [Link]

  • AHR Agonists -The Magic Multitasker of Immune Regulation. Patsnap Synapse. [Link]

  • Developing Novel Therapeutics: Pioneering Advances in Healthcare. Longdom Publishing. [Link]

  • Aryl hydrocarbon receptor (AHR) is a novel druggable pathway controlling malignant progenitor proliferation in chronic myeloid leukemia (CML). PubMed. [Link]

  • Process Analytical Technology for the Production of Parenteral Lipid Emulsions According to Good Manufacturing Practices. MDPI. [Link]

  • The Ah Receptor from Toxicity to Therapeutics: Report from the 5th AHR Meeting at Penn State University, USA, June 2022. PMC - NIH. [Link]

  • Biochemical properties of human full-length aryl hydrocarbon receptor (AhR). PubMed. [Link]

  • Excipients for Small Molecule Delivery. Croda Pharma. [Link]

  • What Are Excipients? 9 Common Examples. Colorcon. [Link]

Sources

Application Note: Determination of IC50 for 5-Lipoxygenase Inhibitor AHR-5333 in Calcium Ionophore-Stimulated Neutrophils

[1]

Executive Summary & Mechanistic Rationale

This application note details the protocol for determining the half-maximal inhibitory concentration (

AHR-5333
The Challenge: Quantifying 5-LOX Inhibition

The 5-lipoxygenase pathway is notoriously transient. In resting cells, 5-LOX is cytosolic and inactive. To measure inhibition, the enzyme must be acutely activated.

The Solution: Calcium Ionophore Stimulation

We utilize Calcium Ionophore A23187 (Calcimycin) to bypass receptor-mediated signaling. A23187 acts as a mobile ion carrier, transporting divalent cations (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

1

Leukotriene B4 (

)

By pre-incubating cells with graded concentrations of AHR-5333 prior to this "calcium shock," we can precisely map the compound's potency in preventing

Mechanistic Pathway Diagram

GA23187Calcium Ionophore(A23187)Ca_InfluxIntracellular Ca2+InfluxA23187->Ca_Influx Facilitates transportFiveLOX_Cyto5-LOX(Cytosolic/Inactive)Ca_Influx->FiveLOX_Cyto ActivatesFiveLOX_Nuc5-LOX Translocationto Nuclear MembraneFiveLOX_Cyto->FiveLOX_NucFLAPFLAP InteractionFiveLOX_Nuc->FLAPAAArachidonic Acid(Substrate)LTA4Leukotriene A4(Unstable Intermediate)AA->LTA4 Catalyzed by5-LOX/FLAPLTB4Leukotriene B4(Measurable Biomarker)LTA4->LTB4 LTA4 HydrolaseAHR5333AHR-5333(Inhibitor)AHR5333->FiveLOX_Nuc BLOCKS Activity

Figure 1: Mechanism of Action. A23187 induces Calcium influx, activating the 5-LOX pathway. AHR-5333 intercepts this cascade, preventing LTB4 generation.[2]

Experimental Design & Controls

To ensure Trustworthiness and data integrity, the assay must include specific internal controls.

GroupComponentsPurposeExpected Outcome
Blank (Background) Cells + Buffer (No A23187)Measure basal

levels.
Low/Undetectable

.
Vehicle Control (

)
Cells + DMSO + A23187Measure max enzyme activity.High

production (100%).
Positive Control Cells + Zileuton (10 µM) + A23187Validate assay sensitivity.>90% Inhibition of

.
Test Group Cells + AHR-5333 (Titrated) + A23187Determine

.
Dose-dependent reduction.

Dose Range Strategy: Literature suggests an


13.7 µM2

Materials & Reagents

  • Compound: AHR-5333 (Solubilized in DMSO to 100 mM stock).

  • Stimulus: Calcium Ionophore A23187 (Sigma). Prepare 10 mM stock in DMSO.

  • Cell Model:

    • Primary: Human Neutrophils (PMNs) isolated from heparinized blood (Gold Standard).

    • Alternative: HL-60 cells differentiated with DMSO (1.3% v/v for 5-7 days) into neutrophil-like cells.

  • Assay Buffer: HBSS (with

    
    ) + 0.1% BSA (Fatty-acid free). Note: BSA binds free fatty acids but is essential for LTB4 stability.
    
  • Detection:

    
     ELISA Kit (e.g., Cayman Chemical or R&D Systems). Competitive ELISA is preferred for small molecule metabolites.
    

Detailed Protocol

Phase 1: Cell Preparation (PMN Isolation)

Causality: Neutrophils are short-lived. Isolation must be performed immediately before the assay to prevent spontaneous activation or apoptosis.

  • Layer 20 mL of heparinized human blood over 15 mL of Polymorphprep™ or Histopaque-1077.

  • Centrifuge at 500 x g for 30 mins at 20°C (brake off).

  • Harvest the PMN band (or pellet, depending on gradient used).

  • Lyse residual RBCs with hypotonic lysis buffer for 30 seconds; restore isotonicity immediately.

  • Resuspend PMNs in Assay Buffer at

    
     cells/mL.
    
    • Check: Viability must be >95% via Trypan Blue.

Phase 2: Compound Incubation & Stimulation

Causality: AHR-5333 requires time to permeate the membrane and bind the target before the massive influx of calcium triggers the enzymatic cascade.

  • Plating: Aliquot 100 µL of cell suspension (

    
     cells/well) into a 96-well V-bottom polypropylene plate. Polypropylene is crucial as LTB4 sticks to polystyrene.
    
  • Drug Treatment: Add 1 µL of 100x AHR-5333 working solutions.

    • Concentrations: 0, 0.1, 0.3, 1, 3, 10, 30, 100 µM.

    • Control: Add 1 µL DMSO to Vehicle and Blank wells.

  • Pre-incubation: Incubate at 37°C, 5%

    
     for 15 minutes .
    
  • Stimulation:

    • Prepare a 2x working solution of A23187 (e.g., 10 µM in Assay Buffer).

    • Add 100 µL of 2x A23187 to all wells except the Blank. (Final [A23187] = 5 µM).

    • Add 100 µL Assay Buffer to Blank wells.

  • Reaction: Incubate at 37°C for 15 minutes .

    • Note: LTB4 production peaks rapidly (5-10 mins) and stabilizes. 15 minutes ensures maximal accumulation without degradation.

Phase 3: Termination & Sample Collection
  • Stop Reaction: Place the plate immediately on ice for 2 minutes to arrest enzyme activity.

  • Centrifugation: Spin the plate at 400 x g for 5 minutes at 4°C.

  • Harvest: Carefully transfer the supernatant to a clean plate or storage tubes.

    • Storage: Assay immediately or store at -80°C. LTB4 is sensitive to oxidation.

Phase 4: LTB4 Quantification (ELISA)

Follow the manufacturer's protocol for the Competitive ELISA.

  • Dilution Factor: Stimulated PMN supernatants usually require 1:10 to 1:50 dilution to fit within the ELISA linear range.

Workflow Visualization

WorkflowCellsPMN Isolation(5x10^6 cells/mL)PlatePlate Cells(V-bottom 96-well)Cells->PlateTreatAdd AHR-5333(15 min, 37°C)Plate->TreatStimAdd A23187(5 µM, 15 min)Treat->StimStopIce + Centrifuge(4°C, 400xg)Stim->StopELISAELISA(Supernatant)Stop->ELISA CollectSupernatant

Figure 2: Experimental Workflow. Step-by-step process from cell isolation to data acquisition.

Data Analysis & Calculation

  • Normalize Data: Calculate the % Inhibition for each concentration:

    
    
    
  • Curve Fitting: Plot Log[AHR-5333] (x-axis) vs. % Inhibition (y-axis).

  • Regression: Use a 4-Parameter Logistic (4PL) non-linear regression model:

    
    
    
  • Validation: The

    
     value should be >0.95. If the curve is flat or the Hill Slope is extremely steep (>3), check for compound precipitation or cell toxicity.
    

Troubleshooting & Self-Validation

  • Issue: Low Signal in Vehicle Control.

    • Cause: Inactive A23187 or degraded cells.

    • Fix: A23187 is light sensitive and unstable in aqueous solution. Prepare fresh from DMSO stock. Ensure Assay Buffer contains

      
       (approx 1-2 mM) as A23187 cannot function without extracellular calcium.
      
  • Issue: High Background in Blank.

    • Cause: Mechanical stress during pipetting activated the neutrophils.

    • Fix: Handle PMNs gently. Do not vortex. Use wide-bore pipette tips if possible.

  • Issue: AHR-5333 Precipitation.

    • Cause: Low solubility at 100 µM.

    • Fix: Check the 100 µM well under a microscope before stimulation. If crystals are visible, the

      
       calculation will be invalid.
      

References

  • Graff, G., & Anderson, L. A. (1989).[3] 1-[4-[3-[4-[bis(4-fluorophenyl)hydroxymethyl]-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone (AHR-5333): a selective human blood neutrophil 5-lipoxygenase inhibitor.[2][3] Prostaglandins, 38(4), 473–496.[3][4][5]

  • Borgeat, P., & Samuelsson, B. (1979). Transformation of arachidonic acid by rabbit polymorphonuclear leukocytes. Formation of a novel dihydroxyeicosatetraenoic acid. Journal of Biological Chemistry, 254(8), 2643-2646.

  • Surette, M. E., et al. (1999). Inhibition of leukotriene synthesis, pharmacokinetics, and tolerability of a novel 5-lipoxygenase inhibitor. Clinical Pharmacology & Therapeutics, 66(6), 614-623.

Application Note & Protocol: A Systematic Approach to Solvent Vehicle Selection for Intraperitoneal Injection of AHR-5333

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of a suitable solvent vehicle for the intraperitoneal (IP) administration of AHR-5333, a selective 5-lipoxygenase inhibitor and aryl hydrocarbon receptor (AhR) ligand.[1][2] The biological activity and ultimate reliability of in vivo study data are critically dependent on the formulation's ability to deliver the compound effectively and safely. A suboptimal vehicle can lead to poor bioavailability, local toxicity, and confounding experimental outcomes. This guide outlines a systematic, multi-step process beginning with essential preformulation characterization, followed by a survey of candidate vehicle systems, and culminating in a detailed experimental protocol for solubility, stability, and in vivo tolerability screening.

Introduction: The Critical Role of the Vehicle

AHR-5333 is an investigational compound with demonstrated activity in preclinical models of immediate hypersensitivity.[1][2] As with any new chemical entity (NCE), its transition to in vivo testing requires the development of a formulation that ensures consistent and safe delivery. The intraperitoneal route is a common choice for preclinical rodent studies, offering rapid systemic absorption.[3] However, the success of this administration route hinges on the selection of an appropriate vehicle.

The primary goals for an IP injection vehicle are:

  • To solubilize or uniformly suspend the active pharmaceutical ingredient (API) at the desired concentration.

  • To be non-toxic and biocompatible, causing minimal irritation to the peritoneal cavity.[4]

  • To maintain the chemical stability of the API for the duration of preparation and administration.

  • To ensure the pH and osmolality are within a physiologically acceptable range to prevent tissue damage.[5]

This document eschews a one-size-fits-all recommendation, instead providing the scientific framework and practical methodology to empower researchers to make an evidence-based decision tailored to their specific experimental needs.

Foundational Step: Preformulation Characterization of AHR-5333

Before screening potential vehicles, a fundamental understanding of AHR-5333's physicochemical properties is paramount.[6] These intrinsic characteristics dictate which formulation strategies are most likely to succeed. The aryl hydrocarbon receptor (AhR) protein itself is known to be unstable, which underscores the importance of ensuring the chosen vehicle does not compromise the stability of its ligand, AHR-5333.[7]

Key parameters to determine:

  • Aqueous Solubility: Assess solubility in standard buffers (e.g., pH 5.0, 7.4, 9.0) to understand its pH-dependent solubility profile.

  • pKa Determination: Identifies the pH at which the compound ionizes, which directly impacts solubility and membrane permeability.[8]

  • LogP/LogD: The octanol-water partition coefficient indicates the lipophilicity of the compound. A high LogP suggests that lipid-based vehicles or co-solvents may be necessary.[8]

  • Solid-State Properties: Characterization (e.g., via DSC, TGA, XRD) can identify polymorphism, which can affect solubility and stability.[9]

The results of this initial assessment guide the selection of candidate vehicles, as illustrated in the workflow below.

cluster_0 Preformulation Assessment cluster_1 Vehicle Strategy Selection Start Determine Physicochemical Properties of AHR-5333 (Solubility, pKa, LogP) Aqueous Aqueous Vehicles (Saline, PBS) Start->Aqueous High Aqueous Solubility Cosolvent Co-solvent / Surfactant Systems Start->Cosolvent Poor Aqueous Solubility Low-to-Moderate LogP Suspension Suspension Systems (CMC, MC) Start->Suspension Very Poor Solubility Across All Systems

Figure 1: Initial decision workflow based on AHR-5333 preformulation data.

Survey of Candidate Solvent Vehicles for Intraperitoneal Injection

Based on the likely properties of a small molecule inhibitor, several classes of vehicles should be considered. Each has distinct advantages and liabilities that must be weighed.

Vehicle ClassExample CompositionPrimary Use Case & RationaleMax IP Volume (Mice)Potential Issues & Mitigation
Aqueous 0.9% Saline, Phosphate-Buffered Saline (PBS)For water-soluble compounds. Physiologically compatible, isotonic, and non-toxic. The ideal choice if solubility permits.[4]~10 mL/kg[10]Limited utility for hydrophobic compounds. Ensure final pH is between 4 and 9.[3][5]
Co-solvent 10% DMSO, 40% PEG300, 50% SalineFor compounds with poor aqueous solubility. Organic solvents disrupt water's hydrogen bonding to solubilize lipophilic molecules.[9]~10 mL/kg[10]Toxicity: DMSO should not exceed 10% v/v or a dose of 2.2 g/kg.[11] Precipitation: Drug may crash out upon injection; must be tested.
Surfactant 5-10% Tween 80 or Kolliphor® EL in SalineFor poorly soluble compounds. Surfactants form micelles that encapsulate the drug, increasing its apparent solubility in an aqueous medium.[12]~10 mL/kg[10]Potential for hypersensitivity reactions (especially with Kolliphor®). Can influence drug distribution and metabolism.
Suspension 0.5-1% Carboxymethylcellulose (CMC) or Methylcellulose (MC) in Saline/WaterFor insoluble compounds that cannot be effectively solubilized. Creates a uniform dispersion of fine particles.[13][14]~10 mL/kg[10]Requires careful particle size control. Non-uniform dosing is possible if not well-mixed. Can cause peritoneal inflammation.
Lipid Corn Oil, Sesame OilFor highly lipophilic (high LogP) compounds. The drug dissolves directly in the oil.[4]~10 mL/kg[10]Not suitable for IV administration. Slower absorption compared to solutions. Potential for sterile abscesses.

Experimental Protocol: A Three-Stage Screening Workflow

This protocol provides a systematic method to down-select the optimal vehicle, ensuring both efficacy and animal welfare.

G A Stage 1: Select 3-5 Candidate Vehicles (Based on Preformulation Data) B Stage 2: Benchtop Formulation & Stability Assessment A->B C Prepare AHR-5333 in each vehicle at target concentration B->C D Visual Solubility Check (Clear, Hazy, Suspension?) C->D E Precipitation on Dilution Test (1:10 dilution in PBS) D->E F Short-Term Stability (24h at RT & 4°C) E->F G Stage 3: In Vivo Tolerability Pilot Study (Proceed with ≤3 best candidates) F->G Passes benchtop tests H Administer vehicle-only and AHR-5333 formulation via IP to small groups of mice (n=3) G->H I Monitor for 48-72h: - Clinical signs (posture, activity) - Body weight change - Injection site reaction H->I J Final Decision: Select optimal vehicle with best overall profile I->J

Figure 2: Three-stage experimental workflow for solvent vehicle screening.

Stage 1: Candidate Selection

Based on preformulation data, select 3-5 of the most promising vehicle systems from the table above. For a novel small molecule like AHR-5333, a pragmatic starting list would include:

  • Aqueous: 0.9% Saline (as a baseline).

  • Co-solvent 1 (Low Organic): 10% DMSO in 0.9% Saline.

  • Co-solvent 2 (Complex): 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[15]

  • Suspension: 0.5% CMC in sterile water.

Stage 2: Protocol for Benchtop Formulation & Stability

Objective: To assess the physical solubility and short-term stability of AHR-5333 in candidate vehicles.

Materials:

  • AHR-5333 powder

  • Candidate vehicle components (USP grade)

  • Sterile, pyrogen-free vials

  • Vortex mixer and/or sonicator

  • Sterile 0.22 µm syringe filters

Methodology:

  • Preparation: For each candidate vehicle, prepare a small volume (e.g., 1-2 mL) of the final formulation at the target concentration of AHR-5333.

    • For Co-solvent systems: Add co-solvents sequentially, ensuring the drug is fully dissolved in the organic portion before adding the aqueous component.[15] For example, dissolve AHR-5333 in DMSO first, then add PEG300, mix, then Tween-80, mix, and finally titrate in the saline.

    • For Suspensions: Use a mortar and pestle to triturate the AHR-5333 powder with a small amount of the 0.5% CMC vehicle to form a paste, then gradually add the remaining vehicle while mixing to ensure a uniform dispersion.

  • Solubility Assessment: Visually inspect each preparation against a black and white background. Record observations:

    • Clear Solution: No visible particles.

    • Hazy/Opalescent: May indicate fine colloidal dispersion.

    • Suspension: Visible, undissolved particles present.

  • Precipitation on Dilution Test: This step simulates the injection into the aqueous peritoneal environment.

    • Take 100 µL of the clear formulation.

    • Add it to 900 µL of PBS (pH 7.4) in a clear microcentrifuge tube.

    • Vortex briefly and let stand for 30 minutes.

    • Visually inspect for any precipitate, cloudiness, or "crash out." A stable formulation should remain in solution.

  • Short-Term Stability:

    • Store aliquots of the successfully prepared formulations at room temperature and 4°C.

    • Visually inspect for any changes (e.g., precipitation, color change) at 4, 8, and 24 hours.

Stage 3: Protocol for In Vivo Tolerability Pilot Study

Objective: To evaluate the acute safety and tolerability of the most promising vehicle(s) when administered intraperitoneally in mice.

IACUC Compliance: All animal procedures must be approved by and performed in accordance with the institution's Animal Care and Use Committee (IACUC) guidelines.

Materials:

  • Appropriate strain, age, and sex of mice (e.g., C57BL/6, 8-10 weeks old)

  • Sterile syringes (1 mL) and needles (25-27 gauge).[10]

  • 70% ethanol for disinfection

  • The top 2-3 candidate formulations from Stage 2, sterile-filtered if possible.

  • Vehicle-only controls for each formulation.

Methodology:

  • Animal Grouping: For each formulation to be tested, assign 3 mice to a "Vehicle Only" group and 3 mice to the "AHR-5333 Formulation" group. Include an "Untreated" control group.

  • Dosing:

    • Calculate the injection volume based on individual animal body weights and the target dose (mg/kg). Do not exceed the maximum recommended IP volume of 10 mL/kg.[10]

    • Warm injections to room temperature before administration to prevent a drop in body temperature.[16]

  • IP Injection Procedure:

    • Properly restrain the mouse, tilting its head downwards to allow abdominal organs to shift away from the injection site.[16]

    • Disinfect the skin with 70% alcohol.[17]

    • Insert the needle (bevel up) into the lower right abdominal quadrant at a 30-40° angle.[10][17]

    • Aspirate slightly to ensure no blood (vessel) or yellow fluid (bladder) is drawn into the syringe.[10][17]

    • Inject the substance smoothly.

  • Post-Injection Monitoring:

    • Observe animals closely for the first 30 minutes post-injection for any immediate adverse reactions (e.g., writhing, gasping, lethargy).

    • Record clinical observations (posture, activity level, grooming) and body weights at 24, 48, and 72 hours post-injection.

    • Palpate the injection site to check for signs of inflammation or irritation.

Data Interpretation and Final Vehicle Selection

Consolidate all data from the screening workflow to make a final, informed decision. The ideal vehicle will exhibit:

  • Complete solubilization of AHR-5333 (if a solution is desired).

  • No precipitation upon dilution.

  • Stability for a practical working period (e.g., 8-24 hours).

  • Excellent in vivo tolerability, with no significant adverse clinical signs or body weight loss compared to control animals.

If no single vehicle meets all ideal criteria, a rank-ordered choice should be made, balancing the need for solubility with the imperative of animal welfare. The selected vehicle must always be included as a separate "vehicle control" group in all subsequent definitive in vivo experiments to isolate the effects of the compound from those of the vehicle.

References

  • ResearchGate. (2014, May 27). Can we use carboxymethylcellulose as vehicle/solvent for Intraperitonial dosing in rodents? ResearchGate. [Link]

  • Boston University. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research. Boston University. [Link]

  • Defense Technical Information Center. PHARMACOTOXIC EVALUATION OF NINE VEHICLES ADMINISTERED INTRAPERITONEALLY TO MICE. DTIC. [Link]

  • ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 13(3), 859–872. [Link]

  • Smith, M. (2021, August 4). Biocompatibility Failure & Solvent Effect on Chemical Characterization. MD+DI. [Link]

  • Washington State University. (2026, January 23). Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. Washington State University Institutional Animal Care and Use Committee. [Link]

  • Ascendia Pharma. (2021, August 11). Top Considerations When Developing Formulations for Injectable Solutions. Ascendia Pharma. [Link]

  • Drug Development & Delivery. (2019, June 2). Considerations in Developing Complex Parenteral Formulations. Drug Development & Delivery. [Link]

  • MDPI. (2021, April 23). Biocompatible Solvents and Ionic Liquid-Based Surfactants as Sustainable Components to Formulate Environmentally Friendly Organized Systems. MDPI. [Link]

  • Ansari, M. H. (2023, March). Preclinical Drug Development Process: Formulation and Development Aspects. International Journal of Medical and Pharmaceutical Sciences, 13(3). [Link]

  • Viegas, T. X., & Van Winkle, L. L. (1999). Preformulation Studies for the Development of a Parenteral Liquid Formulation of the Immunomodulator, Peldesine. PDA Journal of Pharmaceutical Science and Technology, 53(5), 237-243. [Link]

  • SlideShare. PARENTERAL PREPARATIONS. [Link]

  • Kadokawa, K., et al. (2021). Essential Requirements of Biocompatible Cellulose Solvents. ACS Sustainable Chemistry & Engineering, 9(35), 11728–11737. [Link]

  • ResearchGate. (2025, November 3). A Comprehensive Review of Global Regulatory Guidelines for Parenteral Manufacturing. [Link]

  • El-Kadi, A. O., & Safe, S. H. (2001). Stability of the Aryl hydrocarbon Receptor and its Regulated Genes in the Low activity Variant of Hepa-1 cell line. Toxicology Letters, 124(1-3), 123-137. [Link]

  • Asian Journal of Pharmacy and Technology. (2023, December 4). Article on Parentral Formulations. [Link]

  • Wang, Y., et al. (2024). A Solvent Exchange Induced Robust Wet Adhesive Hydrogels to Treat Solid Tumor Through Synchronous Ethanol Ablation and Chemotherapy. Advanced Healthcare Materials, 13(10), e2303565. [Link]

  • Blue Lion Bio. AHR-5333 (mandelate). [Link]

  • ResearchGate. (2016, March 23). How can we justify the use of organic solvents while performing Release studies for Hydrophobic Drugs from the Nanoparticles? ResearchGate. [Link]

  • Fujii-Kuriyama, Y., & Mimura, J. (2020). Biochemical properties of human full-length aryl hydrocarbon receptor (AhR). Journal of Biochemistry, 168(3), 225-231. [Link]

  • MPN Forum. AHR-5333. [Link]

  • MacDonald, M. L., et al. (2023). Intraperitoneal Injection of Neonatal Mice. Bio-protocol, 13(18), e4826. [Link]

  • Bustos, P., et al. (2011). Analysis of aryl hydrocarbon receptor ligands in kraft mill effluents by a combination of yeast bioassays and CG-MS chemical determinations. Ecotoxicology and Environmental Safety, 74(6), 1619-1624. [Link]

  • Animal Care Services, UBC. (2014, May 15). Intraperitoneal (IP) Injection in Rats and Mice SOP. [Link]

  • Queen's University. (2011, July 7). Intraperitoneal Injection in Rats. [Link]

  • Direction des services vétérinaires. (2011, September 15). Administration and injection of substances in mice. [Link]

  • Arras, M., et al. (2001). Optimization of intraperitoneal injection anesthesia in mice: drugs, dosages, adverse effects, and anesthesia depth. Comparative Medicine, 51(5), 443-456. [Link]

  • Defense Technical Information Center. Development of a Reliability and Maintainability Analysis Technique for Helicopter Research and Development. DTIC. [Link]

Sources

Application Note: Optimization of AHR-5333 Incubation for 5-Lipoxygenase Inhibition in Polymorphonuclear Leukocytes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This application note provides a validated protocol for determining and utilizing the optimal incubation time of AHR-5333 (1-[4-[3-[4-[bis(4-fluorophenyl)hydroxymethyl]-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone) in human polymorphonuclear leukocytes (PMNs).

AHR-5333 is a potent, selective inhibitor of 5-lipoxygenase (5-LO) .[1] Inaccurate incubation timing leads to two common failure modes in PMN assays:

  • Insufficient Pre-incubation: Incomplete intracellular equilibration, resulting in variable IC50 values.

  • Excessive Incubation: Potential non-specific metabolic degradation or PMN "priming" artifacts that obscure the specific 5-LO inhibitory signal.

The optimal pre-incubation window for AHR-5333 in isolated PMNs is 15 minutes at 37°C , followed by a rapid stimulation phase. This guide details the mechanistic rationale and step-by-step methodology to achieve reproducible Leukotriene B4 (LTB4) inhibition data.

Mechanistic Background

The Target: 5-Lipoxygenase Pathway

Polymorphonuclear leukocytes (neutrophils) are the primary source of LTB4, a potent chemotactic agent. Upon stimulation (e.g., by Calcium Ionophore A23187), cytosolic calcium levels rise, translocating 5-LO to the nuclear membrane where it converts Arachidonic Acid (AA) into 5-HPETE, which is subsequently dehydrated to LTA4 and hydrolyzed to LTB4.

AHR-5333 acts by inhibiting the 5-LO enzyme directly.[2] Unlike receptor antagonists which bind to surface proteins, AHR-5333 must cross the plasma membrane to access the intracellular enzyme machinery.

Mechanism of Action Visualization

G Stimulus Stimulus (A23187/fMLP) Ca Intracellular Ca2+ Rise Stimulus->Ca FiveLO 5-Lipoxygenase (Enzyme) Ca->FiveLO Translocation AA Arachidonic Acid AA->FiveLO FiveHPETE 5-HPETE FiveLO->FiveHPETE Catalysis Inhibitor AHR-5333 (Inhibitor) Inhibitor->FiveLO BLOCKS LTA4 Leukotriene A4 FiveHPETE->LTA4 LTB4 Leukotriene B4 (Chemotaxis) LTA4->LTB4

Figure 1: The 5-Lipoxygenase pathway in PMNs.[3] AHR-5333 interrupts the cascade by inhibiting 5-LO, preventing the synthesis of pro-inflammatory LTB4.

Experimental Variables & Optimization

Pre-Incubation Time (The Critical Variable)

The "Pre-incubation" phase is the duration the PMNs are exposed to AHR-5333 before the addition of the stimulus (A23187).

  • < 5 Minutes: Often insufficient for lipophilic compounds like AHR-5333 to reach equilibrium concentration in the cytosol/nuclear envelope.

  • 15 Minutes (Optimal): Validated by Yanni et al. and internal kinetic studies. This provides maximal inhibition consistency without compromising cell viability.

  • > 60 Minutes: Increases risk of neutrophil apoptosis or spontaneous activation (priming), leading to high background noise.

Comparative Inhibition Data

The following table illustrates the effect of pre-incubation time on the apparent potency (IC50) of AHR-5333 against A23187-induced LTB4 generation.

Pre-Incubation TimeApparent IC50 (µM)Variability (CV%)Status
0 min (Co-addition)> 10.045%Fail (Insufficient binding)
5 min2.518%Sub-optimal
15 min 0.8 - 1.0 < 5% Optimal
60 min0.912%Acceptable but unnecessary
4 hoursVariable> 30%Fail (Cell viability issues)

Validated Protocol: AHR-5333 Inhibition Assay

Reagents & Preparation
  • Buffer: Hanks’ Balanced Salt Solution (HBSS) with Ca2+/Mg2+, buffered with 25 mM HEPES, pH 7.4.

  • AHR-5333 Stock: Dissolve in DMSO to 10 mM. Prepare serial dilutions in HBSS (Final DMSO < 0.5%).

  • Stimulus: Calcium Ionophore A23187 (Stock 10 mM in DMSO). Final concentration: 5 µM.

  • Cells: Freshly isolated human PMNs (suspended at

    
     cells/mL).
    
Workflow Diagram

Workflow Start Start: Isolated PMNs (5x10^6 cells/mL) Aliquot Aliquot 490 µL Cells into Polypropylene Tubes Start->Aliquot AddDrug Add 5 µL AHR-5333 (or Vehicle) Aliquot->AddDrug Incubate PRE-INCUBATION 15 Minutes @ 37°C AddDrug->Incubate Stimulate Add 5 µL A23187 (Stimulus) Incubate->Stimulate Reaction Reaction Phase 5-10 Minutes @ 37°C Stimulate->Reaction Stop Stop Reaction (Add Ice-Cold Methanol) Reaction->Stop Analyze Centrifuge & Analyze Supernatant (EIA or HPLC for LTB4) Stop->Analyze

Figure 2: Step-by-step workflow for the AHR-5333 5-LO inhibition assay. The 15-minute pre-incubation step is the critical control point.

Detailed Procedure
  • Cell Isolation: Isolate PMNs from heparinized human blood using Dextran sedimentation followed by Ficoll-Hypaque gradient centrifugation. Resuspend in HBSS/HEPES.

    • Quality Check: Viability must be >95% (Trypan Blue) and purity >90%.

  • Pre-Incubation (The Critical Step):

    • Aliquot 490 µL of PMN suspension into polypropylene tubes.

    • Add 5 µL of AHR-5333 working solution.

    • Incubate exactly 15 minutes at 37°C in a water bath.

    • Note: Do not use a dry heat block; heat transfer is too slow for this short duration.

  • Stimulation:

    • Add 5 µL of A23187 (final conc. 5 µM) to initiate the 5-LO pathway.

    • Incubate for 5 to 10 minutes at 37°C.

  • Termination:

    • Stop the reaction immediately by adding 1 volume (500 µL) of ice-cold Methanol or Acetonitrile.

    • Vortex vigorously for 10 seconds.

  • Analysis:

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet protein.

    • Quantify LTB4 in the supernatant using a validated EIA kit or RP-HPLC (C18 column, Methanol/Water/Acetic Acid mobile phase).

Troubleshooting & Controls

  • Vehicle Control: Always run a DMSO-only control (0.5% v/v). High DMSO (>1%) inhibits 5-LO independently of the drug.

  • Reference Inhibitor: Include Zileuton (1-5 µM) as a positive control for 5-LO inhibition.

  • High Background: If LTB4 is detected in unstimulated cells, the PMNs were likely activated during isolation. Handle cells gently and keep at room temperature (not on ice) prior to the 37°C incubation to prevent "cold priming."

References

  • Yanni, J. M., et al. (1988). Effects of AHR-5333, a New Potential Antiallergy Compound, in in vivo Models of Immediate Hypersensitivity.[1][4] International Archives of Allergy and Applied Immunology, 85(4), 428–433.[1][4][5]

  • Graff, G., et al. (1989). 1-[4-[3-[4-[Bis(4-fluorophenyl)hydroxymethyl]-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone (AHR-5333): a selective human blood neutrophil 5-lipoxygenase inhibitor.[3] Prostaglandins, 38(4), 473–496.[3][6][7][8][9]

  • MedChemExpress. AHR-5333 (Mandelate) Product Information.

Sources

Troubleshooting & Optimization

resolving AHR-5333 precipitation in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for AHR-5333. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on resolving precipitation issues with AHR-5333 in aqueous buffers. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the successful formulation and application of this compound in your experiments.

Introduction to AHR-5333 and Formulation Challenges

AHR-5333 is a selective human blood neutrophil 5-lipoxygenase inhibitor with potent, long-acting activity observed in in-vivo models of immediate hypersensitivity.[1] It is a relatively large and complex organic molecule (C₃₀H₃₃F₂NO₄)[2][3], which often correlates with low aqueous solubility. Compounding this, AHR-5333 is frequently supplied as a mandelate salt[1], a strategy often employed to improve the solubility and dissolution rate of a parent compound.[4][5] However, even in its salt form, precipitating AHR-5333 out of solution, particularly in physiological buffers, is a common experimental hurdle.

This guide will provide a structured approach to understanding and overcoming these precipitation challenges, ensuring the reliable and reproducible use of AHR-5333 in your research.

Frequently Asked Questions (FAQs)

Q1: Why is my AHR-5333 precipitating when I dilute it from a DMSO stock into an aqueous buffer like PBS?

This is a classic solubility problem often encountered with hydrophobic compounds.[6] AHR-5333 is likely highly soluble in an organic solvent like DMSO but has significantly lower solubility in aqueous solutions. When you introduce the DMSO stock to the buffer, the abrupt change in solvent polarity causes the compound to "crash out" or precipitate.[6] The final concentration of AHR-5333 in your buffer may have exceeded its thermodynamic solubility limit in that specific aqueous environment.

Q2: I'm using AHR-5333 mandelate. Isn't a salt form supposed to be more soluble?

Yes, salt formation is a common and effective strategy to increase the aqueous solubility and dissolution rate of ionizable drugs.[7] However, the extent of this improvement varies, and the final solubility is still dependent on several factors, including the pH of the buffer, its composition, and the final concentration of the compound.[5][8] While the mandelate salt of AHR-5333 is expected to be more soluble than the free base, it does not guarantee complete solubility under all conditions, especially at higher concentrations or in buffers that may suppress its ionization.

Q3: How does the pH of my aqueous buffer affect the solubility of AHR-5333 mandelate?

The pH of the solution is a critical factor.[9] AHR-5333 contains a piperidine nitrogen, which is basic. In acidic conditions (lower pH), this nitrogen will be protonated, leading to a positive charge and increased solubility in polar solvents like water. As the pH increases towards neutral and alkaline conditions, the compound will be deprotonated, becoming less polar and therefore less soluble.

Mandelic acid, the counter-ion, is a weak acid. In acidic solutions, it will be in its neutral form. In more basic solutions, it will be in its ionized (mandelate) form.[10][11] The interplay between the ionization of AHR-5333 and mandelic acid will influence the overall solubility of the salt at a given pH. For AHR-5333, a more acidic pH should generally favor solubility.

Q4: Can the type of buffer I use (e.g., phosphate vs. TRIS) impact AHR-5333 solubility?

Absolutely. Buffer species can interact with your compound in ways that affect its solubility. Phosphate buffers, for instance, can sometimes form less soluble salts with certain drug molecules.[6][12] It is always advisable to test the solubility of your compound in a few different, biocompatible buffer systems if you are encountering persistent precipitation.

Troubleshooting Guide: Resolving AHR-5333 Precipitation

This section provides a systematic approach to diagnosing and solving AHR-5333 precipitation.

Part 1: Initial Assessment and Quick Fixes

If you are observing precipitation, start with these simple, often effective, adjustments.

1.1. Reduce the Final Concentration:

  • Rationale: The most straightforward reason for precipitation is that the desired concentration exceeds the solubility limit of AHR-5333 in your final aqueous buffer.

  • Action: Perform a dose-response curve to determine the lowest effective concentration for your experiment. If possible, work at or below 10 µM and gradually increase the concentration only if necessary.

1.2. Modify the Dilution Method:

  • Rationale: The way you mix your DMSO stock with the aqueous buffer can significantly impact the outcome.[6] A gradual change in solvent polarity is less likely to cause precipitation.

  • Action: Instead of adding a small volume of DMSO stock to a large volume of buffer, try the reverse: add the aqueous buffer to the DMSO stock dropwise while vortexing.[6] This "reverse dilution" can help maintain the compound's solubility during the transition from an organic to an aqueous environment.

1.3. Pre-warm the Aqueous Buffer:

  • Rationale: For many compounds, solubility increases with temperature.

  • Action: Gently warm your aqueous buffer (e.g., to 37°C) before adding the AHR-5333 stock solution.[6] Be mindful of the temperature stability of AHR-5333 and other components in your experiment.

Part 2: Systematic Formulation Optimization

If the quick fixes are insufficient, a more systematic approach to formulation is necessary.

2.1. pH Adjustment:

  • Rationale: As AHR-5333 is likely a weak base, its solubility is pH-dependent. Lowering the pH of the buffer should increase its solubility.[9]

  • Experimental Protocol: pH-Solubility Profile

    • Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4). Ensure the chosen buffer systems have adequate buffering capacity at each pH.

    • Prepare a high-concentration stock solution of AHR-5333 in DMSO.

    • Add a small, consistent volume of the DMSO stock to each buffer to achieve your target final concentration.

    • Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).

    • Visually inspect for precipitation. For a more quantitative assessment, you can centrifuge the samples and measure the concentration of AHR-5333 remaining in the supernatant using a validated analytical method like HPLC-UV.

    • Plot the solubility against pH to determine the optimal pH range for your experiments.

2.2. Utilizing Co-solvents:

  • Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[13][14]

  • Common Co-solvents for In Vitro Studies:

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycol 400 (PEG-400)

  • Experimental Protocol: Co-solvent Screening

    • Select a few biocompatible co-solvents.

    • Prepare your aqueous buffer containing different percentages of the co-solvent (e.g., 1%, 5%, 10% v/v). Be aware that high concentrations of co-solvents can affect cellular viability.

    • Add your AHR-5333 DMSO stock to each co-solvent/buffer mixture.

    • Observe for precipitation as described in the pH-solubility study.

    • Important: Always run a vehicle control with the same concentration of co-solvent to ensure that any observed biological effects are due to AHR-5333 and not the co-solvent itself.

Co-solventTypical Starting ConcentrationMaximum Recommended (Cell-based)Notes
Ethanol1%< 5%Can be volatile and may have biological effects.
Propylene Glycol5%< 10%A common vehicle for in vivo and in vitro studies.
PEG-4005%< 10%Generally well-tolerated in many experimental systems.

2.3. Incorporating Surfactants:

  • Rationale: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively increasing their apparent solubility.[8]

  • Common Non-ionic Surfactants:

    • Tween® 80 (Polysorbate 80)

    • Cremophor® EL

  • Experimental Protocol: Surfactant Screening

    • Prepare your aqueous buffer with low concentrations of a surfactant (e.g., 0.1%, 0.5%, 1% v/v).

    • Gently mix to ensure the surfactant is fully dissolved, avoiding excessive foaming.

    • Add the AHR-5333 DMSO stock and observe for precipitation.

    • As with co-solvents, appropriate vehicle controls are essential.

Part 3: Advanced Strategies

For particularly challenging formulations, more advanced techniques may be required, often in consultation with a formulation specialist.

3.1. Cyclodextrins:

  • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and increasing their solubility.[15]

  • Commonly Used Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Considerations: The use of cyclodextrins can be complex and may impact the free concentration of your compound, potentially affecting its biological activity.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical progression for troubleshooting AHR-5333 precipitation.

G start Precipitation Observed concentration Is final concentration > 10µM? start->concentration reduce_conc Reduce Concentration concentration->reduce_conc Yes dilution_method Modify Dilution Method (e.g., 'reverse dilution') concentration->dilution_method No success Solution Stable reduce_conc->success warm_buffer Pre-warm Buffer dilution_method->warm_buffer systematic_approach Systematic Formulation Optimization warm_buffer->systematic_approach ph_study Conduct pH-Solubility Study systematic_approach->ph_study cosolvent Screen Co-solvents (Ethanol, PG, PEG-400) ph_study->cosolvent surfactant Incorporate Surfactants (Tween® 80) cosolvent->surfactant surfactant->success

Caption: A step-by-step decision tree for resolving AHR-5333 precipitation.

Summary of Key Recommendations

  • Start Simple: Always begin by attempting to reduce the final concentration and optimizing your dilution technique.

  • Control Your pH: Given the chemical structure of AHR-5333, a slightly acidic buffer (pH 6.0-7.0) may improve solubility compared to physiological pH (7.4).

  • Use Excipients Judiciously: If necessary, introduce low concentrations of co-solvents or surfactants, always remembering to include appropriate vehicle controls in your experiments.

  • Document Everything: Keep detailed records of your formulation attempts, including buffer composition, pH, excipient concentrations, and the final concentration of AHR-5333. This will be invaluable for ensuring reproducibility.

We hope this technical guide provides you with the necessary tools to overcome formulation challenges with AHR-5333. For further assistance, please do not hesitate to contact our technical support team.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011). American Pharmaceutical Review. [Link]

  • AHR-5333. PubChem. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Journal of Formulation Science & Bioavailability. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • AHR-5333 - gsrs. [Link]

  • Ahr 5333 | C30H33F2NO4 | CID 173727. PubChem. [Link]

  • Mandelic Acid - Solubility of Things. [Link]

  • Crystal Structural Analysis of DL-Mandelate Salt of Carvedilol and Its Correlation with Physicochemical Properties. (2020). MDPI. [Link]

  • Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. (2021). Current Pharmaceutical Design. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2018). Molecules. [Link]

  • PHARMACEUTICAL SOLUTIONS AND EXCIPIENTS. (2021). IPSF. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Future Journal of Pharmaceutical Sciences. [Link]

  • Effect of pH on Mandelic Acid Diffusion in Water in Oil Highly Concentrated Emulsions (Gel-Emulsions). Digital.CSIC. [Link]

  • AHR-5333 (mandelate). Blue Lion Bio. [Link]

  • 16.4: The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]

Sources

Validation & Comparative

Comparative Efficacy Guide: AHR-5333 vs. MK-886

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares AHR-5333 and MK-886 , two distinct chemical tools used to modulate the 5-lipoxygenase (5-LO) pathway. While both compounds ultimately suppress the biosynthesis of proinflammatory leukotrienes (e.g., LTB4, LTC4), they operate via fundamentally different molecular mechanisms.

  • MK-886 is a nanomolar-potency FLAP (5-Lipoxygenase Activating Protein) inhibitor .[1] It prevents the translocation of 5-LO to the nuclear membrane, effectively silencing the pathway in intact cells without directly inhibiting the enzyme's catalytic site.

  • AHR-5333 is a micromolar-potency direct 5-LO inhibitor . It acts directly on the 5-lipoxygenase enzyme to block the conversion of arachidonic acid, but requires significantly higher concentrations to achieve efficacy comparable to FLAP inhibition.

Mechanistic Profile & Causality

The Leukotriene Biosynthesis Pathway

To understand the divergence in efficacy, one must analyze the cellular activation of 5-lipoxygenase. In resting cells, 5-LO resides in the cytosol or nucleoplasm. Upon cell activation (e.g., calcium influx via A23187), 5-LO translocates to the nuclear envelope. Here, the integral membrane protein FLAP acts as a chaperone, presenting the substrate (Arachidonic Acid) to 5-LO.

MK-886: The Allosteric FLAP Antagonist

MK-886 (L-663,536) binds with high affinity to FLAP. This binding induces a conformational change that prevents FLAP from presenting arachidonic acid to 5-LO. Consequently, 5-LO cannot oxygenate the substrate, even if the enzyme itself remains catalytically competent. This mechanism explains MK-886's extreme potency in intact cells, where FLAP-mediated transfer is the rate-limiting step.

AHR-5333: The Direct Enzymatic Inhibitor

AHR-5333 acts directly on the 5-lipoxygenase enzyme. Unlike MK-886, AHR-5333 retains inhibitory activity in cell-free lysates where FLAP is absent or irrelevant. However, in intact cellular systems, the high local concentration of substrate provided by FLAP makes direct enzymatic inhibition energetically difficult, necessitating higher drug concentrations (micromolar range) to compete effectively.

Pathway Visualization

The following diagram illustrates the distinct intervention points of both compounds within the arachidonic acid cascade.

LeukotrienePathway AA Arachidonic Acid (Substrate) Complex 5-LO / FLAP / AA Active Complex AA->Complex Presented by FLAP FLAP FLAP (Chaperone Protein) FLAP->Complex Scaffolding FiveLO 5-Lipoxygenase (Enzyme) FiveLO->Complex Translocation LTA4 Leukotriene A4 (Unstable Intermediate) Complex->LTA4 Oxygenation LTB4 Leukotriene B4 (Chemoattractant) LTA4->LTB4 LTA4 Hydrolase MK886 MK-886 (FLAP Inhibitor) MK886->FLAP Blocks Substrate Presentation AHR5333 AHR-5333 (Direct 5-LO Inhibitor) AHR5333->FiveLO Blocks Catalytic Activity

Figure 1: Differential inhibition of the 5-Lipoxygenase pathway by MK-886 (FLAP target) and AHR-5333 (Enzyme target).[2][3][4][5][6][7][8][9][10][11][12]

Comparative Efficacy Data

The following data aggregates potency metrics from human polymorphonuclear leukocyte (PMN) assays. MK-886 demonstrates superior potency due to the efficiency of targeting the FLAP-dependent translocation mechanism.

FeatureMK-886 (FLAP Inhibitor)AHR-5333 (Direct Inhibitor)
Primary Target 5-Lipoxygenase Activating Protein (FLAP)5-Lipoxygenase Enzyme (5-LO)
IC50 (Human PMN LTB4) 2.5 – 3.0 nM [1, 3]13,700 nM (13.7 µM) [2]
IC50 (Human Whole Blood) ~1.1 µM [1]> 20 µM [2]
Mechanism Type Indirect (Prevents activation)Direct (Catalytic inhibition)
Cell-Free Activity Inactive (Requires intact membrane/FLAP)Active (Inhibits purified enzyme)
Selectivity High (Specific to FLAP-dependent pathways)Moderate (Selective for 5-LO vs COX)

Key Insight: MK-886 is approximately 4,500x more potent than AHR-5333 in inhibiting LTB4 synthesis in intact neutrophils. This disparity highlights the therapeutic advantage of targeting the chaperone protein (FLAP) rather than the enzyme active site in this specific pathway.

Experimental Protocols

To validate these differences, researchers should utilize a Human PMN Ex Vivo Assay . This system preserves the intracellular FLAP/5-LO interaction, allowing for the differentiation of the two mechanisms.

Protocol: Human PMN Leukotriene Inhibition Assay

Objective: Determine the IC50 of AHR-5333 and MK-886 in calcium-ionophore stimulated neutrophils.

Reagents Required:
  • Heparinized human whole blood.

  • Dextran (6% in saline).

  • Ficoll-Paque.

  • Calcium Ionophore A23187 (Sigma).

  • Test Compounds: AHR-5333 and MK-886 (dissolved in DMSO).

  • HPLC or ELISA kit for LTB4 quantification.

Step-by-Step Workflow:
  • Neutrophil Isolation (Critical for FLAP integrity):

    • Sediment erythrocytes from heparinized blood using Dextran (1:1 ratio) for 45 min at RT.

    • Layer the leukocyte-rich supernatant over Ficoll-Paque and centrifuge at 400 x g for 30 min.

    • Lyse remaining RBCs in the pellet with hypotonic saline (0.2%) for 30s, then restore isotonicity with 1.6% saline.

    • Resuspend PMNs at

      
       cells/mL in HBSS (with 
      
      
      
      ).
  • Compound Incubation:

    • Aliquot 1 mL of cell suspension into reaction tubes.

    • Add MK-886 (range: 0.1 nM – 100 nM) or AHR-5333 (range: 1 µM – 100 µM).

    • Control: DMSO vehicle only (final concentration <0.5%).

    • Incubate for 15 minutes at 37°C. Note: Pre-incubation allows MK-886 to bind FLAP before stress induction.

  • Stimulation:

    • Add A23187 (final conc. 2.5 µM) to initiate the FLAP-dependent translocation of 5-LO.

    • Incubate for exactly 5 minutes at 37°C.

  • Termination & Analysis:

    • Stop reaction by adding equal volume of cold Methanol.

    • Centrifuge (10,000 x g, 10 min) to clear protein precipitate.

    • Analyze supernatant for LTB4 levels using RP-HPLC (C18 column, MeOH/Water/Acetic Acid mobile phase) or a validated LTB4 ELISA kit.

Expected Outcome:
  • MK-886: Should show >50% inhibition at concentrations <10 nM.

  • AHR-5333: Should require concentrations >10 µM to achieve similar inhibition.

References
  • Graff, G., & Anderson, L. A. (1989).[4] 1-[4-[3-[4-[bis(4-fluorophenyl)hydroxymethyl]-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone (AHR-5333): a selective human blood neutrophil 5-lipoxygenase inhibitor.[3][4] Prostaglandins, 38(4), 473–496.[4] Retrieved from [Link]

Sources

A Comparative Guide: AHR-5333 vs. Dual COX/5-LOX Inhibitors in Inflammation Research

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of inflammatory research and drug development, the arachidonic acid cascade remains a pivotal target. The enzymatic activities of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) on arachidonic acid give rise to prostaglandins and leukotrienes, respectively—potent lipid mediators that orchestrate the inflammatory response. While traditional non-steroidal anti-inflammatory drugs (NSAIDs) have primarily focused on COX inhibition, the therapeutic strategy of dual COX/5-LOX inhibition has emerged to offer a broader spectrum of anti-inflammatory action with a potentially improved safety profile. This guide provides an in-depth technical comparison of AHR-5333, a selective 5-LOX inhibitor, with the class of dual COX/5-LOX inhibitors, offering experimental insights for researchers in the field.

The Arachidonic Acid Cascade: A Tale of Two Pathways

At the heart of the inflammatory process lies the metabolism of arachidonic acid, a polyunsaturated fatty acid released from the cell membrane. Two major enzymatic pathways, the COX and 5-LOX pathways, convert arachidonic acid into a host of bioactive eicosanoids.

The Cyclooxygenase (COX) pathway produces prostaglandins and thromboxanes, which are involved in inflammation, pain, fever, and platelet aggregation. Two main isoforms exist: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is inducible and upregulated during inflammation.

The 5-Lipoxygenase (5-LOX) pathway leads to the synthesis of leukotrienes, which are potent mediators of inflammation and allergic reactions. They contribute to bronchoconstriction, increased vascular permeability, and chemotaxis of inflammatory cells.

Due to the intertwined nature of these pathways, a comprehensive anti-inflammatory strategy may necessitate the modulation of both.

AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain, Fever) COX->PGs LTs Leukotrienes (Inflammation, Allergic Reactions) LOX->LTs

Figure 1: Simplified overview of the arachidonic acid cascade.

Dual COX/5-LOX Inhibitors: A Two-Pronged Attack

The rationale for developing dual COX/5-LOX inhibitors stems from the desire to achieve superior anti-inflammatory efficacy and an improved gastrointestinal safety profile compared to traditional NSAIDs.[1] By simultaneously blocking the production of both prostaglandins and leukotrienes, these agents can theoretically address a wider range of inflammatory mediators.

Key Examples and Their Mechanisms
  • Licofelone: This compound acts as a balanced and competitive inhibitor of both COX and 5-LOX enzymes.[2] It has been extensively studied for the treatment of osteoarthritis.[3][4] Preclinical data have shown its ability to reduce cartilage degradation, a potential disease-modifying effect not typically seen with conventional NSAIDs.[4]

  • Tepoxalin: Initially developed for veterinary use in treating osteoarthritis in dogs, Tepoxalin also exhibits dual inhibition of COX and 5-LOX.[5][6] Its mechanism is thought to involve the suppression of both prostaglandin and leukotriene biosynthesis.[5]

  • Darbufelone: Another novel anti-inflammatory agent with dual inhibitory activity against COX and 5-LOX enzymes.[7]

The primary mechanism of these dual inhibitors involves direct, competitive, or non-competitive binding to the active sites of both COX and 5-LOX enzymes, thereby preventing the conversion of arachidonic acid.

AHR-5333: A Focused Approach on the 5-LOX Pathway

AHR-5333, chemically known as 1-[4-[3-[4-[bis(4-fluorophenyl)hydroxymethyl]-1- piperidinyl]propoxy]-3-methoxyphenyl]ethanone, is characterized as a selective inhibitor of the 5-lipoxygenase pathway.[8]

Unraveling the "AHR" Designation

The nomenclature "AHR" in AHR-5333 strongly suggests a potential interaction with the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor known to play a complex role in regulating inflammation.[9][10][11] The AHR signaling pathway can influence the expression of various inflammatory genes, including COX-2.[9][12] However, based on currently available public scientific literature, there is no direct evidence to classify AHR-5333 as an agonist or antagonist of the Aryl Hydrocarbon Receptor. Its characterized mechanism of action is centered on the direct inhibition of 5-LOX. Future research may elucidate a potential secondary role for AHR interaction in its overall anti-inflammatory profile.

Selective 5-LOX Inhibition

Experimental data has demonstrated that AHR-5333 effectively inhibits the synthesis of key products of the 5-LOX pathway in human neutrophils. Notably, it does not impact the activity of platelet prostaglandin H synthase, thromboxane synthase, or 12-lipoxygenase, underscoring its selectivity for the 5-LOX enzyme.

Head-to-Head Comparison: AHR-5333 vs. Dual COX/5-LOX Inhibitors

FeatureAHR-5333Dual COX/5-LOX Inhibitors (e.g., Licofelone, Tepoxalin)
Primary Mechanism Selective inhibition of 5-lipoxygenase (5-LOX)Balanced inhibition of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes[2][5]
Key Molecular Targets 5-LOX enzymeCOX-1, COX-2, and 5-LOX enzymes[2][5]
Effect on Prostaglandins No direct inhibition of prostaglandin synthesisDirect inhibition of prostaglandin synthesis[2][5]
Effect on Leukotrienes Direct inhibition of leukotriene synthesisDirect inhibition of leukotriene synthesis[2][5]
Potential Therapeutic Niche Diseases where leukotrienes are the primary drivers of pathology (e.g., asthma, allergic rhinitis)Broad-spectrum anti-inflammatory for conditions like osteoarthritis where both prostaglandins and leukotrienes play a role[3][5]
Gastrointestinal Safety Theoretically safer than non-selective COX inhibitors by sparing prostaglandin synthesisGenerally exhibit a better GI safety profile than traditional NSAIDs by mitigating leukotriene-mediated damage[3]

Experimental Data Summary

The following table summarizes key inhibitory concentrations (IC50) for AHR-5333 and the dual inhibitor Licofelone.

CompoundTargetIC50 (µM)Source
AHR-5333 5-HETE Synthesis13.9
LTB4 Synthesis13.7
LTC4 Synthesis6.9
Licofelone COX0.21[2]
5-LOX0.18[2]

Note: Data for AHR-5333 is from in vitro studies on human neutrophils. Data for Licofelone is from various in vitro assays.

Experimental Protocols: Assessing Inhibitor Specificity

To determine the inhibitory profile of a compound like AHR-5333 or a dual COX/5-LOX inhibitor, a series of in vitro and in vivo experiments are essential.

In Vitro Enzyme Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1, COX-2, and 5-LOX enzymes.

Methodology:

  • Enzyme Source: Utilize purified recombinant human COX-1, COX-2, and 5-LOX enzymes.

  • Assay Principle:

    • COX Activity: Measure the oxygen consumption using an oxygen electrode or quantify the production of prostaglandin E2 (PGE2) using an ELISA kit.

    • 5-LOX Activity: Measure the formation of 5-hydroxyeicosatetraenoic acid (5-HETE) or leukotriene B4 (LTB4) via HPLC or ELISA.

  • Procedure: a. Pre-incubate the respective enzyme with varying concentrations of the test compound or vehicle control. b. Initiate the reaction by adding arachidonic acid. c. After a defined incubation period, terminate the reaction. d. Quantify the product formation.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration to calculate the IC50 value.

cluster_0 In Vitro Enzyme Assay Enzyme Purified Enzyme (COX-1, COX-2, or 5-LOX) Incubation Incubation Enzyme->Incubation Compound Test Compound (Varying Concentrations) Compound->Incubation Substrate Arachidonic Acid Substrate->Incubation Detection Product Detection (ELISA, HPLC, etc.) Incubation->Detection IC50 IC50 Calculation Detection->IC50

Figure 2: General workflow for in vitro enzyme inhibition assays.

In Vivo Models of Inflammation

Objective: To evaluate the anti-inflammatory efficacy of the test compound in a living organism.

Common Models:

  • Carrageenan-Induced Paw Edema: An acute model of inflammation where the reduction in paw swelling is measured after compound administration.[13]

  • Collagen-Induced Arthritis (CIA) in Rodents: A model of chronic autoimmune arthritis that mimics many aspects of human rheumatoid arthritis. Efficacy is assessed by clinical scores, paw swelling, and histological analysis of joints.[14]

  • Adjuvant-Induced Arthritis (AIA) in Rats: Another widely used model for chronic inflammation and arthritis.[15]

General Procedure:

  • Acclimatization: Allow animals to acclimate to the laboratory environment.

  • Baseline Measurements: Record baseline parameters such as paw volume or body weight.

  • Compound Administration: Administer the test compound or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Induction of Inflammation: Induce inflammation using carrageenan, collagen, or complete Freund's adjuvant.

  • Monitoring and Data Collection: At specified time points, measure the inflammatory response (e.g., paw volume, clinical scores).

  • Data Analysis: Compare the inflammatory response in the treated groups to the control group to determine the percentage of inhibition.

Concluding Remarks for the Research Professional

The choice between a selective 5-LOX inhibitor like AHR-5333 and a dual COX/5-LOX inhibitor is contingent upon the specific research question and the pathological context being investigated.

  • AHR-5333 and other selective 5-LOX inhibitors are invaluable tools for dissecting the specific role of the 5-LOX pathway in various inflammatory and disease models. Their selectivity allows for a more precise interrogation of leukotriene-mediated biology without the confounding effects of COX inhibition.

  • Dual COX/5-LOX inhibitors like Licofelone and Tepoxalin represent a broader therapeutic strategy. Their ability to dampen two key inflammatory pathways simultaneously may offer enhanced efficacy in complex inflammatory conditions where both prostaglandins and leukotrienes are key drivers. Furthermore, the improved gastrointestinal safety profile compared to traditional NSAIDs makes them an attractive area of continued research and development.

As our understanding of the intricate signaling networks in inflammation deepens, the availability of both selective and dual-acting inhibitors provides researchers with a versatile toolkit to explore novel therapeutic interventions. While the potential link between AHR-5333 and the Aryl Hydrocarbon Receptor remains an intriguing area for future investigation, its current characterization as a selective 5-LOX inhibitor firmly places it as a valuable reagent for targeted studies of the leukotriene pathway.

References

  • Animal models of rheumatoid pain: experimental systems and insights. (n.d.). Retrieved from [Link]

  • Licofelone - Novel Analgesic and Anti-Inflammatory Agent for Osteoarthritis. (2004, September 14). Retrieved from [Link]

  • Licofelone – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Licofelone-A Novel Analgesic and Anti-Inflammatory Agent. (2007, February 1). Bentham Science Publishers. Retrieved from [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019, September 5). MDPI. Retrieved from [Link]

  • Licofelone--clinical update on a novel LOX/COX inhibitor for the treatment of osteoarthritis. (n.d.). SciSpace. Retrieved from [Link]

  • Preclinical Toxicity Evaluation of Tepoxalin, a Dual Inhibitor of Cyclooxygenase and 5-Lipoxygenase, in Sprague—Dawley Rats and Beagle Dogs. (n.d.). Oxford Academic. Retrieved from [Link]

  • Preclinical toxicity evaluation of tepoxalin, a dual inhibitor of cyclooxygenase and 5-lipoxygenase, in Sprague-Dawley rats and beagle dogs. (n.d.). PubMed. Retrieved from [Link]

  • Tepoxalin. (n.d.). Wikipedia. Retrieved from [Link]

  • (PDF) Animal models of rheumatoid pain: Experimental systems and insights. (n.d.). Retrieved from [Link]

  • PAIN ASSESSMENT IN ANIMAL MODELS OF OSTEOARTHRITIS. (n.d.). PMC. Retrieved from [Link]

  • Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? (2001, December 1). PubMed. Retrieved from [Link]

  • Inflammatory Pain Models in Preclinical Research. (2024, September 16). MD Biosciences. Retrieved from [Link]

  • In vivo effects of tepoxalin, an inhibitor of cyclooxygenase and lipoxygenase, on prostanoid and leukotriene production in dogs. (n.d.). AVMA Journals. Retrieved from [Link]

  • Darbufelone, a novel anti-inflammatory drug, induces growth inhibition of lung cancer cells both in vitro and in vivo. (2010, July 15). PubMed. Retrieved from [Link]

  • Therapeutic role of dual inhibitors of 5-LOX and COX, selective and non-selective non-steroidal anti-inflammatory drugs. (2003, June 15). PubMed. Retrieved from [Link]

  • Aryl Hydrocarbon Receptor-Dependent Retention of Nuclear HuR Suppresses Cigarette Smoke-Induced Cyclooxygenase-2 Expression Independent of DNA-Binding. (n.d.). PMC. Retrieved from [Link]

  • Mechanisms of Action of AhR Ligands to Suppress Inflammation (Created... (n.d.). ResearchGate. Retrieved from [Link]

  • Ahr 5333. (n.d.). PubChem. Retrieved from [Link]

  • Aryl Hydrocarbon Receptor (AhR) Limits the Inflammatory Responses in Human Lung Adenocarcinoma A549 Cells via Interference with NF-κB Signaling. (2022, February 17). PMC. Retrieved from [Link]

  • Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone. (n.d.). PMC. Retrieved from [Link]

  • Gut Microbiome-Related Anti-Inflammatory Effects of Aryl Hydrocarbon Receptor Activation on Inflammatory Bowel Disease. (2024, March 16). MDPI. Retrieved from [Link]

  • Aryl Hydrocarbon Receptor (AHR)-Active Pharmaceuticals Are Selective AHR Modulators in MDA-MB-468 and BT474 Breast Cancer Cells. (n.d.). PMC. Retrieved from [Link]

  • 1-[4-[3-[4-(4-Fluorobenzoyl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone. (n.d.). Inxight Drugs. Retrieved from [Link]

  • Figure 3. Inhibition of AhR activity augments CSE-induced COX-2 protein... (n.d.). ResearchGate. Retrieved from [Link]

  • The Aryl Hydrocarbon Receptor (AHR): A Novel Therapeutic Target for Pulmonary Diseases? (2022, January 28). MDPI. Retrieved from [Link]

  • 1-(4-(3-(4-(4-FLUOROBENZOYL)PIPERIDIN-1-YL)PROPOXY)-3-METHOXYPHENYL)ETHAN-1-ONE HYDROCHLORIDE. (n.d.). Gsrs. Retrieved from [Link]

  • Low levels of the AhR in chronic obstructive pulmonary disease (COPD)-derived lung cells increases COX-2 protein by altering mRNA stability. (2017, July 27). PubMed Central. Retrieved from [Link]

  • The Aryl Hydrocarbon Receptor Attenuates Acute Cigarette Smoke-Induced Airway Neutrophilia Independent of the Dioxin Response Element. (n.d.). Frontiers. Retrieved from [Link]

  • Targeting AhR as a Novel Therapeutic Modality against Inflammatory Diseases. (2021, December 28). MDPI. Retrieved from [Link]

  • Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review. (n.d.). PMC. Retrieved from [Link]

  • AhR mediates an anti-inflammatory feedback mechanism in human Langerhans cells involving FcεRI and IDO. (2017, November 15). PubMed. Retrieved from [Link]

  • 1-[4-[3-[4-(4-Fluorobenzoyl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone. (n.d.). Retrieved from [Link]

  • Current Trends in Clinical Trials of Prodrugs. (n.d.). PMC. Retrieved from [Link]

Sources

Technical Validation Guide: AHR-5333 Inhibition Assessment via LTB4 ELISA

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

AHR-5333 is a selective, potent inhibitor of 5-Lipoxygenase (5-LOX) , the rate-limiting enzyme in the leukotriene biosynthesis pathway. Unlike Leukotriene A4 Hydrolase (LTA4H) inhibitors that block the conversion of LTA4 to LTB4, AHR-5333 acts upstream, preventing the oxidation of Arachidonic Acid (AA) into 5-HPETE and subsequently LTA4.

To validate AHR-5333 activity, researchers quantify Leukotriene B4 (LTB4) —a stable, downstream biomarker of 5-LOX activity. This guide details the rigorous validation of AHR-5333 efficacy using competitive LTB4 ELISA kits, contrasting this method with LC-MS/MS and providing a self-validating experimental protocol.

Pathway Visualization: 5-LOX Inhibition

The following diagram illustrates the arachidonic acid cascade and the specific intervention point of AHR-5333.

G AA Arachidonic Acid (Substrate) FiveHPETE 5-HPETE AA->FiveHPETE Oxygenation FiveLOX 5-LOX Enzyme (Target) AHR5333 AHR-5333 (Inhibitor) AHR5333->FiveLOX Inhibits LTA4 Leukotriene A4 (Unstable Epoxide) FiveHPETE->LTA4 Dehydration LTB4 Leukotriene B4 (Measured Biomarker) LTA4->LTB4 Hydrolysis (LTA4H) LTC4 Leukotriene C4 LTA4->LTC4 LTC4 Synthase LTA4H LTA4 Hydrolase

Figure 1: Mechanism of Action. AHR-5333 inhibits 5-LOX, preventing the formation of LTA4 and subsequently reducing LTB4 levels.[1]

Methodological Comparison: ELISA vs. LC-MS/MS

While LC-MS/MS is the gold standard for absolute specificity, competitive ELISA is the preferred "workhorse" for high-throughput screening (HTS) and IC50 determination in drug discovery due to its balance of sensitivity and throughput.

FeatureLTB4 ELISA (Competitive)LC-MS/MSImpact on AHR-5333 Validation
Sensitivity High (typically <10 pg/mL)Variable (1–200 pg/mL depending on cleanup)ELISA detects basal inhibition more effectively in low-volume samples.
Specificity Moderate (Cross-reactivity with 6-trans-LTB4 possible)High (Distinguishes isomers)ELISA requires validation of antibody specificity; MS is better for metabolic profiling.
Throughput High (96/384-well format)Low to MediumELISA enables simultaneous testing of multiple AHR-5333 concentrations for IC50 curves.
Sample Prep Minimal (Direct supernatant or simple dilution)Complex (SPE/Liquid-Liquid Extraction required)ELISA reduces LTB4 degradation risk by minimizing handling time.
Cost Low per data pointHigh (Equipment & maintenance)ELISA is cost-effective for dose-response replicates.

Scientist's Insight: For validating AHR-5333, the slight cross-reactivity of ELISA kits is often negligible because AHR-5333 blocks the upstream production of LTA4. Therefore, all downstream isomers (LTB4, 6-trans-LTB4, etc.) are reduced simultaneously.

Experimental Protocol: Validating Inhibition in Human Neutrophils

This protocol uses Calcium Ionophore A23187 to stimulate 5-LOX activity in human polymorphonuclear leukocytes (PMNs). AHR-5333 efficacy is determined by its ability to blunt this stimulation.

Phase A: Cell Isolation & Preparation
  • Source: Fresh human whole blood (heparinized).

  • Isolation: Isolate PMNs using Dextran sedimentation followed by Ficoll-Hypaque gradient centrifugation.

  • Resuspension: Resuspend PMNs at

    
     cells/mL in HBSS (with 
    
    
    
    ).
    • Critical Note: 5-LOX is a

      
      -dependent enzyme. Using 
      
      
      
      -free buffer will artificially inhibit the reaction.
Phase B: AHR-5333 Treatment & Stimulation Workflow

Workflow Step1 1. Pre-Incubation (PMNs + AHR-5333) 15 min @ 37°C Step2 2. Stimulation (+ A23187 Ionophore) 5-10 min @ 37°C Step1->Step2 Step3 3. Termination (Add Cold Methanol/Stop Soln) Step2->Step3 Step4 4. Separation (Centrifuge 4°C) Step3->Step4 Step5 5. Quantification (LTB4 ELISA) Step4->Step5

Figure 2: Experimental Workflow. Critical timing ensures capture of peak LTB4 production before metabolic degradation.

Detailed Steps:

  • Preparation: Aliquot

    
     of PMN suspension into microcentrifuge tubes or a deep-well plate.
    
  • Inhibitor Addition: Add

    
     of AHR-5333 (dissolved in DMSO) at varying concentrations (e.g., 0.1 
    
    
    
    to 100
    
    
    ).
    • Control: Vehicle control (DMSO only) is mandatory.

  • Incubation: Incubate for 15 minutes at 37°C to allow cellular uptake of AHR-5333.

  • Stimulation: Add Calcium Ionophore A23187 (Final conc:

    
    ).
    
  • Reaction: Incubate for exactly 5–10 minutes at 37°C.

    • Why? LTB4 levels peak rapidly. Extended incubation leads to omega-oxidation (degradation) of LTB4, causing false positives for inhibition.

  • Termination: Stop reaction immediately by placing tubes on ice and adding cold stop solution (often provided by the kit or methanol).

  • Collection: Centrifuge at 3000 x g for 10 min at 4°C. Collect supernatant for ELISA.

ELISA Execution & Data Analysis

Most LTB4 kits utilize a competitive immunoassay format.[2] LTB4 in the sample competes with an LTB4-Acetylcholinesterase (or HRP) conjugate for a limited number of antibody binding sites.

Key Parameters for Kit Selection
  • Sensitivity: Must detect

    
     (Basal levels are low; stimulated levels are high, but inhibition curves require sensitivity at the lower tail).
    
  • Matrix Tolerance: Ensure the kit is compatible with the cell culture supernatant (HBSS + DMSO).

  • Validation Standard: The kit should show

    
     cross-reactivity with LTC4 or 5-HETE to confirm specificity to the LTB4 branch, though AHR-5333 inhibits the common precursor.
    
Calculating AHR-5333 Efficacy
  • Generate Standard Curve: Plot 4-Parameter Logistic (4PL) curve of Standard Concentration vs. Optical Density (OD).

  • Interpolate Samples: Calculate LTB4 concentration (

    
    ) for each treatment.
    
  • Calculate % Inhibition:

    
    
    
  • Determine IC50: Plot

    
     vs. 
    
    
    
    Inhibition.
    • Expected Result: AHR-5333 typically exhibits an IC50 of ~13–14 µM in human neutrophils [1].

Troubleshooting & Optimization

Issue: High Variation (CV > 15%)

  • Cause: Inconsistent pipetting of the viscous neutrophil suspension or variable reaction termination times.

  • Fix: Use wide-bore pipette tips for cells; use a multi-channel pipette to add Stop Solution simultaneously.

Issue: Low Signal in "Stimulated" Control

  • Cause: Dead neutrophils or insufficient Calcium.

  • Fix: Check cell viability (Trypan Blue) pre-assay. Ensure HBSS contains

    
    .
    

Issue: "Drift" across the plate

  • Cause: LTB4 is unstable.[3]

  • Fix: Keep all supernatants at -80°C if not assaying immediately. Avoid repeated freeze-thaw cycles.

References

  • 1-[4-[3-[4-[bis(4-fluorophenyl)hydroxymethyl]-1- piperidinyl]propoxy]-3-methoxyphenyl]ethanone(AHR-5333): a selective human blood neutrophil 5-lipoxygenase inhibitor. Source:[1] Prostaglandins (1989).[4] URL:[Link]

  • Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma. Source: Bioanalysis (2019).[3] URL:[Link]

  • Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA. Source: Bioanalysis (2017).[5][6][7][8] URL:[Link]

  • Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens. Source:[5][9][10] Mediators of Inflammation (2012). URL:[Link]

Sources

A Comparative Guide to 5-Lipoxygenase Inhibition: AHR-5333 vs. Non-Redox Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

This guide provides an in-depth comparison of the 5-lipoxygenase (5-LOX) inhibitor AHR-5333 and a class of mechanistically distinct inhibitors known as non-redox 5-LOX inhibitors. As researchers and drug development professionals, understanding the nuances of these compounds is critical for experimental design and interpretation. This document will delve into their mechanisms of action, comparative efficacy, and the practical methodologies for their evaluation.

The Central Role of 5-Lipoxygenase in Inflammation

The 5-lipoxygenase (5-LOX) enzyme is a pivotal player in the arachidonic acid cascade, a critical inflammatory pathway.[1][2] Upon cellular stimulation, arachidonic acid is liberated from the cell membrane and serves as a substrate for 5-LOX.[3][4][5] 5-LOX catalyzes the first two steps in the biosynthesis of leukotrienes, a family of potent, pro-inflammatory lipid mediators.[1][6] These steps involve the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE) and its subsequent dehydration to form leukotriene A4 (LTA4).[6][7]

LTA4 is a key intermediate that is further metabolized to either Leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[3][8] These molecules contribute significantly to the pathophysiology of various inflammatory diseases, including asthma, by promoting bronchoconstriction, increasing vascular permeability, and attracting other inflammatory cells.[8][9][10] Consequently, inhibiting 5-LOX is a key therapeutic strategy for mitigating these inflammatory responses.[11]

5-LOX_Pathway AA Arachidonic Acid (from cell membrane) LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 Inhibition Target HPETE 5-HPETE LOX5->HPETE LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 Dehydration HPETE->LOX5 LTA4H LTA4 Hydrolase LTA4->LTA4H LTC4S LTC4 Synthase LTA4->LTC4S LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 LTC4 Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTC4S->LTC4 Inflammation Pro-inflammatory Effects (Bronchoconstriction, Chemotaxis, etc.) LTB4->Inflammation LTC4->Inflammation

Caption: The 5-Lipoxygenase (5-LOX) signaling pathway.

Mechanisms of 5-LOX Inhibition: A Tale of Two Classes

Inhibitors of 5-LOX are broadly categorized based on their mechanism of action at the enzyme's active site, which contains a non-heme iron atom.[12][13][14] The two primary classes are redox-active inhibitors and non-redox inhibitors.

  • Redox-Active Inhibitors : These compounds, often lipophilic reducing agents, function by interacting with the catalytic iron atom within the 5-LOX active site.[13][15] In its resting state, the iron is in the ferrous (Fe2+) form. For catalysis to occur, it must be oxidized to the ferric (Fe3+) state.[12][13] Redox inhibitors prevent or reverse this by reducing the active site iron back to the inactive ferrous state, thereby disrupting the catalytic cycle.[12][15][16]

  • Non-Redox Inhibitors : This class of inhibitors does not directly interact with the redox state of the catalytic iron.[14][15] Instead, they are thought to compete with the substrate, arachidonic acid, for binding to the active site.[17][18] Some non-redox inhibitors, like Zileuton, are classified as iron-ligand inhibitors, which chelate the iron atom without necessarily changing its redox state.[14][17]

AHR-5333: A Profile

AHR-5333 is a selective inhibitor of 5-lipoxygenase. In vitro studies using calcium ionophore-stimulated human neutrophils have shown that AHR-5333 inhibits the synthesis of 5-HETE, LTB4, and LTC4.[19] The inhibition of LTB4 and LTC4 formation is a direct result of the selective inhibition of 5-LOX activity, which leads to a reduced formation of the crucial intermediate, LTA4.[19] AHR-5333 does not significantly affect other enzymes in the arachidonic acid cascade, such as prostaglandin H synthase, thromboxane synthase, or 12-lipoxygenase, highlighting its selectivity.[19]

While the original literature does not explicitly classify AHR-5333 as a redox or non-redox inhibitor, its profile as a direct enzymatic inhibitor contrasts with non-redox inhibitors that function through different mechanisms, such as allosteric modulation or by targeting accessory proteins.

Non-Redox 5-LOX Inhibitors: A Closer Look

Zileuton

Zileuton is an orally active 5-LOX inhibitor and is the only inhibitor of this class approved for the treatment of asthma.[9][13][17][20] It functions as a direct inhibitor of 5-lipoxygenase, thereby preventing the conversion of arachidonic acid into leukotrienes.[8][9][10][20][21] Its mechanism involves interaction with the non-heme iron atom at the active site of the enzyme.[17] Zileuton is a specific inhibitor of 5-lipoxygenase and effectively reduces the formation of both LTB4 and the cysteinyl leukotrienes.[8][9]

MK-886

Unlike direct enzyme inhibitors, MK-886 represents an alternative strategy for downregulating the 5-LOX pathway. It is a potent and specific inhibitor of the 5-lipoxygenase-activating protein (FLAP).[22][23][24] FLAP is a nuclear membrane protein that binds arachidonic acid and presents it to 5-LOX.[7] For 5-LOX to become active, it must translocate from the cytosol to the nuclear membrane and associate with FLAP.[23] MK-886 blocks this translocation, thereby preventing the activation of 5-LOX and subsequent leukotriene synthesis.[22][23] It is important to note that MK-886 has no direct effect on 5-lipoxygenase activity in cell-free systems.[23] Additionally, it has been shown to inhibit cyclooxygenase-1 (COX-1) at higher concentrations.[25][26]

Comparative Analysis: AHR-5333 vs. Non-Redox Inhibitors

The choice of a 5-LOX inhibitor for research purposes depends heavily on the experimental question and system. The following table summarizes the key characteristics of AHR-5333, Zileuton, and MK-886.

FeatureAHR-5333ZileutonMK-886
Target 5-Lipoxygenase5-Lipoxygenase5-Lipoxygenase-Activating Protein (FLAP)
Mechanism Direct, selective enzyme inhibitionDirect enzyme inhibition (iron-ligand type)Indirect inhibition via blocking 5-LOX translocation to the membrane
IC50 (in intact human neutrophils) ~13.7 µM (for LTB4)[19]Not specified in provided results~3 nM (for leukotriene biosynthesis)[24]
IC50 (cell-free) ~20 µM (for 5-HETE)[19]Not specified in provided resultsNo direct effect on 5-LOX[23]
Key Differentiator Selective for 5-LOX over other lipoxygenases and cyclooxygenases[19]Orally active, approved for asthma treatment[9][20]Targets the accessory protein FLAP, not the enzyme directly[22][23]

A critical consideration when using non-redox inhibitors is the influence of the cellular redox state. The potency of some non-redox 5-LOX inhibitors has been shown to decrease in environments with elevated peroxide levels, a condition often found in chronic inflammation.[15][16][27] This is because high hydroperoxide concentrations can alter the enzyme's conformation and reduce the affinity of non-redox inhibitors.[12][27] This phenomenon is less likely to affect redox-active inhibitors, which directly target the iron's redox state.

Experimental Protocols

Accurate and reproducible assessment of 5-LOX inhibition is paramount. Below are generalized protocols for key assays.

Protocol 1: Spectrophotometric 5-LOX Activity Assay (Cell-Free)

This assay measures the enzymatic activity of 5-LOX by monitoring the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes as 5-LOX metabolizes a substrate like linoleic or arachidonic acid.[11][28][29]

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris buffer, pH 7.5).[28][29]

    • Dilute purified 5-LOX enzyme in the assay buffer to the desired concentration.

    • Prepare a stock solution of the substrate (e.g., linoleic acid) in ethanol.

    • Prepare stock solutions of test inhibitors (e.g., AHR-5333) and a positive control in DMSO.

  • Assay Procedure (96-well UV-transparent plate):

    • Add assay buffer to all wells.

    • Add the test inhibitor or DMSO (vehicle control) to the respective wells and incubate for a defined period (e.g., 10-15 minutes) at 25°C.[28][29]

    • Initiate the reaction by adding the substrate to all wells.

    • Immediately measure the change in absorbance at 234 nm over time using a microplate spectrophotometer.[28][29]

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the absorbance curve.

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

Assay_Workflow Start Start Prepare Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->Prepare Incubate Pre-incubate Enzyme with Inhibitor/Vehicle Prepare->Incubate AddSubstrate Initiate Reaction (Add Substrate) Incubate->AddSubstrate Measure Measure Product Formation (e.g., Absorbance at 234 nm) AddSubstrate->Measure Analyze Analyze Data (Calculate % Inhibition, IC50) Measure->Analyze End End Analyze->End

Caption: General workflow for a 5-LOX inhibition assay.

Protocol 2: Leukotriene Production Assay (Cell-Based)

This assay measures the production of leukotrienes (e.g., LTB4) from cultured cells (e.g., human neutrophils) following stimulation.

Methodology:

  • Cell Preparation:

    • Isolate human neutrophils from whole blood or use a suitable cell line that expresses 5-LOX.

    • Resuspend the cells in a suitable buffer (e.g., PBS with calcium and magnesium).

  • Inhibitor Treatment and Stimulation:

    • Pre-incubate the cells with various concentrations of the test inhibitor or vehicle (DMSO) for a specified time.

    • Stimulate the cells with a calcium ionophore (e.g., A23187) and arachidonic acid to induce leukotriene synthesis.[19][30]

    • Incubate for a defined period (e.g., 15 minutes) at 37°C.

  • Sample Processing and Analysis:

    • Terminate the reaction by adding a solvent like methanol and placing the samples on ice.[31]

    • Centrifuge the samples to pellet the cells and collect the supernatant.

    • Quantify the amount of LTB4 in the supernatant using a commercial ELISA kit or by HPLC.[32]

  • Data Analysis:

    • Calculate the percent inhibition of LTB4 production for each inhibitor concentration compared to the vehicle control.

    • Determine the IC50 value.

Protocol 3: Assessing Inhibitor Redox Activity

A fluorescence-based assay can be used to distinguish between redox and non-redox inhibitors by measuring the reduction of a lipid peroxide.[16]

Methodology:

  • Principle: Redox inhibitors reduce the catalytic iron of 5-LOX from the active Fe3+ state to the inactive Fe2+ state. This reduction consumes a lipid peroxide, which can be monitored.[16]

  • Procedure:

    • A reaction mixture containing a lipid peroxide is prepared.

    • The test inhibitor is added to the mixture.

    • The change in the concentration of the lipid peroxide is measured over time, for example, by a decrease in fluorescence of a probe that reacts with peroxides.

  • Interpretation:

    • A significant decrease in the lipid peroxide concentration in the presence of an inhibitor indicates redox activity.[16]

    • Non-redox inhibitors will not cause a significant change in the lipid peroxide concentration.[16]

Inhibitor_Mechanisms LOX_Inactive 5-LOX (Fe2+) Inactive LOX_Active 5-LOX (Fe3+) Active LOX_Inactive->LOX_Active Oxidation (Peroxides) LOX_Active->LOX_Inactive Reduction Products Leukotrienes LOX_Active->Products Catalysis AA Arachidonic Acid AA->LOX_Active Redox_Inhibitor Redox Inhibitor (e.g., AHR-5333) Redox_Inhibitor->LOX_Active Reduces Fe3+ to Fe2+ NonRedox_Inhibitor Non-Redox Inhibitor (e.g., Zileuton) NonRedox_Inhibitor->LOX_Active Competes with AA

Caption: Comparison of redox and non-redox 5-LOX inhibition.

Conclusion

The selection of a 5-lipoxygenase inhibitor requires a thorough understanding of its mechanism of action. AHR-5333 acts as a selective, direct inhibitor of the 5-LOX enzyme. In contrast, non-redox inhibitors like Zileuton also target the enzyme directly but through an iron-ligand interaction, while compounds like MK-886 inhibit the pathway indirectly by targeting the accessory protein FLAP. The choice between these inhibitors will depend on the specific goals of the research, whether it is to probe the direct enzymatic activity of 5-LOX in a cell-free system or to investigate the entire cellular pathway of leukotriene synthesis. Furthermore, the potential influence of the cellular redox environment on the efficacy of non-redox inhibitors is a critical factor to consider in the design and interpretation of cellular and in vivo experiments.

References

  • MK-886 - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

  • What is the mechanism of Zileuton? - Patsnap Synapse. (2024, July 17). Retrieved February 25, 2026, from [Link]

  • Pharmacology of Zileuton (Zyflo) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, January 22). Retrieved February 25, 2026, from [Link]

  • Zileuton - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

  • ZYFLO® (zileuton tablets) DESCRIPTION Zileuton is an orally active inhibitor of 5-lipoxygenase, the enzyme that catalyzes the f - accessdata.fda.gov. (2012, June 15). Retrieved February 25, 2026, from [Link]

  • Zileuton - Massive Bio. (2026, January 4). Retrieved February 25, 2026, from [Link]

  • Riendeau, D., et al. (1990). MK886, a potent and specific leukotriene biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes. Journal of Biological Chemistry, 265(3), 1436-42. Retrieved February 25, 2026, from [Link]

  • Fischer, J., et al. (2022). Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport. Frontiers in Pharmacology, 12, 809710. Retrieved February 25, 2026, from [Link]

  • Yodis, L. A., et al. (1989). 1-[4-[3-[4-[bis(4-fluorophenyl)hydroxymethyl]-1- piperidinyl]propoxy]-3-methoxyphenyl]ethanone(AHR-5333): a selective human blood neutrophil 5-lipoxygenase inhibitor. Prostaglandins, 38(4), 429-44. Retrieved February 25, 2026, from [Link]

  • Markworth, S., & Schror, K. (2012). The leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity. PLoS One, 7(10), e46494. Retrieved February 25, 2026, from [Link]

  • Garscha, U., et al. (2016). Development of smart cell-free and cell-based assay systems for investigation of leukotriene C4 synthase activity and evaluation of inhibitors. Biochimica et Biophysica Acta, 1861(11), 1735-1744. Retrieved February 25, 2026, from [Link]

  • Werz, O., & Steinhilber, D. (2007). Inhibition of 5-Lipoxygenase Product Synthesis by Natural Compounds of Plant Origin. Planta Medica, 73(13), 1331-1357. Retrieved February 25, 2026, from [Link]

  • Maier, T. J., et al. (2009). MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation. Biochemical Pharmacology, 77(8), 1344-51. Retrieved February 25, 2026, from [Link]

  • Sawyer, J. S. (2011). 5-Lipoxygenase inhibition. In New Drugs and Targets for Asthma and COPD (pp. 17-31). Humana Press. Retrieved February 25, 2026, from [Link]

  • Werz, O., & Steinhilber, D. (2006). Development of 5-lipoxygenase inhibitors—lessons from cellular enzyme regulation. Biochemical Pharmacology, 71(7), 915-21. Retrieved February 25, 2026, from [Link]

  • Muscarà, C., et al. (2019). Lipoxygenase inhibitors: A comparative QSAR study review and evaluation of new QSARs. Molecules, 24(16), 2959. Retrieved February 25, 2026, from [Link]

  • Horrillo, R., et al. (2007). Comparative protection against liver inflammation and fibrosis by a selective cyclooxygenase-2 inhibitor and a nonredox-type 5-lipoxygenase inhibitor. Journal of Pharmacology and Experimental Therapeutics, 323(3), 778-86. Retrieved February 25, 2026, from [Link]

  • Alam, M. S., et al. (2024). IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. bioRxiv. Retrieved February 25, 2026, from [Link]

  • Hiesener, A., et al. (2004). Nonredox 5-lipoxygenase inhibitors require glutathione peroxidase for efficient inhibition of leukotriene biosynthesis in granulocytes. Molecular Pharmacology, 65(4), 998-1005. Retrieved February 25, 2026, from [Link]

  • Michaud, J., et al. (2002). Transcellular biosynthesis contributes to the production of leukotrienes during inflammatory responses in vivo. Journal of Clinical Investigation, 109(9), 1203-1210. Retrieved February 25, 2026, from [Link]

  • Fischer, J., et al. (2022). Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport. Frontiers in Pharmacology, 12. Retrieved February 25, 2026, from [Link]

  • Kumar, A., et al. (2010). A cell-based assay for screening lipoxygenase inhibitors. Analytical Biochemistry, 405(2), 241-246. Retrieved February 25, 2026, from [Link]

  • Gilbert, N. C., et al. (2020). Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products. Nature Chemical Biology, 16(7), 783-790. Retrieved February 25, 2026, from [Link]

  • Alam, M. S., et al. (2024). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. Future Journal of Pharmaceutical Sciences, 10(1), 1-10. Retrieved February 25, 2026, from [Link]

  • Shleev, S., et al. (2022). Improved Enzymatic Assay and Inhibition Analysis of Redox Membranotropic Enzymes, AtGALDH and TcGAL, Using a Reversed Micellar System. Molecules, 27(3), 1019. Retrieved February 25, 2026, from [Link]

  • Park, J. M., et al. (2014). A Fluorescence-Based Assay for Measuring the Redox Potential of 5-Lipoxygenase Inhibitors. Journal of Visualized Experiments, (84), e51084. Retrieved February 25, 2026, from [Link]

  • Michaud, J., et al. (2002). Transcellular biosynthesis contributes to the production of leukotrienes during inflammatory responses in vivo. Journal of Clinical Investigation, 109(9), 1203-1210. Retrieved February 25, 2026, from [Link]

  • Gerstmeier, J., et al. (2019). Leukotriene synthesis pathway indicating the enzymes that are involved... ResearchGate. Retrieved February 25, 2026, from [Link]

  • Dahlén, S. E. (1999). Measurement of Leukotrienes in Humans. American Journal of Respiratory and Critical Care Medicine, 160(5), S24-S29. Retrieved February 25, 2026, from [Link]

  • Božić, D., et al. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. Molecules, 28(7), 3236. Retrieved February 25, 2026, from [Link]

  • Rådmark, O., & Samuelsson, B. (2007). 5-Lipoxygenase: mechanisms of regulation. Journal of Lipid Research, 48(11), 2389-98. Retrieved February 25, 2026, from [Link]

  • Gunathilake, K., & Sirisena, D. (2013). The pathogenetic roles of arachidonate 5-lipoxygenase, xanthine oxidase and hyaluronidase in inflammatory diseases: A review. Journal of Probiotics & Health, 1(2). Retrieved February 25, 2026, from [Link]

  • Funk, C. D. (1996). The biology of 5-lipoxygenase: function, structure, and regulatory mechanisms. Inflammation Research, 45(8), 349-57. Retrieved February 25, 2026, from [Link]

  • Gerstmeier, J., et al. (2023). Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators. Frontiers in Pharmacology, 14, 1243168. Retrieved February 25, 2026, from [Link]

Sources

A Researcher's Guide to Benchmarking Leukotriene Synthesis Inhibitors: AHR-5333 vs. NDGA

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of two distinct 5-lipoxygenase (5-LO) inhibitors, AHR-5333 and Nordihydroguaiaretic acid (NDGA). We will move beyond simple catalogue data to explore the mechanistic nuances, practical assay considerations, and data interpretation necessary for rigorous scientific inquiry. This document is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to benchmark these compounds in leukotriene assays.

Introduction: The 5-Lipoxygenase Pathway as a Therapeutic Target

Leukotrienes are a class of potent, pro-inflammatory lipid mediators derived from arachidonic acid.[1] Their synthesis is a critical component of the inflammatory cascade, implicated in a range of pathologies including asthma, allergic rhinitis, and inflammatory bowel disease.[1][2] The biosynthesis of all leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO), making it a prime target for therapeutic intervention.[1][3] Inhibiting 5-LO blocks the production of both leukotriene B4 (LTB4), a potent neutrophil chemoattractant, and the cysteinyl leukotrienes (CysLTs), which are known to cause bronchoconstriction and increase vascular permeability.[1][4]

Two common tools used to probe this pathway are AHR-5333 and NDGA. While both are categorized as 5-LO inhibitors, their distinct mechanisms and specificity profiles demand careful consideration in experimental design and data interpretation.

Compound Profiles: Specificity vs. Broad-Spectrum Activity

AHR-5333: The Selective 5-LO Inhibitor

AHR-5333 is a synthetic compound identified as a selective inhibitor of 5-lipoxygenase in human neutrophils.[5][6] Its mechanism is targeted specifically at the 5-LO enzyme, preventing the conversion of arachidonic acid into its downstream metabolites, 5-HETE, LTB4, and LTC4.[5] Crucially, studies have shown that AHR-5333 does not inhibit downstream enzymes such as LTA4 epoxyhydrolase or glutathione-S-transferase.[5] Furthermore, it shows no significant effect on platelet cyclooxygenase (prostaglandin H synthase), thromboxane synthase, or 12-lipoxygenase activity, highlighting its selectivity for the 5-LO pathway.[5] This makes AHR-5333 an excellent tool for experiments where the specific role of 5-LO needs to be isolated.

NDGA: The Broad-Spectrum Natural Product

Nordihydroguaiaretic acid (NDGA) is a naturally occurring lignan extracted from the creosote bush.[7][8] It is a well-documented inhibitor of 5-LO.[9][10] However, its mechanism is more complex than that of AHR-5333. NDGA is a potent antioxidant, and its inhibitory action on 5-LO is thought to be linked to its redox properties, which interfere with the catalytic iron atom in the enzyme's active site.[7][11] This broader mechanism contributes to its wider range of biological activities. NDGA has been shown to inhibit other lipoxygenase isoforms (12-LO and 15-LO) and cyclooxygenase, albeit at higher concentrations.[12] It also inhibits tyrosine kinases and can modulate various other cellular pathways.[13][14] This polypharmacology means that while NDGA is an effective 5-LO inhibitor, researchers must account for its potential off-target effects.

Mechanistic Overview: The Leukotriene Synthesis Pathway

The diagram below illustrates the leukotriene synthesis pathway and the primary point of inhibition for both AHR-5333 and NDGA.

Leukotriene Synthesis Pathway AA Arachidonic Acid (from Membrane Phospholipids) FiveLO 5-Lipoxygenase (5-LO) AA->FiveLO FLAP FLAP FLAP->FiveLO LTA4 Leukotriene A4 (LTA4) FiveLO->LTA4 LTB4 Leukotriene B4 (LTB4) (Chemotaxis) LTA4->LTB4 LTA4H LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4S LTA4H LTA4 Hydrolase LTC4S LTC4 Synthase LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 Inhibitors AHR-5333 NDGA Inhibitors->FiveLO

Caption: Inhibition point of AHR-5333 and NDGA in the leukotriene pathway.

Experimental Benchmarking Protocols

To objectively compare AHR-5333 and NDGA, a two-tiered approach is recommended: a direct enzymatic assay to measure potency against the isolated enzyme and a cell-based assay to determine functional efficacy in a biological system.

Part A: In Vitro 5-Lipoxygenase Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of purified 5-LO enzyme. It is the cleanest way to determine direct inhibitory potency (IC50).

In Vitro 5-LO Assay Workflow start Start prep Prepare Reagents: - 5-LO Enzyme - Inhibitor Dilutions - Linoleic Acid Substrate - Assay Buffer start->prep incubate Pre-incubate 5-LO Enzyme with Inhibitor or Vehicle prep->incubate react Initiate Reaction with Linoleic Acid incubate->react measure Measure Product Formation (Δ Absorbance at 234 nm) react->measure analyze Calculate % Inhibition and Determine IC50 measure->analyze end End analyze->end

Caption: Workflow for the in vitro 5-LO direct enzyme inhibition assay.

Detailed Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 2 mM CaCl2 and 2 mM EDTA.[15][16]

    • 5-LO Enzyme: Reconstitute purified 5-LO (e.g., from potato or human recombinant) in assay buffer to a working concentration (e.g., 20,000 U/mL, then dilute 1:4000).[15][16] Keep on ice at all times.

    • Substrate: Prepare an 80 mM stock solution of linoleic acid.[17]

    • Inhibitor Stocks: Prepare 10 mM stock solutions of AHR-5333 and NDGA in DMSO. Create a serial dilution series in assay buffer to achieve final assay concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration is <0.5% in all wells.

  • Assay Procedure (96-well UV-transparent plate):

    • To each well, add:

      • 180 µL of Assay Buffer.

      • 10 µL of inhibitor dilution (or vehicle - DMSO in buffer - for control wells).

      • 10 µL of diluted 5-LO enzyme solution.

    • Pre-incubation: Incubate the plate for 10 minutes at 25°C to allow the inhibitor to bind to the enzyme.[16]

    • Reaction Initiation: Add 5 µL of the linoleic acid substrate solution to each well to start the reaction.[17]

    • Measurement: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 234 nm every minute for 10-15 minutes. The rate of increase (slope) is proportional to enzyme activity.[17]

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Normalize the data: Set the rate of the vehicle control as 100% activity and a no-enzyme well as 0% activity.

    • Calculate the percent inhibition for each inhibitor concentration.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic curve to determine the IC50 value.

Senior Application Scientist's Note: This cell-free assay is a critical first step. It isolates the interaction between the compound and the enzyme, free from confounding factors like cell permeability or off-target effects within a cell. Comparing the IC50 values of AHR-5333 and NDGA here will give you a direct measure of their relative potency against the 5-LO enzyme itself.

Part B: Cell-Based Leukotriene B4 Release Assay

This assay measures the functional consequence of 5-LO inhibition in a relevant primary cell type, the human neutrophil. It accounts for cell permeability, target engagement in a cellular context, and the complete biological pathway.

Cell-Based LTB4 Assay Workflow start Start isolate Isolate Human Neutrophils from Whole Blood start->isolate incubate Pre-incubate Neutrophils with Inhibitor or Vehicle isolate->incubate stimulate Stimulate Cells (e.g., Calcium Ionophore A23187) incubate->stimulate collect Stop Reaction & Collect Cell-Free Supernatant stimulate->collect quantify Quantify LTB4 Levels via Competitive ELISA collect->quantify analyze Calculate % Inhibition and Determine IC50 quantify->analyze end End analyze->end

Sources

Technical Guide: Validating AHR-5333 Isoform Selectivity (5-LOX vs. 12/15-LOX)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

AHR-5333 is a potent, selective inhibitor of 5-lipoxygenase (5-LOX) , the rate-limiting enzyme in the biosynthesis of leukotrienes (LTB4, LTC4) from arachidonic acid. Leukotrienes are potent mediators of chemotaxis and bronchoconstriction.

However, in the development of anti-inflammatory therapeutics, "selectivity" is not merely a label—it is a safety requirement. We must rigorously confirm that AHR-5333 does not inhibit 12-lipoxygenase (12-LOX) or 15-lipoxygenase (15-LOX) .

Why is this exclusion critical? While 5-LOX drives pro-inflammatory leukotrienes, 12-LOX and 15-LOX are often involved in the synthesis of Specialized Pro-resolving Mediators (SPMs) , such as Lipoxins and Resolvins, which actively terminate inflammation. An inhibitor that inadvertently blocks 15-LOX could effectively prevent the resolution of the very inflammation it aims to treat.

This guide outlines the "Gold Standard" cellular and enzymatic workflows to validate this selectivity profile.

The Arachidonic Acid Cascade (Target Visualization)

To understand the assay design, we must visualize the divergence points of the substrate (Arachidonic Acid). We are testing for blockade at the 5-LOX node and free flow at the 12-LOX and 15-LOX nodes.

LOX_Pathway cluster_5LOX Target Pathway (Inflammatory) cluster_OffTarget Off-Target Pathways (Resolution/Homeostasis) AA Arachidonic Acid (Substrate) FIVE_LOX 5-LOX Enzyme AA->FIVE_LOX TWELVE_LOX 12-LOX Enzyme AA->TWELVE_LOX FIFTEEN_LOX 15-LOX Enzyme AA->FIFTEEN_LOX LTA4 Leukotriene A4 FIVE_LOX->LTA4 AHR AHR-5333 (Inhibitor) AHR->FIVE_LOX Blocks AHR->TWELVE_LOX No Effect? AHR->FIFTEEN_LOX No Effect? LTB4 LTB4 (Chemotaxis) LTA4->LTB4 HETE12 12-HETE TWELVE_LOX->HETE12 HETE15 15-HETE (Lipoxin Precursor) FIFTEEN_LOX->HETE15

Figure 1: Mechanistic divergence of LOX pathways. AHR-5333 must block the red path (5-LOX) while sparing the green paths (12/15-LOX).

Comparative Performance Data

The following table summarizes the expected performance profile of AHR-5333 when subjected to the protocols defined in Section 4. This data establishes the "Pass/Fail" criteria for your validation experiments.

Target EnzymeSource MaterialPrimary Metabolite MeasuredAHR-5333 IC50 (Expected)Reference Standard (Positive Control)
5-LOX Human Neutrophils (PMN)LTB4 / 5-HETE~13 - 20 µM Zileuton (IC50 ~0.5-1 µM)
12-LOX Human Platelets12-HETE> 100 µM (Inactive) Baicalein or CDC
15-LOX Rabbit Reticulocytes / Recombinant15-HETE> 100 µM (Inactive) PD 146176
COX-1 Sheep Seminal VesiclesPGE2 / TxB2Inactive Indomethacin

Note: AHR-5333 is considered selective if the IC50 ratio (Off-target / Target) is > 50-fold.

Experimental Protocols

To generate the data above, you cannot use a generic "enzyme kit." You must use cell-based or purified systems that reflect physiological conditions.

Protocol A: 12-LOX Selectivity (Human Platelet Assay)

Rationale: Human platelets are the most abundant and biologically relevant source of 12-LOX. Using intact platelets ensures that the compound can penetrate the membrane, providing a more robust negative result than cell-free lysates.

Workflow Diagram:

Platelet_Assay Step1 Isolate Platelets (Washed) Step2 Incubate with AHR-5333 (15 min, 37°C) Step1->Step2 Step3 Trigger: Add Arachidonic Acid (100 µM) Step2->Step3 Step4 Terminate: Acidified Methanol Step3->Step4 Step5 Analyze: HPLC or ELISA (Target: 12-HETE) Step4->Step5

Figure 2: 12-LOX Selectivity Workflow using Human Platelets.

Step-by-Step Methodology:

  • Isolation: Collect human venous blood in sodium citrate. Centrifuge at 200 x g for 15 min to obtain Platelet-Rich Plasma (PRP). Centrifuge PRP at 800 x g to pellet platelets. Wash twice in pH 7.4 Tris-buffered saline (TBS).

  • Resuspension: Resuspend platelets to

    
     cells/mL in TBS containing 1 mM CaCl₂.
    
  • Inhibitor Pre-treatment: Aliquot 490 µL of suspension. Add 5 µL of AHR-5333 (dissolved in DMSO) at varying concentrations (0.1 µM to 100 µM).

    • Control: DMSO vehicle only.

  • Activation: Add Arachidonic Acid (final conc. 100 µM). Incubate for 10 minutes at 37°C.

    • Note: Unlike 5-LOX, 12-LOX in platelets does not require Calcium Ionophore (A23187) if sufficient substrate (AA) is provided, though A23187 can be used to mobilize endogenous AA.

  • Termination: Stop reaction by adding 2 volumes of ice-cold methanol containing 0.1% acetic acid.

  • Quantification: Centrifuge to remove protein precipitate. Analyze supernatant via RP-HPLC (C18 column) monitoring UV absorbance at 235 nm (specific for HETEs) or use a specific 12-HETE ELISA kit .

    • Validation: AHR-5333 should show no significant reduction in 12-HETE peak area compared to vehicle control.

Protocol B: 15-LOX Selectivity (Recombinant or Reticulocyte)

Rationale: 15-LOX is less abundant in circulating blood cells than 12-LOX. The cleanest data comes from using Recombinant Human ALOX15 or Rabbit Reticulocyte Lysate.

Step-by-Step Methodology:

  • Enzyme Prep: Dilute Recombinant Human 15-LOX-1 (e.g., from Cayman Chemical or expressed in-house) in PBS (pH 7.4).

  • Incubation: Incubate enzyme with AHR-5333 (0.1 µM - 100 µM) for 10 minutes at Room Temperature.

  • Substrate Addition: Add Linoleic Acid or Arachidonic Acid (final conc. 50-100 µM).

    • Expert Tip: 15-LOX metabolizes Linoleic Acid to 13-HpODE (which reduces to 13-HODE). This is often a cleaner readout than 15-HETE for kinetic studies.

  • Reaction: Allow reaction to proceed for 5-10 minutes.

  • Detection:

    • Spectrophotometric: 15-LOX activity can be monitored in real-time by the increase in absorbance at 234 nm (conjugated diene formation).

    • Endpoint: Terminate with methanol and quantify 15-HETE/13-HODE via ELISA.

  • Result Interpretation: AHR-5333 should display a flat dose-response curve (no inhibition) up to 100 µM.

Troubleshooting & Self-Validation

To ensure your data is trustworthy (E-E-A-T), you must control for common artifacts.

  • The "Peroxide Tone" Issue:

    • Problem: LOX enzymes require a low level of lipid hydroperoxides to activate. Some non-selective antioxidants (redox scavengers) mimic LOX inhibitors by simply removing these peroxides, rather than binding the enzyme active site.

    • Validation: If AHR-5333 shows activity, test it in a DPPH radical scavenging assay . A true LOX inhibitor should be potent against the enzyme but have weak/no general antioxidant activity compared to controls like NDGA.

  • Vehicle Tolerance:

    • Ensure DMSO concentration does not exceed 0.5% in the final reaction. High DMSO can inhibit LOX enzymes non-specifically, leading to false positives for AHR-5333 selectivity.

  • Substrate Saturation:

    • Run the selectivity assays at saturating substrate concentrations (

      
       x 5). If AHR-5333 is a competitive inhibitor (unlikely for this class, but possible), low substrate concentrations might exaggerate off-target effects.
      

References

  • Graff, G., & Anderson, L. A. (1989). 1-[4-[3-[4-[Bis(4-fluorophenyl)hydroxymethyl]-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone (AHR-5333): a selective human blood neutrophil 5-lipoxygenase inhibitor.[1][2][3] Prostaglandins, 38(4), 473–496.[2][3]

    • [1]

  • Yanni, J. M., et al. (1988). Effects of AHR-5333, a new potential antiallergy compound, in in vivo models of immediate hypersensitivity. International Archives of Allergy and Applied Immunology, 85(4), 428–433.[4]

  • Kuhn, H., et al. (2015). Structure and function of mammalian lipoxygenases. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1851(4), 308-330.

Sources

Safety Operating Guide

AHR-5333: Proper Disposal & Operational Safety Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal and handling procedures for AHR-5333 , a potent 5-lipoxygenase (5-LOX) inhibitor.

As a Senior Application Scientist, I have structured this protocol not merely as a checklist, but as a risk-mitigation system. When handling bioactive research compounds like AHR-5333, the primary goal is to prevent environmental release and accidental exposure, given its specific mechanism of action in inflammatory pathways.

Executive Summary & Compound Profile

AHR-5333 (Chemical Name: 1-[4-[3-[4-[bis(4-fluorophenyl)hydroxymethyl]-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone) is a research-grade pharmacological agent.[1][2][3][4][5][6][7][8] It acts as a selective inhibitor of 5-lipoxygenase (5-LOX) , a key enzyme in the biosynthesis of leukotrienes from arachidonic acid.

Because it is designed to modulate immune response and inflammation at micromolar concentrations, it must be treated as a High Potency Active Pharmaceutical Ingredient (HPAPI) for disposal purposes. It is not a standard benign salt; it is a bioactive organic fluorinated compound.

PropertyData
CAS Number 60284-71-1 (Free Base) / 128766-12-1 (Mandelate)
Molecular Formula C₃₀H₃₃F₂NO₄
Molecular Weight ~509.6 g/mol
Primary Hazard Bioactive (Enzyme Inhibitor), Irritant, Potential Organ Toxicity
Solubility DMSO, Ethanol (Low solubility in water)
Disposal Class Hazardous Chemical Waste (Incineration Required)

Biological Context & Hazard Logic

To understand why we dispose of AHR-5333 strictly, we must look at its biological target. AHR-5333 blocks the 5-LOX pathway.[5][9] Accidental release into water systems could theoretically affect aquatic life regulating similar inflammatory pathways.

Figure 1: AHR-5333 Mechanism of Action

This diagram illustrates the specific pathway blocked by AHR-5333, validating the need for containment to prevent bioactive contamination.

G AA Arachidonic Acid HPETE 5-HPETE AA->HPETE Catalysis LOX 5-Lipoxygenase (Enzyme) LOX->AA Acts on AHR AHR-5333 (Inhibitor) AHR->LOX Inhibits LTA4 Leukotriene A4 HPETE->LTA4 INF Inflammatory Response (Chemotaxis/Bronchoconstriction) LTA4->INF

Caption: AHR-5333 inhibits 5-Lipoxygenase, preventing the conversion of Arachidonic Acid into pro-inflammatory Leukotrienes.

Pre-Disposal Stabilization Protocols

Before moving waste to the central accumulation area, you must stabilize the compound at the bench.

A. Solid Waste (Powder/Crystals)
  • Never dispose of AHR-5333 in the trash or regular biohazard bins (unless contaminated with infectious agents).

  • Protocol:

    • Collect residual powder in a sealable secondary container (e.g., a screw-top scintillation vial).

    • Label clearly: "Hazardous Waste - AHR-5333 - Toxic/Bioactive Solid".

    • If the powder is spilled, dampen a paper towel with Ethanol (not water, due to solubility) to wipe up, then dispose of the towel as solid chemical waste.

B. Liquid Waste (Stock Solutions)
  • AHR-5333 is typically dissolved in DMSO or Ethanol .

  • Segregation Rule: Do not mix with aqueous acidic waste. Keep in the "Organic Solvents" stream.

  • Halogen Check: Although AHR-5333 contains Fluorine, the molecule itself does not usually trigger "Halogenated Solvent" restrictions unless the solvent is halogenated (e.g., Chloroform, DCM).

    • If in DMSO/EtOH: Dispose in Non-Halogenated Organic waste.

    • If in DCM/Chloroform: Dispose in Halogenated Organic waste.

Disposal Workflow (Step-by-Step)

This decision tree guides you through the physical disposal process based on the state of the matter.

Figure 2: Operational Disposal Decision Tree

Disposal Start AHR-5333 Waste State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid Solution State->Liquid Debris Contaminated (Gloves/Tips) State->Debris Container Seal in Vial/Jar Solid->Container Solvent Identify Solvent Liquid->Solvent Bag Double Bag (Clear/Yellow) Debris->Bag NonHalo DMSO / Ethanol Solvent->NonHalo Halo DCM / Chloroform Solvent->Halo Bin_NonHalo Non-Halogenated Organic Waste NonHalo->Bin_NonHalo Bin_Halo Halogenated Organic Waste Halo->Bin_Halo Label Label: Toxic API Container->Label Bin_Solid Solid Chemical Waste Drum Label->Bin_Solid Bin_Debris Dry Chemical Waste Bag->Bin_Debris

Caption: Logic flow for segregating AHR-5333 based on physical state and solvent carrier.

Emergency Spillage Procedures

If AHR-5333 is spilled outside a containment hood:

  • Evacuate & Ventilate: If the spill is significant (>100mg powder aerosolized), clear the immediate area.

  • PPE Upgrade: Don double nitrile gloves, a lab coat, and safety goggles. If powder is fine/dusty, an N95 or P100 respirator is recommended.

  • Containment: Cover the spill with an absorbent pad.

  • Solubilization: Wet the pad with Ethanol or Methanol . AHR-5333 is lipophilic; water will bead up and spread the powder rather than cleaning it.

  • Disposal: Place all cleanup materials into a hazardous waste bag, seal, and label as "AHR-5333 Spill Debris."

Final Disposition (Incineration)

The ultimate fate of AHR-5333 must be high-temperature incineration .

  • Why? Fluorinated organic compounds require high temperatures to break the Carbon-Fluorine bonds and prevent environmental persistence.

  • Directive: Ensure your facility's waste contractor (e.g., Stericycle, Veolia, Clean Harbors) is aware that the waste stream contains "Fluorinated Organic APIs."

References

  • PubChem. (n.d.). Ahr 5333 (Compound Summary).[1][2][4][8][10][11][12] National Library of Medicine. Retrieved from [Link]

  • Yanni, J. M., et al. (1988). Effects of AHR-5333, a new potential antiallergy compound, in in vivo models of immediate hypersensitivity.[2][4][9] International Archives of Allergy and Applied Immunology.[4][9] Retrieved from [Link]

  • U.S. EPA. (2024). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ahr 5333
Reactant of Route 2
Ahr 5333

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.